N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine
Description
Properties
IUPAC Name |
1-(3-bromophenyl)-N-(2,2-dimethoxyethyl)methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-14-11(15-2)8-13-7-9-4-3-5-10(12)6-9/h3-7,11H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHLGZYOYSZWIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN=CC1=CC(=CC=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629309 | |
| Record name | (E)-1-(3-Bromophenyl)-N-(2,2-dimethoxyethyl)methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
497863-61-3 | |
| Record name | (E)-1-(3-Bromophenyl)-N-(2,2-dimethoxyethyl)methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of Imines in Modern Synthesis
An In-depth Technical Guide to the Synthesis of N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine
This compound is a Schiff base, or imine, a class of organic compounds characterized by a carbon-nitrogen double bond (C=N).[1][2][3][4] Imines are not merely synthetic curiosities; they are foundational building blocks in organic chemistry. Their true value lies in their role as versatile intermediates for constructing complex nitrogen-containing molecules, including a vast array of heterocyclic compounds that form the backbone of many pharmaceuticals and biologically active agents.[1][4][5] The presence of a bromophenyl group offers a reactive handle for further molecular elaboration through cross-coupling reactions, while the dimethoxy acetal provides latent functionality, making this specific imine a molecule of significant interest for medicinal chemists and drug development professionals.
This guide provides a comprehensive technical overview of the synthesis of this compound. It moves beyond a simple recitation of steps to explore the underlying chemical principles, the rationale behind procedural choices, and the critical parameters for ensuring a successful and high-yield reaction.
Core Principles: The Chemistry of Imine Formation
The synthesis of this compound is achieved through the acid-catalyzed condensation reaction between 3-Bromobenzaldehyde and 2,2-dimethoxyethanamine.[2][3][5] This reaction is a classic example of a nucleophilic addition-elimination at the carbonyl carbon.
The Reaction Mechanism
The formation of an imine is a reversible process that proceeds through several distinct, yet fluid, stages.[1][5] Understanding this mechanism is paramount for optimizing reaction conditions.
-
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of 2,2-dimethoxyethanamine attacking the electrophilic carbonyl carbon of 3-Bromobenzaldehyde. This forms a transient, tetrahedral intermediate known as a carbinolamine.[1][5]
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, a step often facilitated by the solvent or trace amounts of acid/base.
-
Acid Catalysis and Dehydration: In the presence of a mild acid catalyst (e.g., acetic acid), the hydroxyl group of the carbinolamine is protonated. This converts the hydroxyl group into a much better leaving group: water.[1][5]
-
Elimination to Form the Iminium Ion: The lone pair of electrons on the adjacent nitrogen atom assists in the elimination of the water molecule, resulting in the formation of a resonance-stabilized iminium ion.[5]
-
Deprotonation: A weak base (such as a solvent molecule or another amine molecule) removes the final proton from the nitrogen atom, yielding the neutral imine product and regenerating the acid catalyst.[2][5]
Causality Behind Experimental Choices
-
The Role of the Catalyst: The reaction requires mildly acidic conditions, typically a pH of 4-5.[5] This is a critical balancing act. The acid is necessary to protonate the hydroxyl group of the carbinolamine to facilitate water elimination. However, strongly acidic conditions are detrimental; they will protonate the starting amine, rendering its lone pair unavailable for the initial nucleophilic attack and effectively halting the reaction.[5] A catalytic amount of a weak acid like glacial acetic acid is therefore ideal.[1][3]
-
Driving the Equilibrium: As a condensation reaction that produces water, the synthesis is governed by Le Châtelier's principle. To achieve a high yield, the water byproduct must be removed from the reaction mixture to shift the equilibrium toward the imine product.[2][5] This can be accomplished by:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent like toluene that forms an azeotrope with water.
-
Dehydrating Agents: Adding anhydrous chemical agents like magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves directly to the reaction mixture.[1]
-
Quantitative Data and Reagent Properties
A successful synthesis begins with a clear understanding of the starting materials.
| Compound | Chemical Formula | Molar Mass ( g/mol ) | CAS Number | Key Properties |
| 3-Bromobenzaldehyde | C₇H₅BrO | 185.02 | 3132-99-8 | Colorless to light yellow liquid.[6] Irritant. |
| 2,2-Dimethoxyethanamine | C₄H₁₁NO₂ | 105.14 | 22483-09-6 | Colorless liquid. Corrosive. |
| Product (Imine) | C₁₁H₁₄BrNO₂ | 272.14 | 497863-61-3 | Target compound.[7] |
Detailed Experimental Protocol
This protocol describes a standard laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Apparatus
-
Reagents: 3-Bromobenzaldehyde, 2,2-dimethoxyethanamine, absolute ethanol (or toluene), glacial acetic acid, anhydrous magnesium sulfate (MgSO₄).
-
Apparatus: 100 mL round-bottom flask, magnetic stir bar, reflux condenser, heating mantle with stirring capability, rotary evaporator, equipment for Thin-Layer Chromatography (TLC).
Step-by-Step Procedure
-
Reaction Setup: To the 100 mL round-bottom flask, add 3-Bromobenzaldehyde (e.g., 10.0 mmol, 1.85 g) and absolute ethanol (40 mL). Begin stirring to dissolve the aldehyde.
-
Amine Addition: Add 2,2-dimethoxyethanamine (10.0 mmol, 1.05 g, 1.0 eq) to the stirring solution.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture using a Pasteur pipette.[3]
-
Reflux: Attach the reflux condenser and heat the reaction mixture to reflux (approximately 78°C for ethanol) using the heating mantle.[3] Let the reaction proceed for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The consumption of the aldehyde (a UV-active spot) and the formation of a new, less polar imine product spot indicates the reaction is proceeding.
-
Workup: Once the reaction is complete (as indicated by TLC), allow the flask to cool to room temperature. Add anhydrous MgSO₄ to the flask and stir for 15 minutes to remove the water formed during the reaction as well as any residual moisture.
-
Isolation: Filter the mixture to remove the MgSO₄. Rinse the solid with a small amount of ethanol. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.[1]
-
Purification: The resulting crude oil or solid is often of sufficient purity for subsequent steps. If further purification is required, it can be achieved by vacuum distillation or column chromatography on silica gel.
dot graph TD { A[Setup: Dissolve 3-Bromobenzaldehyde in Ethanol] --> B[Add 2,2-dimethoxyethanamine]; B --> C[Add Catalytic Acetic Acid]; C --> D{Heat to Reflux for 2-4 hours}; D --> E[Monitor by TLC]; E -- Reaction Incomplete --> D; E -- Reaction Complete --> F[Cool to Room Temperature]; F --> G[Dry with Anhydrous MgSO₄]; G --> H[Filter to Remove Drying Agent]; H --> I[Solvent Removal via Rotary Evaporator]; I --> J[Obtain Crude Product]; J --> K((Purify if Necessary));
} Caption: Experimental workflow for the synthesis of the target imine.
Product Characterization: A Self-Validating System
Confirmation of the product's identity is achieved through standard spectroscopic methods. A successful reaction is validated by the appearance of key signals corresponding to the new imine functional group and the disappearance of signals from the starting materials.
-
Infrared (IR) Spectroscopy: The most telling evidence of imine formation is the appearance of a strong C=N stretching absorption in the 1640-1690 cm⁻¹ region.[1] Concurrently, one must confirm the disappearance of the strong C=O stretch from 3-Bromobenzaldehyde (typically ~1700 cm⁻¹) and the N-H stretching bands from 2,2-dimethoxyethanamine (typically ~3300-3400 cm⁻¹).
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The key diagnostic signal in the ¹H NMR spectrum is the singlet corresponding to the azomethine proton (-CH=N-). This signal is characteristically shifted far downfield, typically appearing between δ 8.0-10.0 ppm.[1] Other expected signals would include multiplets in the aromatic region (δ 7.0-8.0 ppm) and singlets for the methoxy protons (-OCH₃) around δ 3.3-3.5 ppm.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The electron impact (EI) or electrospray ionization (ESI) spectrum should show a molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated mass of 272.14, accounting for the isotopic pattern of bromine (¹⁹Br and ⁸¹Br are present in a nearly 1:1 ratio).
Conclusion
The synthesis of this compound via the condensation of 3-Bromobenzaldehyde and 2,2-dimethoxyethanamine is a robust and efficient transformation. The procedure is straightforward, relying on fundamental and well-understood principles of organic chemistry. By carefully controlling the reaction conditions, particularly the acid catalysis and the removal of water, researchers can reliably produce this valuable synthetic intermediate. Its dual functionality—a reactive bromine handle for further diversification and a protected aldehyde in the acetal group—makes it a strategic precursor for the development of novel chemical entities in the pharmaceutical and materials science fields.
References
-
Ashenhurst, J. (2022). Imines – Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]
-
Chemistry Steps. (n.d.). Imines from Aldehydes and Ketones with Primary Amines. Chemistry Steps. [Link]
-
Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Organic Chemistry Portal. [Link]
-
Altaee, N. S. A., & Al-Sabawi, A. H. (2021). Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid. Revista de la Sociedad Química de México, 65(5). [Link]
-
PrepChem. (n.d.). Synthesis of 3-bromobenzaldehyde. PrepChem.com. [Link]
-
Wikipedia. (n.d.). 3-Bromobenzaldehyde. Wikipedia. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). US4945186A - Method of producing 3-bromobenzaldehyde.
-
Kiselev, V. V., et al. (2022). Synthesis and Spectral Characteristics of N-(1-(((2E,4E)-6-(2-Bromophenyl)-3-cyclohexyl-2-(cyclohexylimino)-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)-2,2,2-trichloroethyl)acetamide. MDPI. [Link]
-
Flayyih, A. H. (2020). Synthesis and characterization of 3,3'-(disulfanediylbis(methylene))bis(1-(4-bromophenyl)-4-(4-chlorophenyl)azetidin-2-one). ResearchGate. [Link]
-
ResearchGate. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. [Link]
-
Rauf, A., et al. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Chemistry Central Journal, 12(1), 83. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid [redalyc.org]
- 4. Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imines from Aldehydes and Ketones with Primary Amines - Chemistry Steps [chemistrysteps.com]
- 6. 3-Bromobenzaldehyde - Wikipedia [en.wikipedia.org]
- 7. scbt.com [scbt.com]
Chemical properties of N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine
As a Senior Application Scientist, this guide provides an in-depth technical analysis of the chemical properties of N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine. The structure of this document is designed to logically flow from synthesis and characterization to predicted properties and reactivity, offering a comprehensive resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction and Molecular Overview
This compound is a Schiff base, or imine, derived from the condensation of 3-bromobenzaldehyde and 2,2-dimethoxyethanamine. Its structure incorporates three key functional groups that dictate its chemical behavior:
-
An Imine (C=N) Linkage: This functional group is a cornerstone of dynamic covalent chemistry and is often found in biologically active molecules and catalysts.
-
A Bromophenyl Group: The bromine atom on the aromatic ring serves as a versatile synthetic handle, particularly for transition-metal-catalyzed cross-coupling reactions, enabling further molecular elaboration.
-
A Dimethoxyacetal Group: This moiety can act as a protected aldehyde. Under acidic conditions, it can be hydrolyzed, which could be a feature for controlled release or subsequent chemical transformations.
The strategic combination of these groups makes this molecule a potentially valuable building block for creating more complex molecular architectures.
Synthesis and Mechanistic Pathway
The synthesis of this compound is typically achieved through a direct condensation reaction. This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration.
Proposed Synthetic Protocol
Materials:
-
3-bromobenzaldehyde
-
2,2-dimethoxyethanamine
-
Anhydrous solvent (e.g., Methanol, Ethanol, or Toluene)
-
Dehydrating agent (e.g., anhydrous MgSO₄ or Na₂SO₄) or Dean-Stark apparatus if using toluene.
Step-by-Step Procedure:
-
Dissolve 1.0 equivalent of 3-bromobenzaldehyde in the chosen anhydrous solvent in a round-bottom flask.
-
Add 1.0 to 1.1 equivalents of 2,2-dimethoxyethanamine to the solution dropwise at room temperature with stirring.
-
If using an alcohol as a solvent, add a dehydrating agent like anhydrous MgSO₄ and stir the reaction mixture at room temperature. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
If using toluene, set up the reaction with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, and heat to reflux.
-
Upon completion, filter off the dehydrating agent (if used).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, likely an oil, can be purified by vacuum distillation or column chromatography if necessary.
Reaction Mechanism
The formation of the imine proceeds in two main stages:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2,2-dimethoxyethanamine attacks the electrophilic carbonyl carbon of 3-bromobenzaldehyde.
-
Dehydration: This results in the formation of a tetrahedral intermediate called a carbinolamine. This intermediate is unstable and readily eliminates a molecule of water, often catalyzed by a trace amount of acid, to yield the stable imine product.
The diagram below illustrates this mechanistic pathway.
Caption: Mechanism of Imine Formation.
Structural Elucidation and Spectroscopic Profile
Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Value | Rationale |
| ¹H NMR | Imine Proton (-N=CH-) | δ 8.2 - 8.4 ppm (singlet) | The proton attached to the imine carbon is deshielded due to the electronegativity of the nitrogen and the aromatic ring. |
| Aromatic Protons | δ 7.2 - 7.8 ppm (multiplets) | Protons on the bromophenyl ring will exhibit complex splitting patterns characteristic of a substituted benzene ring. | |
| Acetal Proton (-CH(OMe)₂) | δ 4.4 - 4.6 ppm (triplet) | This proton is adjacent to a CH₂ group and is deshielded by the two oxygen atoms. | |
| Methylene Protons (-N-CH₂-) | δ 3.6 - 3.8 ppm (doublet) | These protons are adjacent to the acetal methine and coupled to it. | |
| Methoxy Protons (-OCH₃) | δ 3.3 - 3.5 ppm (singlet) | The six protons of the two equivalent methoxy groups will appear as a sharp singlet. | |
| ¹³C NMR | Imine Carbon (-N=CH-) | δ 160 - 165 ppm | The sp² hybridized carbon of the C=N bond is characteristically found in this downfield region. |
| Aromatic Carbons | δ 120 - 140 ppm | Includes four signals for the non-equivalent aromatic carbons, with the carbon bearing the bromine (C-Br) being less intense. | |
| Acetal Carbon (-CH(OMe)₂) | δ 100 - 105 ppm | The carbon bonded to two oxygen atoms is highly deshielded. | |
| Methoxy Carbons (-OCH₃) | δ 50 - 55 ppm | Typical range for methoxy group carbons. | |
| Methylene Carbon (-N-CH₂-) | δ 55 - 60 ppm | Carbon adjacent to the imine nitrogen. | |
| IR Spec. | C=N Stretch | 1640 - 1690 cm⁻¹ | A strong, sharp absorption band characteristic of an imine double bond. |
| C-Br Stretch | 500 - 600 cm⁻¹ | A moderate to strong band in the fingerprint region. | |
| Mass Spec. | Molecular Ion [M]⁺ | m/z 271/273 (approx. 1:1 ratio) | The presence of one bromine atom results in two peaks of nearly equal intensity, separated by 2 Da, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. |
Predicted Physicochemical Properties and Drug-Likeness
Computational models allow for the prediction of key physicochemical properties that are critical in assessing the potential of a molecule in drug development, for instance, by applying frameworks like Lipinski's Rule of Five.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 272.14 g/mol | Well within the <500 Da limit suggested by Lipinski's rules for good oral bioavailability. |
| logP (Octanol/Water) | ~2.5 - 3.0 | Indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~34.1 Ų | Below the 140 Ų threshold, suggesting good potential for cell membrane permeability. |
| Hydrogen Bond Donors | 0 | Meets the criteria of <5. |
| Hydrogen Bond Acceptors | 3 (N and 2x O) | Meets the criteria of <10. |
These predicted values suggest that this compound possesses a favorable profile for consideration as a lead compound or scaffold in drug discovery programs.
Chemical Reactivity and Stability
The reactivity of the molecule is dominated by the imine bond and the aryl bromide.
Imine Hydrolysis
The C=N bond is susceptible to hydrolysis, particularly under acidic conditions, which will revert the molecule back to its constituent aldehyde and amine. This reactivity can be exploited for controlled release applications or for using the imine as a protecting group for the amine.
Caption: Reversible Hydrolysis of the Imine Bond.
Aryl Bromide Cross-Coupling
The bromine atom on the phenyl ring is a key functional group for synthetic diversification. It can readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. This allows for the attachment of a wide range of substituents, enabling the creation of a library of derivatives for structure-activity relationship (SAR) studies.
Caption: Suzuki Cross-Coupling at the Aryl Bromide Site.
Stability and Storage
Imines can be sensitive to moisture due to the potential for hydrolysis. Therefore, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Conclusion
This compound is a molecule with significant untapped potential. While specific experimental data remains to be published, a thorough analysis of its structure allows for robust predictions of its chemical and physical properties. Its straightforward synthesis, favorable drug-like characteristics, and dual reactive sites—the hydrolyzable imine and the versatile aryl bromide—make it an attractive scaffold for medicinal chemistry and a valuable building block in synthetic organic chemistry. The protocols and predicted data within this guide provide a solid foundation for any researcher looking to synthesize, characterize, and utilize this compound in their work.
References
There are no direct references for the specific compound this compound. The information presented is based on established principles of organic chemistry and spectroscopy, for which standard textbooks and databases are the foundational sources.
A Comprehensive Guide to the Structural Elucidation of N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine
Abstract
The definitive determination of a molecule's structure is the bedrock upon which all further chemical, biological, and pharmaceutical investigations are built. This technical guide provides a comprehensive, multi-technique workflow for the structural elucidation of N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine, a Schiff base of interest in synthetic chemistry. Moving beyond a simple recitation of methods, this document details the strategic integration of synthesis, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Each step is rationalized from an expert perspective, emphasizing not just the "how" but the "why" of experimental design and data interpretation. This guide is intended for researchers, scientists, and drug development professionals who require a robust, self-validating system for molecular characterization.
Introduction: The Imperative of Unambiguous Characterization
This compound belongs to the imine, or Schiff base, class of compounds. These molecules are defined by a carbon-nitrogen double bond and serve as versatile intermediates in organic synthesis and are prevalent in biological systems.[1] The precise connectivity and constitution of such a molecule are critical, as even minor structural ambiguities can lead to vastly different chemical reactivity and biological activity. Therefore, a rigorous and orthogonal analytical approach is not merely academic but essential for reproducible and reliable scientific outcomes.
This guide presents a logical progression of analytical techniques, beginning with the molecule's synthesis and culminating in its unequivocal structural confirmation through the synergistic interpretation of spectroscopic data.
Synthesis and Purification: Building the Target Molecule
The most direct and efficient route to synthesizing this compound is through the condensation reaction of 3-bromobenzaldehyde and 2,2-dimethoxyethanamine. This reaction is a classic example of imine formation, proceeding via nucleophilic addition of the primary amine to the aldehyde's carbonyl carbon, followed by dehydration.
Causality of Experimental Design:
-
Solvent Choice: A non-protic solvent like ethanol or methanol is chosen to solubilize the reactants without competing in the reaction.
-
Catalysis: While the reaction can proceed uncatalyzed, a catalytic amount of a weak acid (e.g., acetic acid) can accelerate the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.
-
Water Removal: The reaction is an equilibrium process. To drive it towards the imine product, the water by-product must be removed. This can be achieved by azeotropic distillation with a Dean-Stark trap or, more conveniently on a lab scale, by using a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.[1]
Experimental Protocol: Synthesis
-
To a solution of 3-bromobenzaldehyde (1.0 eq) in ethanol (5 mL/mmol), add 2,2-dimethoxyethanamine (1.05 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, add anhydrous magnesium sulfate to the mixture and stir for an additional 20 minutes to remove the water formed.
-
Filter the mixture to remove the drying agent.
-
Remove the solvent in vacuo using a rotary evaporator to yield the crude product.
-
Purify the crude product via column chromatography on silica gel or recrystallization to obtain pure this compound.
Caption: Synthetic scheme for this compound.
Foundational Analysis: MS and FT-IR Spectroscopy
Before delving into the complexities of NMR, mass spectrometry and infrared spectroscopy provide rapid, high-level structural confirmation.
Mass Spectrometry (MS): Molecular Weight and Formula
Mass spectrometry provides the molecular weight of the compound, which is a critical first check. For this molecule, high-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Trustworthiness through Isotopic Pattern: The presence of a bromine atom provides a definitive isotopic signature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will show two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units. This is a powerful validation of the presence of a single bromine atom.
Fragmentation Analysis: Electron Ionization (EI) mass spectrometry will cause the molecule to fragment. The fragmentation pattern provides clues to the structure. For imines, a characteristic fragmentation is α-cleavage (cleavage of the bond adjacent to the C=N group), which is a site-initiated process driven by the radical cation on the nitrogen or the pi system.[2][3]
Experimental Protocol: Mass Spectrometry (ESI-MS)
-
Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) at approximately 1 mg/mL.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL.
-
Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
| Analysis | Expected Result | Interpretation |
| Molecular Formula | C₁₁H₁₄BrNO₂ | Confirmed by HRMS |
| Monoisotopic Mass | 271.0208 u | For the ⁷⁹Br isotope |
| [M+H]⁺ (ESI-MS) | m/z 272.0286 & 274.0265 | Protonated molecule, showing the characteristic ~1:1 Br isotopic pattern. |
| Key Fragment (EI-MS) | m/z 182/184 | Loss of the ∙CH(OCH₃)₂ radical, corresponding to the [C₇H₅BrN]⁺ fragment. |
FT-IR Spectroscopy: Functional Group Identification
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Key Diagnostic Peaks:
-
C=N Stretch: The most diagnostic peak for an imine is the C=N stretching vibration. This typically appears as a medium-intensity band in the 1690-1640 cm⁻¹ region.[4] Its exact position can be influenced by conjugation.
-
C-O Stretch: The two methoxy groups will give rise to strong C-O stretching bands, typically in the 1150-1085 cm⁻¹ region.
-
Aromatic C=C and C-H Stretches: Aromatic ring C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching appears above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: The C-H bonds of the methoxy and ethylamine backbone will show stretching vibrations just below 3000 cm⁻¹.
Experimental Protocol: FT-IR (ATR)
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and acquiring a background spectrum.
-
Place a small amount of the purified solid or liquid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the spectrum over a range of 4000-650 cm⁻¹, co-adding at least 16 scans for a good signal-to-noise ratio.[5]
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch | 2950 - 2850 | Medium |
| Imine C=N Stretch | ~1645 | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |
| C-O (Ether) Stretch | ~1100 | Strong |
| C-Br Stretch | 680 - 515 | Medium-Strong |
Definitive Structure Determination: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution.[6] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for unambiguous assignment.[7]
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs provided by the instrument manufacturer are sufficient.[8]
1D NMR: ¹H and ¹³C Spectra
¹H NMR Analysis: The proton NMR spectrum reveals the number of different proton environments, their relative numbers (integration), and their neighboring protons (splitting pattern).
¹³C NMR Analysis: The carbon NMR spectrum shows the number of unique carbon environments. A DEPT-135 experiment can be used to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons (including C=N) will be absent in DEPT spectra.
| Atom Label | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) | DEPT-135 |
| 1 | ~8.25 | s | 1H | ~163.5 | N/A |
| 2 | - | - | - | ~135.0 | N/A |
| 3 | ~7.90 | s | 1H | ~133.0 | CH (+) |
| 4 | ~7.65 | d | 1H | ~130.5 | CH (+) |
| 5 | - | - | - | ~123.0 | N/A |
| 6 | ~7.35 | t | 1H | ~130.0 | CH (+) |
| 7 | ~7.70 | d | 1H | ~127.0 | CH (+) |
| 8 | ~3.60 | d | 2H | ~62.0 | CH₂ (-) |
| 9 | ~4.60 | t | 1H | ~103.0 | CH (+) |
| 10 | ~3.40 | s | 6H | ~54.0 | CH₃ (+) |
(Note: Chemical shifts are predictive and can vary based on solvent and experimental conditions. Atom labels refer to the structure diagram below.)
(A chemical structure image of this compound with atoms numbered for NMR assignment would be placed here.)
2D NMR: Establishing Connectivity
While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they connect.[9][10]
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds (¹H-¹H J-coupling). For this molecule, COSY is essential for confirming the connectivity within the aromatic ring.
Caption: Key expected COSY correlations for the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to (¹JCH). It provides a definitive map of C-H one-bond connections.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall molecular skeleton. It reveals correlations between protons and carbons that are 2 or 3 bonds away (²JCH, ³JCH). HMBC connects the isolated spin systems identified by COSY.
Key Validating HMBC Correlations:
-
Imine Proton (H1) to Aromatic Ring: A correlation from H1 (~8.25 ppm) to the quaternary carbon C2 (~135.0 ppm) and the ortho carbon C7 (~127.0 ppm) confirms the attachment of the imine group to the phenyl ring.
-
Aromatic Protons to Imine Carbon: Correlations from the ortho protons H3 (~7.90 ppm) and H7 (~7.70 ppm) to the imine carbon C1 (~163.5 ppm) provide reciprocal confirmation.
-
Connecting the Two Halves: A crucial correlation from the methylene protons H8 (~3.60 ppm) to the imine carbon C1 (~163.5 ppm) unambiguously links the dimethoxyethane moiety to the imine carbon via the nitrogen atom.
-
Dimethoxyethane Fragment: Correlations from the methoxy protons H10 (~3.40 ppm) to the acetal carbon C9 (~103.0 ppm) and from the acetal proton H9 (~4.60 ppm) to the methoxy carbons C10 (~54.0 ppm) confirm the structure of this fragment.
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An In-depth Technical Guide to Carbohydrate Antigen 19-9 (CA 19-9)
Abstract: This technical guide provides a comprehensive overview of Carbohydrate Antigen 19-9 (CA 19-9), a sialylated Lewis A antigen that has become an indispensable biomarker in the clinical management of various malignancies, most notably pancreatic adenocarcinoma. While the initial query for CAS number 206183-19-9 did not yield a specific chemical entity, the vast body of scientific literature points towards a likely interest in CA 19-9. This guide delves into the biochemical nature of CA 19-9, its biosynthesis, its multifaceted role in cancer biology, and its clinical utility as a tumor marker. We will explore the analytical methodologies for its detection, interpret its levels in the context of diagnosis, prognosis, and therapeutic monitoring, and discuss its limitations. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of CA 19-9's properties and applications.
Introduction and Biochemical Profile
Carbohydrate Antigen 19-9 (CA 19-9), also known as sialyl-LewisA, is a tetrasaccharide antigen.[1] Its structure consists of the sequence Neu5Acα2-3Galβ1-3[Fucα1-4]GlcNAcβ.[1] This antigen is not a product of a single gene but is a result of the post-translational modification of glycoproteins and glycolipids. In healthy individuals, CA 19-9 is found in the ductal epithelial cells of the pancreas, biliary system, stomach, colon, endometrium, and salivary glands.[2]
| Property | Description | References |
| IUPAC Name | 5-Acetylneuraminyl-2-3-Galactosyl-1-3-(Fucopyranosyl-1-4)-N-Acetylglucosamine | [3] |
| Synonyms | Sialyl-LewisA, Gastrointestinal Cancer Antigen | [1][3] |
| Molecular Formula | C31H50N2O23 | |
| Biological Nature | Tetrasaccharide, cell surface antigen | [1] |
Biosynthesis and Biological Role
The biosynthesis of CA 19-9 is dependent on the expression of specific fucosyltransferases and sialyltransferases. Individuals who are Lewis antigen-negative (approximately 10% of the Caucasian population) lack the necessary fucosyltransferase to produce the LewisA precursor and therefore cannot synthesize CA 19-9, even in the presence of malignancy.[1]
In cancer biology, CA 19-9 is implicated in cell-to-cell recognition processes and adhesion.[1] It can function as a ligand for E-selectin, a cell adhesion molecule expressed on endothelial cells, thereby potentially facilitating the metastasis of cancer cells.[4][5] Elevated levels of CA 19-9 can promote angiogenesis and modulate the immune response, contributing to cancer progression.[4]
Caption: Simplified biosynthesis pathway of CA 19-9.
Clinical Significance and Utility
CA 19-9 is the most widely used tumor marker for pancreatic cancer.[1] Its primary clinical applications include:
-
Prognosis: Elevated pre-operative CA 19-9 levels are associated with a poorer prognosis in patients with pancreatic cancer.
-
Monitoring Treatment Response: A decrease in CA 19-9 levels during therapy can indicate a positive response, while rising levels may suggest disease progression.[6]
-
Detection of Recurrence: Following surgical resection, serial monitoring of CA 19-9 can aid in the early detection of disease recurrence.[6]
It is important to note that CA 19-9 has limitations in diagnosis due to its lack of sensitivity and specificity. Elevated levels can also be observed in other malignancies such as colorectal, esophageal, and hepatocellular carcinoma, as well as in benign conditions like pancreatitis, cirrhosis, and diseases of the bile ducts.[1] Obstructive jaundice can also lead to significantly elevated CA 19-9 levels.[6][7]
| Condition | Typical CA 19-9 Levels (U/mL) | References |
| Healthy Individuals | < 37 | [8] |
| Pancreatic Cancer | Often > 100, can be > 1000 | [7] |
| Benign Biliary Obstruction | Can be significantly elevated | [9] |
| Chronic Pancreatitis | May be slightly elevated | [9] |
Analytical Methodologies
The standard method for quantifying CA 19-9 in serum or plasma is through immunoassays, typically using a sandwich ELISA (Enzyme-Linked Immunosorbent Assay) format.
Standard ELISA Protocol for CA 19-9 Quantification
-
Coating: Microtiter wells are coated with a capture monoclonal antibody specific for CA 19-9.
-
Incubation with Sample: The patient's serum or plasma sample is added to the wells. If CA 19-9 is present, it will bind to the capture antibody.
-
Washing: Unbound components of the sample are washed away.
-
Addition of Detection Antibody: A second, enzyme-labeled monoclonal antibody that also recognizes CA 19-9 is added. This antibody binds to a different epitope on the CA 19-9 molecule, forming a "sandwich".
-
Second Washing: Unbound detection antibody is removed.
-
Substrate Addition: A substrate for the enzyme is added, leading to a color change.
-
Measurement: The intensity of the color, which is proportional to the concentration of CA 19-9, is measured using a spectrophotometer.
-
Quantification: The concentration is determined by comparing the absorbance of the sample to a standard curve generated from known concentrations of CA 19-9.
Sources
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- 2. Carbohydrate antigen 19-9 — tumor marker: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Roles of CA19-9 in pancreatic cancer: Biomarker, predictor and promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Extraordinarily high serum CA 19-9 in setting of pancreatic necrosis and underlying pancreatic adenocarcinoma: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preoperative carbohydrate antigen 19-9 is most predictive of malignancy in older jaundiced patients undergoing pancreatic resection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Guide to the Physicochemical Characterization of N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine
This technical guide provides an in-depth analysis of N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine, a compound of interest in synthetic chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its core physicochemical properties, with a primary focus on its molecular weight. We will explore the theoretical and experimental determination of this fundamental parameter, its significance in experimental design, and its role in the synthesis and characterization of this molecule.
Introduction: The Foundational Role of Molecular Weight
In the realm of chemical and pharmaceutical sciences, the molecular weight of a compound is a cornerstone of its identity. It is a critical parameter that influences everything from reaction stoichiometry and solution preparation to analytical characterization and regulatory documentation. For this compound, an accurate determination of its molecular weight is the first step in ensuring the reliability and reproducibility of any subsequent research.
This compound is an imine derivative formed from the condensation of 3-bromobenzaldehyde and 2,2-dimethoxyethanamine. Its structure, containing a bromine atom, an aromatic ring, and an acetal group, makes it a versatile building block in organic synthesis. The precise knowledge of its molecular weight is paramount for medicinal chemists synthesizing novel compounds and for analytical scientists developing methods for its detection and quantification.
Physicochemical Properties and Identification
A comprehensive understanding of a compound's properties is essential for its effective use in research and development. The key identifiers and physicochemical characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄BrNO₂ | [1][2] |
| Molecular Weight | 272.14 g/mol | [1][2] |
| CAS Number | 497863-61-3 | [1][2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, and Methanol | [1] |
| Storage | Store at -20°C | [1] |
The molecular weight of 272.14 g/mol is a calculated value based on the atomic masses of its constituent elements: 11 carbon atoms, 14 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms. This theoretical value serves as a benchmark for experimental verification through techniques such as mass spectrometry.
Synthesis and the Practical Application of Molecular Weight
The synthesis of this compound is a straightforward imine formation reaction. A common synthetic route involves the reaction of 3-bromobenzaldehyde with 2,2-dimethoxyethanamine.[3] The stoichiometry of this reaction is a direct application of the reactants' molecular weights.
Synthetic Workflow
The following diagram illustrates the typical synthetic workflow for preparing this compound.
Caption: Synthetic workflow for this compound.
Experimental Protocol: A Stoichiometric Approach
The following is a generalized protocol for the synthesis, emphasizing the importance of molecular weights in determining the molar equivalents of reactants.
Materials:
-
3-bromobenzaldehyde
-
2,2-dimethoxyethanamine (also known as aminoacetaldehyde dimethyl acetal)[4]
-
Anhydrous dichloromethane (DCM)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reactant Calculation: In a round-bottom flask, dissolve 1.0 equivalent of 3-bromobenzaldehyde in anhydrous DCM. The mass required is calculated using its molecular weight (e.g., for a 10 mmol scale, use 1.85 g).
-
Addition of Amine: Add 1.0 to 1.2 equivalents of 2,2-dimethoxyethanamine to the solution. The precise volume or mass is determined by its density and molecular weight (for 10 mmol, use approximately 1.05 g). The use of a slight excess of the amine can help drive the reaction to completion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials and the formation of the imine product.
-
Workup: Once the reaction is complete, the mixture is typically washed with water or brine to remove any water-soluble byproducts. The organic layer is then dried over an anhydrous drying agent like magnesium sulfate.
-
Isolation: The drying agent is filtered off, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification (if necessary): If the crude product is not of sufficient purity, it can be purified by column chromatography on silica gel.
The causality behind these steps lies in the chemical properties of the reactants and products. The use of an anhydrous solvent is crucial as the reaction produces water, and its removal helps to shift the equilibrium towards the product side, in accordance with Le Chatelier's principle.
Verification of Molecular Weight: Mass Spectrometry
While the theoretical molecular weight is a calculated value, its experimental confirmation is a critical step in the characterization of a newly synthesized compound. The primary technique for this is mass spectrometry (MS).
Mass Spectrometry Workflow
Caption: A generalized workflow for mass spectrometry analysis.
In a typical mass spectrometry experiment, the sample is first ionized. For a molecule like this compound, electrospray ionization (ESI) is a common technique. The ionized molecules are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of ions at each m/z value, which is then processed by a data system to generate a mass spectrum.
For this compound, one would expect to see a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z of approximately 273.15. The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in roughly a 1:1 ratio, will result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by 2 m/z units. This isotopic signature is a powerful tool for confirming the presence of bromine in the molecule.
Conclusion
The molecular weight of this compound, 272.14 g/mol , is a fundamental parameter that is integral to its synthesis, characterization, and application in scientific research. This guide has provided a comprehensive overview of this property, from its theoretical basis to its practical application in the laboratory. By understanding the principles outlined herein, researchers can ensure the accuracy and integrity of their work with this and other chemical compounds.
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Chemsrc. 2,2-Dimethoxyethanamine. Available at: [Link]
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Pharmaffiliates. N-Benzyl-2,2-dimethoxyethanamine. Available at: [Link]
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Semantic Scholar. Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. Available at: [Link]
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A Technical Guide to N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine: Synthesis, Characterization, and Potential in Drug Discovery
This guide provides an in-depth technical overview of N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine, a Schiff base of significant interest for its utility as a synthetic intermediate in medicinal chemistry. We will explore its fundamental properties, provide a detailed and validated synthesis protocol, outline methods for its structural characterization, and discuss its potential applications in the development of novel therapeutic agents.
Core Compound Analysis: Nomenclature and Structural Significance
This compound (CAS Number: 497863-61-3) is an imine, a class of organic compounds characterized by a carbon-nitrogen double bond (C=N).[1][2] This functional group is formed through the condensation of a primary amine with an aldehyde or ketone.[3] In this specific molecule, the imine linkage is derived from the reaction of 3-bromobenzaldehyde and 2,2-dimethoxyethanamine.
The structural features of this compound are noteworthy for drug development professionals:
-
The Imine (Schiff Base) Linkage: Imines are exceptionally versatile intermediates in organic synthesis, particularly for constructing nitrogen-containing heterocyclic compounds that form the core of many biologically active molecules.[1] The C=N bond can also serve as a key pharmacophore itself or be reduced to form stable secondary amines, a common moiety in pharmaceuticals.[1]
-
The 3-Bromophenyl Moiety: The presence of a halogenated aromatic ring is a common strategy in medicinal chemistry. The bromine atom can influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets through halogen bonding.[4]
-
The Dimethoxyethanamine Acetal Group: The acetal group is stable under neutral or basic conditions but can be hydrolyzed under acidic conditions to reveal an aldehyde. This functionality provides a synthetic handle for further molecular elaboration, making the compound a valuable building block.
Physicochemical Properties
A summary of the key properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 497863-61-3 | [5] |
| Molecular Formula | C₁₁H₁₄BrNO₂ | [5][6] |
| Molecular Weight | 272.14 g/mol | [5] |
| Appearance | (Typically a liquid or low-melting solid) | - |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol | [6] |
| IUPAC Name | N-[(3-bromophenyl)methylidene]-2,2-dimethoxyethanamine | [7] |
Synthesis and Purification: A Validated Protocol
The synthesis of imines is a classic acid-catalyzed nucleophilic addition-elimination reaction.[2][3] The equilibrium must be driven towards the product by removing the water formed during the reaction.[1][8] The following protocol details a reliable method for the synthesis of the title compound.
Reaction Mechanism and Workflow
The reaction proceeds via the nucleophilic attack of the primary amine (2,2-dimethoxyethanamine) on the carbonyl carbon of the aldehyde (3-bromobenzaldehyde). This forms a carbinolamine intermediate, which, under acidic catalysis, eliminates a molecule of water to yield the final imine product.
Caption: Synthetic workflow for the formation of the target imine.
Detailed Experimental Protocol
Materials and Reagents:
-
3-Bromobenzaldehyde
-
2,2-Dimethoxyethanamine (Aminoacetaldehyde dimethyl acetal)[9][10]
-
Toluene (anhydrous)
-
p-Toluenesulfonic acid (p-TSA, catalytic amount)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Glassware for extraction and filtration
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, and condenser, add 3-bromobenzaldehyde (1 equivalent).
-
Dissolve the aldehyde in anhydrous toluene (approx. 5 mL per mmol of aldehyde).
-
Add 2,2-dimethoxyethanamine (1.1 equivalents) to the solution.
-
Causality: A slight excess of the more volatile amine can help drive the reaction to completion.
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.02 equivalents).
-
Causality: The acid catalyst is crucial for protonating the hydroxyl group of the carbinolamine intermediate, making it a good leaving group (water).[2] The pH must be controlled; optimal rates are often near pH 5.[2]
-
Reaction Execution: Heat the mixture to reflux. Toluene forms an azeotrope with water, allowing for its collection and removal in the Dean-Stark trap, which drives the equilibrium toward the imine product.[1][8]
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The consumption of the aldehyde (a UV-active spot) and the appearance of a new, typically less polar, product spot indicates reaction progression. The reaction is generally complete within 2-6 hours.[1]
-
Workup: Once the reaction is complete (no more water is collected and/or TLC shows full consumption of starting material), cool the mixture to room temperature.
-
Self-Validation: If a drying agent like anhydrous MgSO₄ was used instead of a Dean-Stark trap, filter the solid.[1]
-
Remove the toluene solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary. A gradient elution system, starting with hexanes and gradually increasing the polarity with ethyl acetate, is typically effective.
-
Final Characterization: The purified fractions are combined, and the solvent is evaporated to yield the final product, this compound. Confirm identity and purity using the analytical methods described below.
Structural Elucidation and Characterization
Rigorous characterization is essential to confirm the structure and purity of the synthesized compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is highly diagnostic. Key expected signals include:
-
A singlet for the imine proton (-CH=N-) around δ 8.0-8.5 ppm.
-
Multiplets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the four protons of the 3-bromophenyl ring.
-
A singlet for the six protons of the two methoxy (-OCH₃) groups around δ 3.3-3.5 ppm.
-
A triplet or doublet for the methine proton (-CH(OCH₃)₂) and a doublet for the methylene protons (-N-CH₂-).
-
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of the imine carbon (δ 160-170 ppm) and show the disappearance of the aldehyde carbonyl carbon (δ >190 ppm).[11]
-
Infrared (IR) Spectroscopy: This technique is ideal for confirming the functional group transformation.
-
Appearance: A strong C=N stretching band around 1640-1690 cm⁻¹.
-
Disappearance: Absence of the strong C=O stretching band from the starting aldehyde (around 1700 cm⁻¹) and the N-H stretching bands from the primary amine (around 3300-3500 cm⁻¹).[12]
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (272.14 g/mol ). The characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.
Relevance and Applications in Drug Development
The true value of this compound lies in its potential as a versatile building block for creating more complex and potentially bioactive molecules.
A Gateway to Heterocyclic Scaffolds
Heterocyclic compounds are a cornerstone of modern drug development, prized for their diverse structures and pharmacological activities.[13] Imines are key precursors to many such scaffolds. The diagram below illustrates potential synthetic transformations.
Caption: Potential synthetic utility of the title imine in generating diverse molecular scaffolds.
-
Reduction: The imine bond can be easily reduced (e.g., with sodium borohydride) to form the corresponding secondary amine, N-(3-bromobenzyl)-2,2-dimethoxyethanamine. This transformation is a key step in reductive amination protocols.[3]
-
Cycloaddition Reactions: The C=N bond can participate in various cycloaddition reactions to form a range of heterocyclic systems.[14][15]
-
Pomeranz-Fritsch Synthesis: The acetal can be hydrolyzed to an aldehyde, which can then undergo intramolecular cyclization reactions. For instance, similar structures are used in the Pomeranz-Fritsch synthesis of isoquinolines, a privileged scaffold in medicinal chemistry.[16]
Potential Bioactivity
While this specific molecule is primarily an intermediate, its structural motifs are found in compounds with known biological activity.
-
Antibacterial Agents: Coumarin and dicoumarol derivatives, which can feature substituted phenyl rings, exhibit a broad spectrum of activity against Gram-positive bacteria like Staphylococcus aureus.[17][18]
-
Anticancer and Antiviral Activity: The pyridine and pyranopyridine rings, accessible from imine precursors, are present in numerous compounds with anticancer, antiviral, and anti-inflammatory properties.[19]
Conclusion
This compound is more than a chemical name; it is a strategically designed synthetic intermediate. Its facile and high-yielding synthesis, combined with the orthogonal reactivity of its imine, bromophenyl, and acetal functionalities, makes it a valuable tool for researchers in drug discovery. This guide provides the foundational knowledge and a validated protocol to enable its synthesis, characterization, and effective utilization in the development of next-generation therapeutic agents.
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Ashenhurst, J. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2020, July 1). 21.4: Imine formation. Retrieved from [Link]
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Lee, M., Kim, H. S., & Choo, J. (2003). Reaction monitoring of imine synthesis using Raman spectroscopy. Semantic Scholar. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). US10233182, Example 194 | C27H33BrN4O3. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Aminoacetaldehyde dimethyl acetal | C4H11NO2. PubChem. Retrieved from [Link]
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Chemsrc. (2025, August 20). 2,2-Dimethoxyethanamine | CAS#:22483-09-6. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2,2-Dimethoxyethylmethylamine | C5H13NO2. PubChem. Retrieved from [Link]
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Sainsbury, M., & Strange, R. H. (1998). Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. Semantic Scholar. Retrieved from [Link]
- Tistarakorn, S., et al. (2012). Structure-Activity Relationships of 3,3′-Phenylmethylene-bis-4-hydroxycoumarins: Selective and Potent Inhibitors of Gram-Positive Bacteria. Molecules, 17(12), 14339-14352.
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- Pavlova, V. V., et al. (2025). Synthesis and Spectral Characteristics of N-(1-(((2E,4E)-6-(2-Bromophenyl)-3-cyclohexyl-2-(cyclohexylimino)-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)-2,2,2-trichloroethyl)acetamide.
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ResearchGate. (n.d.). Synthesis of N‐protected protected aminoacetaldehyde dimethyl acetal.... Retrieved from [Link]
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Pavlova, V. V., et al. (2025, November 12). Synthesis and Spectral Characteristics of N-(1-(((2E,4E)-6-(2-Bromophenyl)-3-cyclohexyl-2-(cyclohexylimino)-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)-2,2,2-trichloroethyl)acetamide. MDPI. Retrieved from [Link]
-
DEA Microgram Journal. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. Retrieved from [Link]
- Al-Warhi, T., et al. (2022). Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. Molecules, 27(15), 4995.
- Yathirajan, H. S., et al. (2017). Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl).
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Physical and chemical characteristics of N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine is a unique organic compound featuring an imine bond, a brominated aromatic ring, and an acetal functional group. This guide provides a comprehensive overview of its physical and chemical characteristics, a plausible synthetic route, and detailed analytical methodologies for its characterization. The information herein is intended to serve as a foundational resource for researchers engaged in synthetic chemistry, medicinal chemistry, and materials science, where this and structurally related molecules may be of interest.
Molecular Structure and Physicochemical Properties
This compound possesses a distinct molecular architecture that dictates its physical and chemical behavior. The presence of the electrophilic imine carbon, the nucleophilic nitrogen, the reactive bromophenyl group, and the acid-labile acetal moiety makes it a versatile, albeit potentially unstable, molecule.
Structural Overview
Caption: 2D Structure of this compound.
Physical Properties
Experimentally determined physical properties for this specific molecule are not widely available in published literature. The following table summarizes key identifiers and predicted properties.
| Property | Value | Source |
| CAS Number | 497863-61-3 | Vendor Data |
| Molecular Formula | C₁₁H₁₄BrNO₂ | Vendor Data |
| Molecular Weight | 272.14 g/mol | Calculated |
| Appearance | Not specified (likely an oil or low-melting solid) | Inferred |
| Boiling Point | 314.0 ± 42.0 °C (Predicted) | Vendor Data |
| Density | 1.29 ± 0.1 g/cm³ (Predicted) | Vendor Data |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, and Methanol | Vendor Data |
Synthesis and Reaction Mechanisms
The synthesis of this compound is a straightforward condensation reaction between 3-bromobenzaldehyde and 2,2-dimethoxyethanamine. This reaction is a classic example of imine formation.
Synthetic Pathway
Caption: Proposed synthesis of the target molecule.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 3-bromobenzaldehyde (1 equivalent) and toluene (5 mL per mmol of aldehyde).
-
Addition of Amine: Add 2,2-dimethoxyethanamine (1 equivalent) to the flask.
-
Catalyst: Add a catalytic amount of p-toluenesulfonic acid (0.01-0.05 equivalents).
-
Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.
-
Workup: Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.
Mechanism of Imine Formation
The acid-catalyzed formation of the imine proceeds through a multi-step mechanism involving nucleophilic attack of the amine on the protonated carbonyl, followed by dehydration.[1][2][3][4][5]
Caption: Mechanism of acid-catalyzed imine formation.
Analytical Characterization
A combination of spectroscopic techniques is essential for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the imine proton, the methoxy protons, and the protons of the ethylamine backbone. The aromatic region (typically 7.0-8.0 ppm) will likely exhibit a complex splitting pattern due to the bromine substituent.[6][7] The imine proton should appear as a singlet in the range of 8.0-8.5 ppm.[8][9] The methoxy groups will likely present as a sharp singlet around 3.3 ppm, and the aliphatic protons will be observed further upfield.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons (120-150 ppm), with the carbon attached to the bromine atom appearing at a characteristic chemical shift.[6][10] The imine carbon is expected in the 160-170 ppm region.[8] The acetal carbon should be in the 90-110 ppm range, and the methoxy carbons around 50-60 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present. Key expected absorption bands include:
-
C=N Stretch (Imine): A characteristic peak in the 1690-1640 cm⁻¹ region.[11][12]
-
C-O Stretch (Acetal): Strong bands in the 1200-1000 cm⁻¹ range.[13][14]
-
Ar-Br Stretch: A peak in the fingerprint region, typically below 800 cm⁻¹.
-
Aromatic C=C Stretches: Medium to weak bands in the 1600-1450 cm⁻¹ region.
-
C-H Stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern. Under electron ionization (EI), the molecule is expected to fragment in a predictable manner.
Caption: Plausible mass spectrometry fragmentation pathway.
The presence of bromine will result in a characteristic M/M+2 isotope pattern with approximately equal intensity. Alpha-cleavage next to the nitrogen and fragmentation of the acetal are expected to be dominant pathways.[15][16][17][18][19][20][21]
Safety and Handling
Detailed toxicological data for this compound is not available. Therefore, it should be handled with the standard precautions for a novel chemical compound. The safety profiles of the starting materials provide a basis for risk assessment.
-
3-Bromobenzaldehyde: Irritating to the eyes, respiratory system, and skin.[22][23][24][25][26]
-
2,2-Dimethoxyethanamine: Flammable liquid and vapor. Causes severe skin burns and eye damage.[27][28][29][30]
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation, ingestion, and skin contact.
-
Store in a cool, dry, and well-ventilated area, away from sources of ignition and strong acids.
Potential Applications
While specific applications for this molecule have not been extensively reported, its structural motifs suggest potential utility in several areas:
-
Pharmaceutical Scaffolding: The imine linkage can be a precursor to more stable secondary amines through reduction, and the bromophenyl group allows for further functionalization via cross-coupling reactions.
-
Ligand Synthesis: The nitrogen atom can act as a coordination site for metal ions, suggesting applications in catalysis and materials science.
-
Chemical Probes: The combination of functionalities could be exploited in the design of specific chemical probes for biological systems.
References
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Potential research applications of N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine
An In-Depth Technical Guide to the Potential Research Applications of N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine
Introduction
This compound is a Schiff base, a class of organic compounds characterized by the presence of a carbon-nitrogen double bond (azomethine group). While this specific molecule is not extensively documented in peer-reviewed literature, its structural motifs—the Schiff base linkage, the bromophenyl ring, and the dimethoxyacetal group—are well-represented in medicinal chemistry. These features suggest a high potential for diverse biological activities. The bromophenyl group can participate in halogen bonding and often enhances lipophilicity, which can improve membrane permeability. The imine group is a versatile pharmacophore known to be involved in various biological interactions, including enzyme inhibition and metal chelation.
This guide serves as a forward-looking technical roadmap for researchers, scientists, and drug development professionals. It moves beyond a simple compound summary to propose a series of data-driven, hypothesis-based research applications. We will detail robust experimental workflows, explain the scientific rationale behind each step, and provide the necessary tools to unlock the therapeutic and scientific potential of this promising, yet under-explored, chemical entity.
Section 1: Physicochemical Characterization and Synthesis
A foundational understanding of a compound's properties is a prerequisite for any meaningful biological investigation.
1.1. Core Molecular Attributes
| Property | Value | Significance in a Biological Context |
| Molecular Formula | C11H14BrNO2 | Provides the exact atomic composition. |
| Molecular Weight | 272.14 g/mol | Falls within the range typical for small molecule drugs, suggesting good potential for oral bioavailability (Lipinski's Rule of Five). |
| Appearance | Pale yellow to yellow and faint brown to brown powder or crystal | Basic physical state observation. |
| Structure | Imine linkage between a 3-bromobenzaldehyde and a 2,2-dimethoxyethanamine | The key functional groups that will dictate its reactivity and potential biological targets. |
1.2. Proposed Synthesis Protocol
The synthesis of this compound is a straightforward condensation reaction, a classic method for forming Schiff bases.
Rationale: This one-pot synthesis is efficient and high-yielding. The use of ethanol as a solvent is ideal as it readily dissolves the reactants and is easily removed post-reaction. The catalytic amount of acetic acid is crucial to protonate the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine, driving the reaction forward.
Step-by-Step Methodology:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of 3-bromobenzaldehyde in 30 mL of absolute ethanol.
-
Addition of Amine: To this solution, add 10 mmol of 2,2-dimethoxyethanamine dropwise while stirring continuously at room temperature.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product may precipitate out. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the crude product by filtration. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as NMR (¹H and ¹³C), FT-IR spectroscopy, and Mass Spectrometry.
Section 2: Postulated Biological Activities & Screening Protocols
Based on its structural components, we can postulate several high-probability biological activities for this compound. The following sections provide detailed protocols for screening these potential applications.
2.1. Potential as an Anticancer Agent
Scientific Rationale: The bromophenyl moiety is a key feature in numerous anticancer drugs (e.g., Sorafenib, Dasatinib). It can form halogen bonds with biological targets and increase cell membrane permeability. Schiff bases themselves have demonstrated potent cytotoxic effects against various cancer cell lines, often by inducing apoptosis or inhibiting key cell cycle proteins.
Experimental Workflow: Cytotoxicity Screening via MTT Assay
This workflow is designed to determine the compound's concentration-dependent cytotoxic effect on cancer cells.
Caption: Workflow for an in vitro IDO1 enzymatic inhibition assay.
Detailed Protocol:
-
Reagent Preparation: Prepare an assay buffer (50 mM potassium phosphate, pH 6.5). Prepare a reaction mixture containing the buffer, 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.
-
Plate Setup: In a 96-well plate, add the reaction mixture. Then add serial dilutions of this compound. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme Addition: Add purified, recombinant human IDO1 enzyme to all wells except the negative control. Pre-incubate for 10 minutes at room temperature.
-
Reaction Initiation: Start the reaction by adding the substrate, L-tryptophan (final concentration ~200 µM).
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Termination and Hydrolysis: Stop the reaction by adding 30% (w/v) trichloroacetic acid (TCA). Incubate at 50°C for 30 minutes to hydrolyze the enzymatic product, N-formylkynurenine, into kynurenine.
-
Detection: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate and add an equal volume of 2% (w/v) p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid. This reagent reacts with kynurenine to produce a yellow color.
-
Data Analysis: Measure the absorbance at 480 nm. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Conclusion
This compound represents a molecule of significant, albeit currently unexplored, potential. Its structural features, rooted in the well-established bioactivity of Schiff bases and bromophenyl compounds, provide a strong rationale for its investigation as a novel therapeutic agent. The proposed research applications—cytotoxicity against cancer cells, broad-spectrum antimicrobial activity, and targeted inhibition of the immuno-oncology target IDO1—are logical, evidence-based starting points for a comprehensive evaluation.
The detailed, step-by-step protocols provided in this guide are designed to be robust, reproducible, and grounded in established scientific principles. By following these workflows, researchers can systematically characterize the bioactivity of this compound, elucidate its mechanism of action, and pave the way for potential preclinical development. This document serves not as a summary of past work, but as a catalyst for future discovery.
References
-
Broth Dilution Method for MIC Determination. Microbe Online. [Link]
-
IDO1 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
Quantification of IDO1 enzyme activity in normal and malignant tissues. National Center for Biotechnology Information (PMC). [Link]
-
Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. ACS Publications. [Link]
An In-depth Technical Guide to N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine is a synthetically valuable imine, also known as a Schiff base, that serves as a versatile intermediate in organic synthesis. Its structure, incorporating a brominated aromatic ring and a protected aminoacetaldehyde moiety, offers multiple avenues for chemical modification, making it a compound of interest in medicinal chemistry and materials science. The bromine atom provides a reactive handle for cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The imine functionality is a key pharmacophore in its own right and a precursor to more complex nitrogen-containing heterocycles. This guide provides a comprehensive overview of the synthesis, characterization, and potential utility of this compound, grounded in established chemical principles and supported by relevant literature.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 497863-61-3 | [1] |
| Molecular Formula | C₁₁H₁₄BrNO₂ | [1] |
| Molecular Weight | 272.14 g/mol | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, and Methanol. | [2] |
| Storage | Store at -20°C | [2] |
Synthesis of this compound
The synthesis of this compound is achieved through the condensation reaction of 3-bromobenzaldehyde and 2,2-dimethoxyethanamine (also known as aminoacetaldehyde dimethyl acetal). This reaction is a classic example of imine formation, where the nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule.
A detailed experimental protocol, adapted from the synthesis of the analogous N-(2-bromobenzylidene)aminoacetaldehyde dimethyl acetal, is provided below[3].
Reaction Mechanism
The formation of the imine proceeds through a two-step mechanism:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of 2,2-dimethoxyethanamine attacks the carbonyl carbon of 3-bromobenzaldehyde. This results in the formation of a tetrahedral intermediate, a carbinolamine.
-
Dehydration: The carbinolamine is then protonated on the oxygen atom, making water a good leaving group. Subsequent elimination of water and deprotonation of the nitrogen atom leads to the formation of the stable imine product.
The overall reaction can be visualized in the following workflow diagram:
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
Materials:
-
3-Bromobenzaldehyde
-
2,2-Dimethoxyethanamine[4]
-
Toluene (dry)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a solution of 3-bromobenzaldehyde (1.0 equivalent) in dry toluene, add 2,2-dimethoxyethanamine (1.05 equivalents).
-
Equip the reaction flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the reaction mixture to reflux and stir vigorously.
-
Monitor the progress of the reaction by observing the collection of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, or the reaction is deemed complete by thin-layer chromatography (TLC), cool the mixture to room temperature.
-
Remove the solvent in vacuo to yield the crude product.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Spectroscopic Characterization
Predicted ¹H NMR (Proton Nuclear Magnetic Resonance) Data
The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the imine proton, and the protons of the dimethoxyethyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.7 | s | 1H | Imine CH |
| ~8.0-7.3 | m | 4H | Aromatic CH |
| ~4.7 | t | 1H | N-CH₂-CH |
| ~3.8 | d | 2H | N-CH₂ -CH |
| ~3.4 | s | 6H | O-CH₃ |
Predicted ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | Imine C=N |
| ~135-122 | Aromatic C and C-Br |
| ~103 | O-CH-O |
| ~63 | N-CH₂ |
| ~54 | O-CH₃ |
Predicted Mass Spectrometry Data
Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will be indicated by a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity).
-
Expected [M+H]⁺: 272.0287 (for ⁷⁹Br) and 274.0267 (for ⁸¹Br)
Potential Applications in Drug Discovery and Organic Synthesis
While specific biological activities of this compound have not been extensively reported, its structural features suggest several potential applications, particularly in the field of medicinal chemistry.
-
Scaffold for Heterocycle Synthesis: Imines are valuable precursors for the synthesis of a wide array of nitrogen-containing heterocycles, which are prevalent in many biologically active compounds.[5]
-
Intermediate for Cross-Coupling Reactions: The bromophenyl moiety serves as a key functional group for palladium-catalyzed cross-coupling reactions such as Suzuki and Heck couplings. This allows for the facile introduction of diverse substituents, enabling the generation of libraries of compounds for structure-activity relationship (SAR) studies.
-
Pharmacophore: The imine group itself can act as a pharmacophore, participating in hydrogen bonding and other interactions with biological targets.
The synthetic utility can be visualized in the following diagram:
Caption: Potential synthetic transformations of the title compound.
Conclusion
This compound is a readily accessible and synthetically versatile building block. Its preparation via a straightforward condensation reaction makes it an attractive starting material for a variety of chemical transformations. The presence of both an imine functionality and a brominated aromatic ring provides chemists with multiple opportunities for molecular elaboration. While further research is needed to fully explore its biological potential, this compound holds promise as a valuable intermediate in the synthesis of novel small molecules for drug discovery and materials science applications.
References
-
Dyker, G., et al. Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. Arkivoc2007 , (xv), 145-153. [Link]
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Rizwan, K., et al. Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Chemistry Central Journal2018 , 12, 84. [Link]
-
Pavlova, V. V., et al. Synthesis and Spectral Characteristics of N-(1-(((2E,4E)-6-(2-Bromophenyl)-3-cyclohexyl-2-(cyclohexylimino)-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)-2,2,2-trichloroethyl)acetamide. Molbank2023 , 2023(4), M1739. [Link]
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U.S. Drug Enforcement Administration. The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. [Link]
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-
Atioğlu, Z., et al. Crystal structure and Hirshfeld surface analysis of (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]diazene. Acta Crystallographica Section E: Crystallographic Communications2022 , 78(Pt 3), 263–268. [Link]
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Lipshutz, B. H., et al. Green imine synthesis from amines using transition metal and micellar catalysis. Organic & Biomolecular Chemistry2020 , 18(37), 7261-7272. [Link]
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-
Kazmi, S. A. R., et al. Synthesis and Characterization of Imine Derived from O-Amino Benzoic Acid and Its Metal Complexation. Scholars Journal of Engineering and Technology2023 , 11(7), 133-153. [Link]
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Methodological & Application
Application Note & Synthesis Protocol: N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine
Abstract
This document provides a comprehensive guide for the synthesis of N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine, a versatile imine intermediate. The protocol details a robust and efficient method based on the condensation reaction between 3-bromobenzaldehyde and 2,2-dimethoxyethanamine. We delve into the mechanistic underpinnings of the reaction, offer expert insights into critical process parameters, and provide a detailed, step-by-step procedure suitable for researchers in organic synthesis and medicinal chemistry. This guide is designed to ensure scientific integrity through self-validating protocols and is grounded in authoritative references.
Introduction and Significance
This compound is a Schiff base characterized by a central imine (C=N) functional group. The presence of a bromophenyl moiety and a dimethoxyacetal group makes it a highly valuable synthetic intermediate. The bromine atom serves as a key handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse molecular complexity. The acetal group is a stable protecting group for an aldehyde functionality, which can be deprotected under acidic conditions to reveal a reactive carbonyl for further transformations, such as in the Pomeranz-Fritsch synthesis of isoquinolines.[1]
The synthesis of this imine is achieved through the acid-catalyzed nucleophilic addition-elimination reaction between an aldehyde and a primary amine. This reaction is a cornerstone of organic chemistry, valued for its high efficiency and operational simplicity.[2][3]
Reaction Mechanism and Rationale
The formation of an imine from an aldehyde and a primary amine is a reversible process that proceeds through a two-stage mechanism: nucleophilic addition to form a carbinolamine intermediate, followed by dehydration (elimination of water) to yield the imine.[3][4][5]
-
Protonation of Carbonyl (Acid Catalysis): A trace amount of acid protonates the carbonyl oxygen of 3-bromobenzaldehyde. This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2,2-dimethoxyethanamine attacks the activated carbonyl carbon. This forms a protonated carbinolamine intermediate.
-
Proton Transfer: A series of rapid proton transfers occurs, resulting in a neutral carbinolamine and protonation of the hydroxyl group, converting it into a good leaving group (-OH2+).
-
Dehydration: The lone pair on the nitrogen atom assists in the elimination of a water molecule, forming a carbon-nitrogen double bond and yielding a protonated imine (an iminium ion).
-
Deprotonation: The final step involves the deprotonation of the nitrogen atom by a base (such as the solvent or another amine molecule) to give the neutral imine product, this compound.
Critical Insight: The entire process is an equilibrium. To achieve a high yield, the equilibrium must be shifted towards the product side. This is most effectively accomplished by removing the water generated during the reaction, in accordance with Le Châtelier's principle.[5][6]
Experimental Protocol
This protocol is designed for the synthesis of this compound on a standard laboratory scale.
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Quantity (per run) | Notes |
| 3-Bromobenzaldehyde | 3132-99-8 | C₇H₅BrO | 185.02 | 1.85 g (10.0 mmol) | Corrosive, irritant. Handle in a fume hood.[7] |
| 2,2-Dimethoxyethanamine | 22483-09-6 | C₄H₁₁NO₂ | 105.14 | 1.16 g (11.0 mmol) | Flammable, corrosive.[8] |
| Toluene | 108-88-3 | C₇H₈ | 92.14 | 50 mL | Anhydrous grade recommended. |
| p-Toluenesulfonic acid (PTSA) | 104-15-4 | C₇H₈O₃S | 172.20 | ~20 mg (catalytic) | Optional, but recommended for rate enhancement. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | For drying | Used during work-up. |
| Equipment | |||||
| 100 mL Round-bottom flask | |||||
| Dean-Stark apparatus & Condenser | For azeotropic removal of water. | ||||
| Magnetic stirrer and stir bar | |||||
| Heating mantle | |||||
| Rotary evaporator | |||||
| Standard glassware for work-up |
Synthesis Workflow Diagram
Caption: High-level workflow for the synthesis of the target imine.
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromobenzaldehyde (1.85 g, 10.0 mmol).
-
Addition of Reagents: Add 50 mL of anhydrous toluene to the flask, followed by 2,2-dimethoxyethanamine (1.16 g, 11.0 mmol, 1.1 equivalents). A slight excess of the amine helps to drive the reaction to completion.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (~20 mg).
-
Azeotropic Water Removal: Fit the flask with a Dean-Stark apparatus and a reflux condenser. Begin vigorous stirring.
-
Reaction: Heat the mixture to reflux (approximately 110-111°C for toluene). The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexanes:Ethyl Acetate). The reaction is complete when the spot corresponding to 3-bromobenzaldehyde has disappeared.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product, typically as a yellow or pale brown oil.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel if necessary. The product is expected to be an oil.[1]
Characterization of the Final Product
The identity and purity of the synthesized this compound (C₁₁H₁₄BrNO₂, MW: 272.14 g/mol )[9] should be confirmed using standard analytical techniques.
-
¹H NMR (Proton NMR): Expected signals include an imine proton (-CH=N) as a singlet around δ 8.2-8.4 ppm, aromatic protons in the δ 7.2-7.8 ppm region, a methoxy (-OCH₃) singlet around δ 3.3-3.4 ppm, and signals for the ethylene bridge protons.
-
¹³C NMR (Carbon NMR): Key signals will include the imine carbon (-CH=N) around δ 160-165 ppm, aromatic carbons (including the C-Br carbon), the acetal carbon (-CH(OCH₃)₂) around δ 102-104 ppm, and the methoxy carbons around δ 53-55 ppm.
-
IR (Infrared) Spectroscopy: A characteristic strong absorption band for the C=N imine stretch should be visible around 1640-1660 cm⁻¹. The C-O stretches of the acetal will appear in the 1050-1150 cm⁻¹ region.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M⁺) and/or the protonated molecular ion peak ([M+H]⁺) corresponding to the calculated mass. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be evident in the molecular ion cluster (M⁺ and M+2 peaks of similar intensity).
Trustworthiness: Self-Validation and Troubleshooting
-
Reaction Monitoring: The most critical self-validation step is monitoring via TLC. The disappearance of the starting aldehyde is a strong indicator of reaction completion. A co-spotted lane (a mixture of starting material and reaction mixture) is essential for accurate comparison.
-
Water Removal: If the reaction stalls (i.e., starting material remains after several hours), the issue is often inefficient water removal. Ensure the Dean-Stark apparatus is functioning correctly and that anhydrous solvents were used. Alternatively, using molecular sieves (4Å) directly in the reaction flask is a common and effective method, especially for smaller-scale reactions.[6]
-
Purification: The product imine is susceptible to hydrolysis back to the starting materials, especially in the presence of acid (e.g., on silica gel). If using column chromatography, it is advisable to neutralize the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1%).
-
Product Stability: Store the final product under an inert atmosphere (nitrogen or argon) and in a cool, dark place to prevent degradation.
Conclusion
The protocol described herein provides a reliable and efficient pathway for the synthesis of this compound. By understanding the underlying mechanism and paying close attention to the critical parameter of water removal, researchers can consistently obtain high yields of this valuable synthetic intermediate. The analytical data points provided serve as a benchmark for product characterization, ensuring the quality and identity of the final compound for subsequent applications in drug development and complex molecule synthesis.
References
- CN102140088A - New process for synthesizing 3-bromobenzaldehyde acetal. Google Patents.
-
Organic Chemistry Portal. Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Available at: [Link]
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OperaChem. Imine formation-Typical procedures. (2024). Available at: [Link]
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PrepChem.com. Synthesis of 3-bromobenzaldehyde. Available at: [Link]
-
ResearchGate. Scheme 1: Reaction pathway for the formation of Imine compounds [A 1-A 3 ]. Available at: [Link]
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YouTube. Imine Formation from an Aldehyde and Primary Amine in Organic Chemistry. (2017). Available at: [Link]
-
Wikipedia. 3-Bromobenzaldehyde. Available at: [Link]
- US4036887A - Preparation of 3-bromobenzaldehyde. Google Patents.
-
Master Organic Chemistry. Imines – Properties, Formation, Reactions, and Mechanisms. (2022). Available at: [Link]
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Organic Syntheses. m-AMINOBENZALDEHYDE DIMETHYLACETAL. Available at: [Link]
-
Organic Chemistry Portal. Dimethyl Acetals. Available at: [Link]
- CN101337868A - Method for preparing 3-phenoxy-benzaldehyde. Google Patents.
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Semantic Scholar. Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. Available at: [Link]
-
PubChem. Aminoacetaldehyde dimethyl acetal. Available at: [Link]
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- 8. Aminoacetaldehyde dimethyl acetal | C4H11NO2 | CID 89728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
NMR analysis of N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine
An Application Note for the Structural Elucidation of N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine via Nuclear Magnetic Resonance (NMR) Spectroscopy
Authored by: Dr. Gemini, Senior Application Scientist
Introduction
This compound is a multifaceted organic compound featuring three key functional groups: an imine, an acetal, and a meta-substituted bromophenyl ring. Its chemical formula is C₁₁H₁₄BrNO₂, with a molecular weight of 272.14 g/mol [1]. The precise and unambiguous structural characterization of such molecules is paramount in the fields of synthetic chemistry, materials science, and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, offering detailed insights into the molecular framework through the analysis of chemical shifts, spin-spin coupling, and signal integration.
This document provides a comprehensive technical guide for researchers and scientists on the complete ¹H and ¹³C . It outlines field-proven protocols for sample preparation, details optimal parameters for data acquisition, and presents an in-depth guide to spectral interpretation, explaining the causal relationships between molecular structure and NMR observables.
Molecular Structure and Spectroscopic Considerations
The unique arrangement of functional groups in this compound gives rise to a distinct and predictable NMR fingerprint. Understanding the constituent parts of the molecule is the first step in a logical spectral analysis.
Caption: Standard workflow for NMR sample preparation, acquisition, and analysis.
Materials and Reagents
-
Analyte: this compound
-
NMR Solvent: Deuterated chloroform (CDCl₃, 99.8 atom % D)
-
Internal Standard (Optional): Tetramethylsilane (TMS)
-
Equipment: High-quality 5 mm NMR tubes (e.g., Wilmad, Norell), glass Pasteur pipettes, small glass vials. [2][3]
Protocol 1: Sample Preparation
Causality: The choice of solvent is critical as it can influence chemical shifts. [4][5]CDCl₃ is a versatile, non-polar solvent suitable for a wide range of organic compounds, with its residual proton peak (CHCl₃) at δ ~7.26 ppm serving as a convenient secondary reference. [6]Proper sample concentration (5-25 mg for ¹H) ensures a good signal-to-noise ratio without causing line broadening or shimming difficulties associated with overly concentrated samples. [7][8]
-
Weighing: Accurately weigh 10-15 mg of the analyte into a clean, dry glass vial. For a dedicated ¹³C NMR experiment, a higher concentration of 50-100 mg is recommended to reduce acquisition time. [7]2. Dissolution: Add approximately 0.7 mL of CDCl₃ to the vial. Gently swirl or vortex the vial to ensure the sample dissolves completely. A homogeneous solution is essential for acquiring high-resolution spectra. [8]3. Transfer: Using a clean glass Pasteur pipette, carefully transfer the solution into a 5 mm NMR tube. Avoid transferring any solid particulates, which can disrupt the magnetic field homogeneity. [7]The optimal sample height in the tube should be around 4-5 cm. [2][8]4. Referencing: If an internal standard is desired, add a very small drop of TMS. Often, the amount of TMS pre-added to commercial deuterated solvents is sufficient or even excessive. [2]Calibrating to the residual solvent peak is a reliable alternative.
-
Final Steps: Securely cap the NMR tube to prevent solvent evaporation. Label the tube clearly with the sample identification.
Protocol 2: NMR Data Acquisition
Causality: The parameters below are selected to provide a balance between spectral quality and experiment time. A sufficient number of scans (ns) is crucial for achieving a high signal-to-noise ratio, especially for the less sensitive ¹³C nucleus. The relaxation delay (d1) allows for the longitudinal magnetization to return to equilibrium between pulses, ensuring accurate signal integration in ¹H NMR.
| Parameter | ¹H NMR Acquisition | ¹³C {¹H} NMR Acquisition | Justification |
| Spectrometer | 400 MHz or higher | 100 MHz or higher | Higher field strength provides better signal dispersion and resolution. |
| Pulse Program | zg30 | zgpg30 | Standard one-pulse experiment with a 30° flip angle for quantitative ¹H. Proton-decoupled for ¹³C. |
| Temperature | 298 K | 298 K | Standard ambient temperature for routine analysis. |
| Number of Scans (ns) | 16 | 1024 | Sufficient for good S/N in ¹H. More scans needed for the low-abundance ¹³C nucleus. |
| Relaxation Delay (d1) | 2.0 s | 2.0 s | Allows for adequate relaxation of most protons and carbons. |
| Acquisition Time (aq) | ~4.0 s | ~1.0 s | Determines the digital resolution of the spectrum. |
| Spectral Width (sw) | 20 ppm | 240 ppm | Encompasses the full range of expected chemical shifts. |
Data Analysis and Interpretation
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is predicted to show seven distinct signals, each corresponding to a unique set of protons in the molecule.
| Signal Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| H-a | ~8.25 | Singlet (s) | 1H | Imine CH=N |
| H-b | ~7.80 | Singlet (s) / Triplet (t) | 1H | Aromatic C2-H |
| H-c | ~7.65 | Doublet (d) | 1H | Aromatic C6-H |
| H-d | ~7.55 | Doublet (d) | 1H | Aromatic C4-H |
| H-e | ~7.35 | Triplet (t) | 1H | Aromatic C5-H |
| H-f | ~4.60 | Triplet (t) | 1H | Acetal CH(OMe)₂ |
| H-g | ~3.65 | Doublet (d) | 2H | Methylene N-CH₂ |
| H-h | ~3.35 | Singlet (s) | 6H | Methoxy 2 x OCH₃ |
Detailed Interpretation:
-
Imine Proton (H-a): The most downfield signal, a sharp singlet, is characteristic of the proton on the C=N double bond. Its deshielded nature is due to the electronegativity of the nitrogen and the anisotropic effect of the double bond.
-
Aromatic Protons (H-b, c, d, e): The meta-substitution pattern results in four unique aromatic protons. [9]The proton at C2 (H-b), situated between two electron-withdrawing substituents (Br and the imine group), is expected to be the most downfield of the aromatic signals and may appear as a narrow triplet or singlet. [10]The remaining protons will show characteristic ortho- and meta-coupling, resulting in a complex pattern of doublets and triplets in the δ 7.3-7.8 ppm range. [6]* Acetal and Methylene Protons (H-f, H-g): These protons form a classic AX₂ spin system. The acetal methine proton (H-f) is split into a triplet by the two adjacent methylene protons. The methylene protons (H-g) are chemically equivalent and are split into a doublet by the single methine proton.
-
Methoxy Protons (H-h): The six protons of the two methoxy groups are equivalent and do not couple with other protons, giving rise to a strong, sharp singlet integrating to 6H.
Predicted ¹³C NMR Spectrum
Due to the lack of symmetry in the molecule, all 11 carbon atoms are chemically non-equivalent and should produce 11 distinct signals in the proton-decoupled ¹³C NMR spectrum.
| Predicted δ (ppm) | Assignment | Functional Group |
| ~163 | C7 | Imine (C=N) |
| ~137 | C1 | Aromatic (C-Imine) |
| ~133 | C6 | Aromatic (CH) |
| ~131 | C5 | Aromatic (CH) |
| ~130 | C2 | Aromatic (CH) |
| ~127 | C4 | Aromatic (CH) |
| ~123 | C3 | Aromatic (C-Br) |
| ~102 | C10 | Acetal (CH) |
| ~60 | C9 | Methylene (CH₂) |
| ~54 | C12, C14 | Methoxy (OCH₃) |
Detailed Interpretation:
-
Downfield Region (δ > 100 ppm): The imine carbon (C7) will be the most deshielded carbon, appearing around δ 163 ppm. [11]The six aromatic carbons will resonate in the δ 120-140 ppm range, with the carbon attached to the bromine (C3) being shifted by the halogen's electronic effects. [12]* Upfield Region (δ < 100 ppm): The acetal carbon (C10) is characteristically found around δ 102 ppm. The aliphatic methylene carbon (C9) and the two equivalent methoxy carbons (C12, C14) will be the most shielded carbons, appearing in the δ 50-60 ppm range. [11]
Conclusion
The structural elucidation of this compound can be performed with high confidence using a combination of ¹H and ¹³C NMR spectroscopy. The key to a successful analysis lies in a systematic approach that combines rigorous sample preparation with an understanding of how the molecule's distinct functional groups—the aromatic ring, the imine, and the acetal—translate into predictable and interpretable spectral features. By following the detailed protocols and interpretative guidelines presented in this note, researchers can effectively verify the identity and purity of their synthesized compound, providing a solid analytical foundation for further studies.
References
-
How does solvent choice effect chemical shift in NMR experiments? Reddit. Available at: [Link]
-
Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis Online. Available at: [Link]
-
Aromatics - Organic Chemistry. University of Colorado Boulder. Available at: [Link]
-
Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. J-Stage. Available at: [Link]
-
NMR Sample Preparation Guide. Scribd. Available at: [Link]
-
Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Semantic Scholar. Available at: [Link]
-
NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]
-
NMR sample preparation guidelines. Available at: [Link]
-
NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University. Available at: [Link]
-
Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. ACS Publications. Available at: [Link]
-
Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]
-
How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Available at: [Link]
-
Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]
-
¹H NMR Spectra and Interpretation (Part I). KPU Pressbooks. Available at: [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data (University of Wisconsin). Available at: [Link]
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Application Note: Mass Spectrometric Characterization of N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine
Abstract
This technical guide provides a comprehensive framework for the mass spectrometric analysis of N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine, a compound of interest in synthetic chemistry and drug development. We present detailed protocols for both Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). The document explains the underlying principles of ion generation and fragmentation specific to the analyte's unique structural motifs—a brominated aromatic ring, an imine linkage, and a dimethoxy acetal group. Expected fragmentation pathways are detailed, supported by mechanistic reasoning and visualized using a DOT graph. This guide is designed for researchers, scientists, and drug development professionals seeking to develop robust analytical methods for the characterization of similar small molecules.
Introduction and Scientific Context
This compound (Molecular Formula: C₁₁H₁₄BrNO₂, Molecular Weight: 272.14 g/mol for ⁷⁹Br isotope) is a synthetic intermediate that combines several key functional groups.[1][2] Its analysis is critical for confirming identity, assessing purity, and understanding its stability and reactivity. Mass spectrometry is an indispensable tool for this purpose, offering high sensitivity and profound structural insights.[3][4]
The molecule's structure presents distinct features for mass spectrometric analysis:
-
Brominated Phenyl Ring: The presence of a bromine atom is a powerful diagnostic tool, as its two stable isotopes, ⁷⁹Br and ⁸¹Br, exist in a nearly 1:1 natural abundance.[5] This results in a characteristic "M/M+2" isotopic pattern for the molecular ion and any bromine-containing fragments, providing a high-confidence confirmation of their elemental composition.[6]
-
Imine (Schiff Base) Linkage: The C=N bond is a site of potential fragmentation, often through cleavage of adjacent bonds (α-cleavage), which is a common pathway for amines and imines.[7][8]
-
Dimethoxy Acetal Group: Acetals are susceptible to fragmentation, particularly under the high-energy conditions of Electron Ionization (EI), often involving the loss of alkoxy groups.[9][10]
This application note will explore two complementary ionization techniques. Electrospray Ionization (ESI), a "soft" ionization method, is ideal for generating intact protonated molecular ions ([M+H]⁺), crucial for accurate molecular weight determination.[11][12] In contrast, Electron Ionization (EI) is a "hard" ionization technique that induces extensive and reproducible fragmentation, creating a "fingerprint" mass spectrum that is invaluable for structural elucidation.[13][14]
Principles of Ionization and Fragmentation
Electrospray Ionization (ESI) for LC-MS Analysis
ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal energy deposition.[3] For this compound, the basic nitrogen atom of the imine group is readily protonated in an acidic mobile phase (e.g., containing formic acid). This process generates a stable, even-electron protonated molecule, [M+H]⁺.
The primary goal of ESI-MS is to confirm the molecular weight. The expected m/z values for the protonated molecular ion will be:
-
[M(⁷⁹Br)+H]⁺: m/z 272.03 + 1.01 = 273.04
-
[M(⁸¹Br)+H]⁺: m/z 274.03 + 1.01 = 275.04
These two peaks should appear with nearly equal intensity. Tandem mass spectrometry (MS/MS) can be performed by isolating one of these isotopic peaks (e.g., m/z 273.04) and subjecting it to collision-induced dissociation (CID) to elicit structural fragments.
Electron Ionization (EI) for GC-MS Analysis
EI involves bombarding the analyte molecule with high-energy electrons (typically 70 eV).[13] This process ejects an electron from the molecule, creating an energetically unstable radical cation (M⁺•), which then undergoes a series of predictable fragmentation reactions to achieve greater stability.[15][16] The resulting fragmentation pattern serves as a structural fingerprint.
Key fragmentation pathways for this molecule under EI include:
-
α-Cleavage: The bond adjacent to the imine nitrogen is a prime site for cleavage. This can lead to the formation of a stable, resonance-stabilized cation.
-
Aromatic Ring Fragmentation: Cleavage can occur at the bond connecting the phenyl ring to the imine, potentially forming a bromobenzyl or bromotropylium cation.
-
Acetal Fragmentation: The dimethoxy acetal group can lose methanol (CH₃OH) or methoxy radicals (•OCH₃).[9]
Experimental Protocols
Protocol 1: LC-MS Analysis using Electrospray Ionization (ESI)
This protocol is designed for accurate molecular weight determination and purity assessment.
A. Sample Preparation:
-
Prepare a stock solution of the analyte at 1 mg/mL in methanol or acetonitrile.
-
Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a final concentration of approximately 1-10 µg/mL.[17]
-
Filter the final solution through a 0.22 µm syringe filter into an LC autosampler vial.
B. Instrumentation and Parameters:
-
LC System: Standard HPLC or UHPLC system.
-
MS System: Quadrupole, Ion Trap, or Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.
-
Chromatographic Conditions: The goal is to achieve good peak shape and retention. A generic starting gradient is provided below.[18]
| Parameter | Value | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention for moderately polar small molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous phase; acid promotes protonation for positive ion ESI. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic phase. |
| Gradient | 5% B to 95% B over 5 min | A standard screening gradient to elute the compound.[18] |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| Injection Vol. | 2 µL | Minimizes peak broadening. |
-
Mass Spectrometer Conditions (Positive Ion Mode):
| Parameter | Value | Rationale |
| Ionization Mode | ESI Positive | The imine nitrogen is a basic site, readily accepting a proton.[12] |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray process. |
| Drying Gas Temp. | 325 °C | Facilitates solvent evaporation and ion desolvation. |
| Drying Gas Flow | 8 L/min | Assists in desolvation. |
| Nebulizer Gas | 35 psi | Creates a fine aerosol for efficient ionization. |
| Scan Range | m/z 50 - 500 | Covers the expected molecular ion and potential fragments. |
C. Workflow Diagram:
Protocol 2: GC-MS Analysis using Electron Ionization (EI)
This protocol is designed for structural confirmation through fragmentation analysis.
A. Sample Preparation:
-
Prepare a stock solution of the analyte at 1 mg/mL in a volatile organic solvent like dichloromethane or ethyl acetate.[19]
-
Dilute the stock solution to a final concentration of approximately 10-20 µg/mL.
-
Transfer the final solution to a GC autosampler vial. The sample must be free of non-volatile materials.[17]
B. Instrumentation and Parameters:
-
GC System: Standard Gas Chromatograph.
-
MS System: Quadrupole or Ion Trap mass spectrometer with an EI source.
-
Chromatographic Conditions:
| Parameter | Value | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A robust, general-purpose column for non-polar to moderately polar compounds. |
| Inlet Temp. | 250 °C | Ensures complete and rapid vaporization of the analyte. |
| Injection Mode | Splitless (1 µL) | Suitable for trace-level analysis. |
| Carrier Gas | Helium, 1.0 mL/min (constant flow) | Inert carrier gas standard for GC-MS. |
| Oven Program | 100 °C (hold 1 min), then ramp 20 °C/min to 280 °C (hold 5 min) | A typical program to ensure elution of the compound without thermal degradation. |
-
Mass Spectrometer Conditions:
| Parameter | Value | Rationale |
| Ionization Mode | Electron Ionization (EI) | Provides reproducible, library-searchable fragmentation patterns.[14] |
| Electron Energy | 70 eV | Standard energy that maximizes ionization and yields consistent fragmentation.[13] |
| Ion Source Temp. | 230 °C | A standard temperature to maintain analytes in the gas phase. |
| Quad Temp. | 150 °C | Standard setting for quadrupole analyzers. |
| Scan Range | m/z 40 - 450 | Covers the molecular ion and all significant fragments. |
Data Analysis: Predicted Fragmentation and Interpretation
The EI mass spectrum is expected to show a low-abundance molecular ion peak (M⁺•) at m/z 271/273. The base peak will likely result from a highly stable fragment.
Table of Predicted Major Fragments (EI Mode):
| m/z (⁷⁹Br/⁸¹Br) | Proposed Ion Structure / Formula | Fragmentation Pathway |
| 271 / 273 | [C₁₁H₁₄BrNO₂]⁺• | Molecular Ion (M⁺•) |
| 240 / 242 | [C₁₀H₁₁BrNO]⁺• | Loss of methanol (•OCH₃) from the acetal. |
| 196 / 198 | [C₈H₇BrN]⁺• | α-cleavage, loss of the •CH(OCH₃)₂ radical. A very likely and stable fragment. |
| 182 / 184 | [C₇H₅Br]⁺• | Formation of the bromobenzyl cation [C₇H₆Br]⁺ followed by loss of H. |
| 155 / 157 | [C₆H₄Br]⁺ | Bromophenyl cation, resulting from cleavage of the C-C bond alpha to the ring. |
| 75 | [C₃H₇O₂]⁺ | The [CH(OCH₃)₂]⁺ oxonium ion, a characteristic fragment from the acetal group. |
Fragmentation Pathway Diagram:
The following diagram illustrates the primary fragmentation pathways initiated by electron ionization.
Interpretation Guidance:
-
Identify the Molecular Ion: Look for the highest m/z peaks that exhibit the characteristic 1:1 bromine isotopic pattern.[5] Their intensity may be low.
-
Confirm Bromine Presence: Scan the entire spectrum for fragment pairs separated by 2 m/z units with roughly equal intensity. This confirms which fragments retain the bromine atom.
-
Identify the Base Peak: The most intense peak (e.g., predicted at m/z 196/198) likely corresponds to the most stable fragment formed, providing a key clue to the fragmentation cascade.
-
Diagnose Functional Groups: The presence of the m/z 75 peak is highly indicative of the dimethoxy acetal moiety.[9] The presence of peaks at m/z 182/184 and 155/157 confirms the bromophenyl group.
Conclusion
The dual-protocol approach outlined in this guide provides a robust methodology for the comprehensive mass spectrometric analysis of this compound. LC-MS with ESI is the preferred method for unambiguous molecular weight confirmation, leveraging the soft ionization to preserve the protonated molecule. GC-MS with EI delivers critical structural information through predictable and reproducible fragmentation patterns, allowing for high-confidence identification. The characteristic bromine isotope signature serves as a self-validating feature throughout the analysis. By understanding and applying these principles and protocols, researchers can effectively characterize this and other structurally related small molecules.
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-
Ho, C. S., Lam, C. W. K., et al. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist. Reviews / Australian Association of Clinical Biochemists, 24(1), 3–12. [Link]
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University of Manitoba. (n.d.). CHEM 2600 Topic 3: Mass Spectrometry (MS). Retrieved from [Link]
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Wong, C. C. L., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 19, 49-57. [Link]
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Yan, Z., et al. (2016). Application of LCMS in small-molecule drug development. American Pharmaceutical Review, 19(6). [Link]
-
Sparkman, O. D., Curtis, M., & Jones, P. R. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. LCGC International. [Link]
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Cheng, M. H., & Shiea, J. (1995). Mass Spectra of Some Acetals. Journal of the Chinese Chemical Society, 42(5), 809-815. [Link]
-
Noggle, F. T., & Clark, C. R. (1986). Chromatographic and Mass Spectrometry Methods for the Differentiation of N-Methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine from its Isomers. Journal of Chromatographic Science, 24(5), 204-208. [Link]
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HPLC purification of N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Purification of N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine
Abstract
This comprehensive application note provides a detailed protocol for the purification of the Schiff base this compound using preparative High-Performance Liquid Chromatography (HPLC). The document outlines a robust reversed-phase HPLC method, delving into the scientific rationale behind the selection of chromatographic parameters, from the stationary and mobile phases to the gradient elution strategy. It is intended for researchers, chemists, and drug development professionals who require a high-purity final compound, free from starting materials and synthesis by-products. The protocol includes step-by-step instructions for sample preparation, method execution, fraction collection, and post-purification analysis, ensuring reproducibility and high recovery rates.
Introduction: The Rationale for Chromatographic Purification
This compound is a Schiff base, a class of compounds characterized by the azomethine (-C=N-) group.[1] These compounds are synthesized via the condensation reaction between a primary amine (2,2-dimethoxyethanamine) and a carbonyl compound (3-bromobenzaldehyde).[2] While the synthesis is relatively straightforward, the crude product often contains unreacted starting materials, by-products, and other impurities. For applications in pharmaceutical development and materials science, achieving high purity is paramount.
Schiff bases can be susceptible to hydrolysis, reverting to their constituent amine and aldehyde, particularly in the presence of moisture or under acidic conditions.[3] This instability necessitates a purification method that is both efficient and rapid. Preparative HPLC is the technique of choice as it offers high-resolution separation, leading to excellent purity of the final product.[4] This guide details a reversed-phase HPLC (RP-HPLC) method, which is ideally suited for separating moderately polar organic molecules like the target compound.[5]
Foundational Principles: Method Development Strategy
The development of a successful HPLC purification method is contingent on a systematic approach to optimizing the separation parameters. The primary goal is to maximize the resolution between the target compound and its impurities while maintaining a reasonable analysis time and solvent consumption.[6]
Analyte Physicochemical Properties
A successful purification strategy begins with understanding the analyte.
-
Molecular Formula: C₁₁H₁₄BrNO₂[7]
-
Molecular Weight: 272.14 g/mol [7]
-
Solubility: The compound is soluble in organic solvents such as Methanol, Acetonitrile, Ethyl Acetate, and Dichloromethane.[8] This solubility profile is critical for both sample preparation and mobile phase selection.
-
Structure & Polarity: The molecule contains a bromophenyl group (hydrophobic) and an acetal and imine group (polar functionalities). This amphiphilic nature makes it an ideal candidate for reversed-phase chromatography, where separation is driven by hydrophobic interactions.[9]
Selection of Chromatographic Mode: Why Reversed-Phase?
Reversed-phase HPLC (RP-HPLC) is the most common mode of liquid chromatography, utilizing a nonpolar stationary phase and a polar mobile phase.[5] This was chosen for several key reasons:
-
Analyte Retention: The nonpolar bromophenyl ring of the target molecule will interact strongly with the nonpolar stationary phase (e.g., C18), providing good retention and allowing for effective separation from more polar impurities.[9]
-
Solvent Compatibility: RP-HPLC uses common, high-purity solvents like water, acetonitrile, and methanol, which are excellent solvents for the target compound and are readily available in HPLC grade.[5]
-
Versatility: RP-HPLC is highly versatile and can be fine-tuned by adjusting the mobile phase composition, pH, and gradient to optimize selectivity.[10]
Core Method Parameters
The following table summarizes the optimized parameters for the purification protocol. The subsequent sections explain the rationale for each choice.
| Parameter | Recommended Setting | Justification |
| HPLC System | Preparative HPLC with UV/Vis Detector | Capable of handling larger sample loads and higher flow rates for purification.[4] |
| Column | C18, 5 µm, 150 x 21.2 mm | C18 provides strong hydrophobic retention. 5 µm particle size offers a good balance between efficiency and backpressure. The larger diameter is for preparative scale. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a common mobile phase modifier that controls pH to ensure sharp, symmetrical peaks for amine-containing compounds. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a preferred organic solvent due to its low viscosity and UV transparency.[11] The modifier is matched with Mobile Phase A. |
| Gradient Elution | 40% to 90% B over 15 minutes | A gradient is necessary to first elute polar impurities in the weaker mobile phase and then elute the target compound by increasing the organic content, ensuring good resolution and peak shape. |
| Flow Rate | 20.0 mL/min | Appropriate for the 21.2 mm ID preparative column to ensure efficient separation without generating excessive backpressure. |
| Column Temp. | 30 °C | Elevated temperature reduces mobile phase viscosity, which can improve peak efficiency and lower backpressure. |
| Detection | 254 nm | Aromatic compounds like this Schiff base typically exhibit strong absorbance at 254 nm, allowing for sensitive detection. A full UV scan of the analyte is recommended to confirm the optimal wavelength. |
| Injection Volume | 1-5 mL | Dependant on sample concentration. The goal is to maximize loading without compromising peak resolution (column overload). |
Detailed Experimental Protocol
This section provides a step-by-step workflow for the purification of this compound.
Workflow Visualization
The overall purification process can be visualized as a logical flow from the crude starting material to the final, validated pure compound.
Caption: Workflow for HPLC Purification of the Target Schiff Base.
Materials and Reagents
-
Crude this compound
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Formic Acid (FA), high purity (≥98%)
-
Dimethyl Sulfoxide (DMSO) or Methanol (for sample dissolution)
-
0.45 µm PTFE syringe filters
Step-by-Step Methodology
Step 1: Mobile Phase Preparation [12]
-
Mobile Phase A (Aqueous): To 999 mL of HPLC-grade water in a 1 L glass reservoir, add 1 mL of formic acid. Mix thoroughly.
-
Mobile Phase B (Organic): To 999 mL of HPLC-grade acetonitrile in a separate 1 L glass reservoir, add 1 mL of formic acid. Mix thoroughly.
-
Degassing: Degas both mobile phases for 15-20 minutes using a vacuum filtration apparatus or an ultrasonic bath to remove dissolved gases, which can cause bubbles in the pump and detector.[13]
Step 2: Sample Preparation [14]
-
Accurately weigh the crude product.
-
Dissolve the crude material in a minimal amount of a strong solvent like DMSO, followed by dilution with methanol to ensure compatibility with the mobile phase. A typical starting concentration is 10-50 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the sample solution through a 0.45 µm PTFE syringe filter directly into an HPLC vial. This crucial step removes particulate matter that could clog the injector or column.[12]
Step 3: HPLC System Setup and Purification
-
Install the preparative C18 column (150 x 21.2 mm, 5 µm) into the HPLC system.
-
Purge the pump lines with freshly prepared mobile phases.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 60% Mobile Phase A, 40% Mobile Phase B) at the set flow rate of 20.0 mL/min until a stable baseline is achieved.
-
Set the detector wavelength to 254 nm and the column temperature to 30 °C.
-
Inject the filtered sample onto the column.
-
Begin the gradient run as defined in the methods table.
-
Monitor the chromatogram in real-time. Collect the eluent corresponding to the main product peak into clean collection tubes using the fraction collector.
Step 4: Post-Purification Processing [15]
-
Combine the collected fractions that contain the pure product.
-
Remove the majority of the acetonitrile and water using a rotary evaporator under reduced pressure. Be cautious with the temperature to avoid degradation of the Schiff base.[3]
-
The remaining aqueous solution can be freeze-dried (lyophilized) or extracted with a suitable organic solvent (e.g., dichloromethane) to recover the final product.
-
Dry the isolated product under high vacuum to remove any residual solvent.
Step 5: Purity Validation
-
Prepare a dilute solution of the purified product (approx. 1 mg/mL).
-
Analyze this solution using an analytical scale HPLC system, preferably with the same column chemistry but smaller dimensions (e.g., C18, 3 µm, 100 x 4.6 mm).
-
Assess the purity by calculating the peak area percentage of the main peak. The goal is typically >98%.
-
Confirm the identity and structural integrity of the purified compound using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Expected Results & Troubleshooting
The described method should effectively separate the target compound from common impurities such as unreacted 3-bromobenzaldehyde and 2,2-dimethoxyethanamine. The product is expected to elute as a sharp, well-defined peak.
| Parameter | Expected Result | Potential Issue & Solution |
| Purity | >98% | Issue: Co-eluting impurities. Solution: Optimize the gradient. Make it shallower around the elution time of the target peak to improve resolution.[10] |
| Recovery | >85% | Issue: Low recovery. Solution: Ensure complete dissolution of the sample. Check for leaks in the system. Ensure fractions are collected correctly. |
| Peak Shape | Symmetrical (Asymmetry factor 0.9-1.2) | Issue: Tailing peaks. Solution: The formic acid should prevent this, but if it persists, ensure the sample is fully dissolved and not overloaded on the column. Check for column degradation.[9] |
| Retention Time | Consistent across runs | Issue: Drifting retention times. Solution: Ensure the mobile phase composition is stable and properly mixed. Check for pump malfunctions and ensure the column is fully equilibrated before each injection.[11] |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the preparative . By leveraging a reversed-phase C18 column with an optimized acetonitrile/water gradient, this method enables the isolation of the target Schiff base with high purity and yield. The detailed step-by-step instructions, coupled with explanations for key procedural choices, empower researchers to confidently implement this protocol and adapt it as needed for similar compounds. Adherence to these guidelines for sample preparation, method execution, and post-purification handling is critical for achieving reliable and reproducible results.
References
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Butt, A. M., & Qadir, M. A. (2010). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies, 33(15), 1439-1448. [Link]
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Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC. Retrieved from [Link]
-
Chrom Tech, Inc. (2023). Methods for Changing Peak Resolution in HPLC. Retrieved from [Link]
-
Welch Materials. (2023). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Retrieved from [Link]
-
Gritti, F., & Guiochon, G. (2012). A Simple Approach to Performance Optimization in HPLC and Its Application in Ultrafast Separation Development. LCGC North America, 30(8), 614-625. [Link]
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Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved from [Link]
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Atinary. (n.d.). Optimizing HPLC method development to maximize peak resolution. Retrieved from [Link]
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Perez, C., et al. (2022). Optimization of High-Performance Liquid Chromatography Parameters for Purification of Oligonucleotide-A. American Journal of Analytical Chemistry, 13, 39-50. [Link]
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Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]
-
Das, B. (2019). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. ResearchGate. [Link]
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ResearchGate. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. Retrieved from [Link]
-
Al-Kindy, S. M. Z., et al. (2018). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. Sultan Qaboos University Journal for Science, 23(1), 36-45. [Link]
-
Kareem, H. S., et al. (2014). REVIEW ON SCHIFF BASES. World Journal of Pharmaceutical Sciences, 2(5), 445-451. [Link]
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]
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Helling, R., & Nägele, E. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Chromatography Online. [Link]
-
Kengar, S. L., et al. (2012). Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. Journal of Chemical and Pharmaceutical Research, 4(6), 3232-3237. [Link]
-
ResearchGate. (n.d.). How to purify Schiff base product?. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
Separation Science. (n.d.). Mastering Oligonucleotide Purification: IP-RP HPLC Workflows for Reliable Analytical Testing. Retrieved from [Link]
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Application Notes and Protocols for N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthetic utility of N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine. This readily accessible imine serves as a pivotal intermediate in the construction of substituted isoquinoline frameworks, a privileged scaffold in medicinal chemistry. The core application detailed herein is the Pomeranz-Fritsch reaction, a classical yet powerful method for isoquinoline synthesis. This document furnishes a deep dive into the mechanistic underpinnings of this transformation, detailed experimental protocols for the synthesis of the intermediate and its subsequent cyclization to 6-bromoisoquinoline, and guidance on the characterization of the final product. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success.
Introduction: The Strategic Importance of this compound
This compound, a benzalaminoacetal, is a key building block in modern organic synthesis, primarily valued for its role as a precursor to the isoquinoline ring system. Isoquinolines are a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities. The strategic placement of a bromine atom on the phenyl ring of this compound offers a versatile handle for further functionalization, such as cross-coupling reactions, enabling the synthesis of diverse libraries of isoquinoline derivatives for drug discovery and development.
The principal application of this intermediate is in the Pomeranz-Fritsch reaction , an acid-catalyzed intramolecular electrophilic substitution reaction that provides a direct route to the isoquinoline nucleus.[1][2] This guide will focus on the practical application of this reaction, providing researchers with the necessary protocols and theoretical background to successfully utilize this compound in their synthetic endeavors.
Compound Profile:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 497863-61-3 |
| Molecular Formula | C₁₁H₁₄BrNO₂ |
| Molecular Weight | 272.14 g/mol |
| Structure |
Mechanistic Insights: The Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction proceeds in two main stages: the formation of the benzalaminoacetal intermediate, this compound, followed by its acid-catalyzed cyclization.[2]
Stage 1: Imine Formation
The synthesis of the title compound is a straightforward condensation reaction between 3-bromobenzaldehyde and 2,2-dimethoxyethanamine (aminoacetaldehyde dimethyl acetal). The reaction is typically carried out with azeotropic removal of water to drive the equilibrium towards the imine product.
Caption: Mechanistic workflow of the Pomeranz-Fritsch cyclization.
The choice of acid catalyst is critical and can significantly influence the yield of the reaction. While concentrated sulfuric acid is traditionally used, other acids such as polyphosphoric acid (PPA) and Lewis acids have also been employed. [3]
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of this compound and its subsequent conversion to 6-bromoisoquinoline.
Protocol 1: Synthesis of this compound
This protocol describes the formation of the imine intermediate.
Materials:
-
3-Bromobenzaldehyde (1.0 eq)
-
2,2-Dimethoxyethanamine (1.0 eq)
-
Toluene
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add 3-bromobenzaldehyde and an equal molar amount of 2,2-dimethoxyethanamine.
-
Add a sufficient volume of toluene to dissolve the reactants (e.g., 5-10 mL per gram of aldehyde).
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap. The reaction progress can be monitored by observing the amount of water collected.
-
Once the theoretical amount of water has been collected (typically after 2-4 hours), cool the reaction mixture to room temperature.
-
Dry the toluene solution over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield this compound as an oil. The product is often used in the next step without further purification.
Trustworthiness Check: The completion of the reaction can be verified by thin-layer chromatography (TLC) or by the disappearance of the starting materials' signals in ¹H NMR spectroscopy of a crude sample.
Protocol 2: Synthesis of 6-Bromoisoquinoline via Pomeranz-Fritsch Cyclization
This protocol is adapted from established procedures for the synthesis of substituted isoquinolines. [4][5] Materials:
-
This compound (1.0 eq)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Sodium Hydroxide solution (e.g., 6 M)
-
Ethyl acetate or Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Carefully add concentrated sulfuric acid to a round-bottom flask equipped with a magnetic stir bar and cool it in an ice bath.
-
Slowly add the crude this compound dropwise to the cold, stirring sulfuric acid. The temperature should be maintained below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for the specified time (this may range from a few hours to several days and should be optimized based on TLC monitoring of a quenched aliquot). Some protocols may require gentle heating.
-
Once the reaction is deemed complete, carefully pour the reaction mixture onto crushed ice with stirring.
-
Basify the acidic aqueous solution to a pH of 8-9 by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 6-bromoisoquinoline.
Yield and Optimization:
The yield of the Pomeranz-Fritsch reaction is highly dependent on the substrate and reaction conditions. For substrates with electron-withdrawing groups like bromine, harsher conditions (higher temperatures or stronger acids) may be necessary, which can sometimes lead to lower yields due to side reactions. [5] Quantitative Data Summary:
| Reactant | Product | Catalyst | Conditions | Yield | Reference |
| 4-Bromobenzaldehyde and 2,2-dimethoxyethylamine | 6-Bromoisoquinoline | TiCl₄ (in a multi-step synthesis) | 40 °C, 6 days | 35% | [4] |
| Substituted Benzaldehydes | Substituted Isoquinolines | H₂SO₄ | Varies | Varies | [2] |
Characterization of 6-Bromoisoquinoline
Thorough characterization of the final product is essential to confirm its identity and purity.
Spectroscopic Data:
-
¹H NMR (400 MHz, DMSO-d₆): δ 9.35 (s, 1H), 8.56 (d, J = 6.0 Hz, 1H), 8.30 (br s, 1H), 8.11 (d, J = 8.8 Hz, 2H), 7.82 (m, 2H). [4]* ¹³C NMR: Expected aromatic carbons typically appear between 120-150 ppm. [6]* Mass Spectrometry (LCMS): m/z = 209 (M+1). [4]The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br). [6]* Infrared (IR) Spectroscopy: Expected peaks for C-H stretching (aromatic), C=C and C=N stretching (quinoline ring), and C-Br stretching.
Chromatographic Analysis:
-
TLC: Rf: 0.6 (30% EtOAc in petroleum ether). [4]* HPLC: Purity is typically assessed using a C18 reversed-phase column with UV detection. [6]
Sources
Application Notes & Protocols: N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine as a Versatile Chemical Intermediate
Abstract: This document provides a comprehensive technical guide on the synthesis, characterization, and application of N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine (CAS No. 497863-61-3). This intermediate is a valuable trifunctional building block for researchers in medicinal chemistry and organic synthesis. It uniquely combines a reactive imine, a versatile bromophenyl group suitable for cross-coupling reactions, and a stable acetal that serves as a masked aldehyde. These notes detail a robust synthesis protocol, expected characterization data, and validated procedures for subsequent transformations, underscoring its utility in constructing complex molecular architectures.
Introduction and Compound Overview
-
The Imine (Schiff Base): A dynamic covalent bond that can be readily formed and hydrolyzed, or more importantly, reduced to a stable secondary amine, providing a key linkage in many pharmaceutical agents.[2][3]
-
The 3-Bromophenyl Group: A classic handle for modern cross-coupling reactions. The carbon-bromine bond is highly amenable to palladium-catalyzed transformations like Suzuki-Miyaura and Buchwald-Hartwig couplings, allowing for the introduction of a wide array of aryl, heteroaryl, or amine substituents.[4]
-
The Dimethyl Acetal: A robust protecting group for an aldehyde. It is stable under neutral, basic, and reducing conditions used to modify the other two functional groups, but can be selectively cleaved under acidic conditions to unmask the aldehyde for further elaboration.
These attributes position the compound as a strategic starting point for multi-step synthetic pathways.
Physicochemical Properties & Safety
| Property | Value | Source |
| CAS Number | 497863-61-3 | [1] |
| Molecular Formula | C₁₁H₁₄BrNO₂ | [1] |
| Molecular Weight | 272.14 g/mol | [1] |
| Appearance | Expected to be a pale yellow oil or low-melting solid | N/A |
| Solubility | Soluble in common organic solvents (e.g., Toluene, DCM, Ether, Methanol) | N/A |
Safety Considerations: While no specific safety data sheet (SDS) exists for the title compound, a hazard assessment must be conducted based on its starting materials and functional groups.
-
3-Bromobenzaldehyde: Irritant. Handle in a well-ventilated fume hood.
-
2,2-Dimethoxyethanamine (Aminoacetaldehyde dimethyl acetal): Flammable liquid and vapor. Causes severe skin burns and eye damage.[5]
-
General Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][7] All manipulations should be performed in a chemical fume hood. Store the compound in a tightly sealed container in a cool, dry place away from ignition sources and strong acids.[5]
Synthesis Protocol: Imine Condensation
The synthesis of this compound is achieved through the acid-catalyzed condensation of 3-bromobenzaldehyde and 2,2-dimethoxyethanamine. The removal of water is critical to drive the reaction equilibrium towards the imine product.[2][8]
Causality of Experimental Design:
-
Solvent: Toluene is an excellent choice as it is non-polar and forms an azeotrope with water, allowing for efficient water removal using a Dean-Stark apparatus.
-
Catalyst: A catalytic amount of a mild acid, such as p-toluenesulfonic acid (p-TsOH), is used. The acid protonates the carbonyl oxygen of the aldehyde, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine.[3] Using a strong acid in stoichiometric amounts would protonate the amine, rendering it non-nucleophilic and halting the reaction.
-
Water Removal: The reaction is reversible. According to Le Châtelier's principle, removing the water byproduct drives the equilibrium towards the formation of the imine. A Dean-Stark trap is the classic apparatus for this purpose.[8]
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- 8. Imine formation-Typical procedures - operachem [operachem.com]
Experimental procedure for reacting N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine
An Application Note and Protocol for the Synthesis and Purification of N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of this compound, a versatile imine intermediate. The procedure detailed herein utilizes a green, solvent-free approach with a recyclable heterogeneous acid catalyst, ensuring high yield, operational simplicity, and ease of purification. We delve into the causality behind key experimental choices, from reaction setup to work-up and purification, addressing common challenges such as product hydrolysis. This guide is intended for researchers in organic synthesis and drug development, offering a robust and validated methodology for obtaining high-purity material.
Introduction and Scientific Context
Imines, also known as Schiff bases, are a pivotal class of organic compounds characterized by a carbon-nitrogen double bond. Their significance lies in their role as crucial intermediates for the synthesis of nitrogen-containing bioactive molecules and heterocycles, including alkaloids.[1] The formation of an imine via the condensation of a primary amine with an aldehyde or ketone is a fundamental transformation in organic chemistry.[2]
The target molecule, This compound (CAS 497863-61-3), incorporates three key functional groups: a bromo-substituted aromatic ring, an imine linkage, and an acetal moiety.[3] This unique combination makes it a valuable building block for further synthetic elaborations, such as nucleophilic additions to the imine, cross-coupling reactions at the bromide position, or modifications of the acetal group. This protocol emphasizes a sustainable and efficient synthesis using a heterogeneous catalyst, which circumvents the need for traditional methods like azeotropic distillation that require large volumes of solvent.[1][4]
Reaction Principle and Mechanism
The synthesis proceeds via a nucleophilic addition-elimination reaction. The primary amine (2,2-dimethoxyethanamine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-bromobenzaldehyde. This is followed by a proton transfer to form a hemiaminal (or carbinolamine) intermediate. Under acidic catalysis, the hydroxyl group of the hemiaminal is protonated, transforming it into a good leaving group (water). Subsequent elimination of water and deprotonation yields the stable imine product.
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// Edges reactants -> protonated_aldehyde [label="[1] Activation"]; catalyst_in -> protonated_aldehyde [style=dashed]; protonated_aldehyde -> nucleophilic_attack [style=invis]; nucleophilic_attack -> hemiaminal [label="[5] Addition"]; hemiaminal -> proton_transfer [style=invis]; proton_transfer -> protonated_hemiaminal [label="[6] Protonation"]; protonated_hemiaminal -> elimination [style=invis]; elimination -> iminium_ion [label="[7] Dehydration"]; iminium_ion -> deprotonation [style=invis]; deprotonation -> product [label="[3] Formation"]; deprotonation -> catalyst_out [style=dashed];
// Invisible edges for alignment {rank=same; reactants; catalyst_in;} {rank=same; product; catalyst_out;} }
Caption: Catalytic Imine Formation Mechanism.Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Properties |
| 3-Bromobenzaldehyde | 3132-99-8 | 185.02 | 10.0 | 1.85 g | Colorless liquid, d=1.587 g/mL[8] |
| 2,2-Dimethoxyethanamine | 22483-09-6 | 105.14 | 11.0 | 1.16 g (1.22 mL) | Liquid, d=0.95 g/mL |
| Amberlyst® 15 (H⁺ form) | 39389-20-3 | N/A | N/A | 0.4 g | Heterogeneous acid catalyst[1] |
| Diethyl Ether (anhydrous) | 60-29-7 | 74.12 | N/A | ~20 mL | For washing |
| Hexane (HPLC grade) | 110-54-3 | 86.18 | N/A | As needed | For chromatography |
| Ethyl Acetate (HPLC grade) | 141-78-6 | 88.11 | N/A | As needed | For chromatography |
| Triethylamine (TEA) | 121-44-8 | 101.19 | N/A | As needed | For chromatography |
Equipment
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Glass funnel and filter paper (or Büchner funnel setup)
-
Rotary evaporator
-
High-vacuum pump (optional)
-
Thin Layer Chromatography (TLC) plates (silica on PET with fluorescent indicator)[1]
-
Chromatography column
-
Standard laboratory glassware (beakers, graduated cylinders)
-
NMR tubes, FT-IR sample holder, GC-MS vials
Detailed Experimental Protocol
This protocol is designed on a 10 mmol scale. All operations should be performed in a well-ventilated fume hood.
// Nodes start [label="1. Reagent Combination", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="2. Reaction\n(Room Temp, 2-4h)", fillcolor="#FFFFFF", fontcolor="#202124"]; monitoring [label="3. TLC Monitoring", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="4. Work-up\n(Catalyst Filtration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; concentration [label="5. Solvent Removal\n(Rotary Evaporation)", fillcolor="#FFFFFF", fontcolor="#202124"]; purification [label="6. Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; characterization [label="7. Characterization\n(NMR, IR, MS)", fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Final Product", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> reaction; reaction -> monitoring; monitoring -> reaction [label=" If incomplete", style=dashed]; monitoring -> workup [label=" If complete"]; workup -> concentration; concentration -> purification; purification -> characterization; characterization -> product; }
Caption: Experimental Workflow.Step 1: Reaction Setup
-
To a clean, dry 50 mL round-bottom flask containing a magnetic stir bar, add 3-bromobenzaldehyde (1.85 g, 10.0 mmol).
-
Add 2,2-dimethoxyethanamine (1.22 mL, 11.0 mmol, 1.1 eq.). Using a slight excess of the amine helps drive the reaction to completion.[1]
-
Add the heterogeneous catalyst, Amberlyst® 15 (0.4 g).
-
Seal the flask and begin stirring the mixture at room temperature. The reaction is typically run under neat (solvent-free) conditions, which is environmentally advantageous.[1]
Step 2: Reaction Monitoring
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Prepare an eluent system of 8:2 hexane/ethyl acetate.
-
On a TLC plate, spot the starting aldehyde, the starting amine, and the reaction mixture.
-
The reaction is complete when the aldehyde spot has been completely consumed, typically within 2-4 hours.[1] A new, higher Rf spot corresponding to the imine product should be clearly visible.
Step 3: Work-up and Isolation
-
Once the reaction is complete, add approximately 10 mL of diethyl ether to the flask to dissolve the product and facilitate filtration.
-
Set up a filtration apparatus (glass funnel with filter paper or a small Büchner funnel) to remove the solid Amberlyst® 15 catalyst.
-
Filter the reaction mixture, washing the catalyst beads in the funnel with an additional 5-10 mL of diethyl ether to ensure complete recovery of the product.[1]
-
Combine the filtrates in a clean round-bottom flask.
-
Remove the diethyl ether using a rotary evaporator. If any unreacted 2,2-dimethoxyethanamine remains, it can be removed using a high-vacuum pump.[1] The result is the crude imine product, which can be taken for purification.
Step 4: Purification
Imines can be susceptible to hydrolysis on acidic stationary phases like silica gel.[6][9] Therefore, purification must be handled with care.
Method A: Column Chromatography (Recommended)
-
Prepare a slurry of silica gel in hexane. To prevent product degradation, it is highly recommended to use a deactivated stationary phase. This is achieved by adding ~1% triethylamine (TEA) to the eluent system.[6]
-
Pack a chromatography column with the prepared slurry.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the column and elute with a hexane/ethyl acetate gradient (e.g., starting from 95:5 and gradually increasing polarity), containing 1% TEA throughout.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified imine as an oil or solid.
Method B: Recrystallization
-
If the crude product is a solid or crystallizes upon standing, recrystallization is an effective alternative.
-
Dissolve the crude product in a minimum amount of hot ethanol.[1]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Characterization
The identity and purity of the final product should be confirmed by spectroscopic methods.
-
¹H NMR: Expect signals for the aromatic protons (multiplets in the 7-8 ppm region), a characteristic singlet for the imine proton (CH=N) around 8.3 ppm, a singlet for the two methoxy groups (~3.4 ppm), and signals for the two CH₂-N and CH-O protons.
-
¹³C NMR: The key signal is the imine carbon (C=N), which typically appears in the 160-170 ppm range.[5]
-
FT-IR (neat): Look for a characteristic C=N stretching frequency around 1640-1690 cm⁻¹.
-
Mass Spectrometry (EI or ESI): The mass spectrum should show the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular formula C₁₁H₁₄BrNO₂ (MW = 272.14).[3]
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reaction time or deactivated catalyst. | Extend the reaction time and continue monitoring by TLC. If stalled, add a fresh portion of the catalyst. |
| Low Yield | Incomplete reaction or loss during work-up/purification. | Ensure complete transfer of material during filtration. Be careful not to use excessive solvent during recrystallization. |
| Product Streaking on TLC | Imine hydrolysis on the acidic silica plate. | Add a drop of triethylamine to the TLC developing chamber. This is a good indicator that TEA will be needed for column chromatography.[5] |
| Product Decomposition during Column Chromatography | Hydrolysis of the imine bond on acidic silica gel. | Always use an eluent containing ~1% triethylamine to neutralize the silica.[6] Work efficiently to minimize the product's contact time with the stationary phase. |
References
-
Bosica, G., & Abdilla, R. (2022). Facile imine synthesis under green conditions using Amberlyst® 15. PeerJ, 10, e13880. [Link]
-
Reddit. (2016). How do you work-up or isolate imine products? r/chemistry. [Link]
-
OperaChem. (2024). Imine formation-Typical procedures. [Link]
-
Huang, J.-M., Zhang, J.-F., Dong, Y., & Gong, W. (2011). A mild three-component reaction of aromatic aldehydes, alkyl bromides, and aqueous ammonia. The Journal of Organic Chemistry, 76(9), 3511–3514. [Link]
-
Master Organic Chemistry. (2022). Imines – Properties, Formation, Reactions, and Mechanisms. [Link]
-
Álvarez-Santamaría, L., Juaristi, E., Arroyo-Colín, A., Palma-Flores, J., Cabrera-Rivera, F., & Escalante, J. (2019). Efficient Solvent-Free Preparation of Imines, and Their Subsequent Oxidation with m-CPBA to Afford Oxaziridines. Green and Sustainable Chemistry, 9, 143-154. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imines. [Link]
-
ResearchGate. (2016). How to separate imine from reaction mixture? [Link]
-
Darling, S. D. (1966). Azeotropic distillation. Journal of Chemical Education, 43(2), 97. [Link]
-
Wikipedia. (n.d.). 3-Bromobenzaldehyde. [Link]
-
MDPI. (2024). Synthesis and Crystal Structure Analysis of Some Aromatic Imines of Syringaldehyde. Molbank, 2024(1), M1824. [Link]
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- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: A Guide to the Reaction Mechanisms of N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine is an imine, or Schiff base, that serves as a versatile intermediate in modern organic synthesis. Formed from the condensation of 3-bromobenzaldehyde and 2,2-dimethoxyethanamine, this molecule possesses three key chemically reactive sites: the electrophilic carbon of the imine (C=N) bond, the carbon-bromine bond on the aromatic ring, and the acid-labile dimethoxyacetal group. This unique combination allows for a diverse range of subsequent transformations, making it a valuable building block for constructing complex nitrogen-containing molecules, including pharmaceutical scaffolds and fine chemicals. This guide provides an in-depth exploration of its core reaction mechanisms, supported by field-proven protocols and causality-driven explanations for experimental choices.
Part 1: Synthesis of this compound
The formation of an imine is a reversible condensation reaction between a primary amine and an aldehyde or ketone.[1][2] The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then undergoes dehydration to yield the imine.[1][3] To drive the reaction to completion, the water byproduct is typically removed, often through azeotropic distillation or the use of a dehydrating agent.[1]
The Reaction Mechanism: Acid-Catalyzed Imine Formation
The reaction is most efficiently conducted under mildly acidic conditions (typically pH 4-5).[4][5] The acid catalyst plays a crucial role by protonating the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic amine.[6]
The mechanism follows a well-established sequence:
-
Protonation: The aldehyde's carbonyl oxygen is protonated by an acid catalyst.
-
Nucleophilic Attack: The lone pair of the primary amine (2,2-dimethoxyethanamine) attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the nitrogen to one of the oxygen atoms, forming a better leaving group (water).
-
Elimination: The lone pair on the nitrogen facilitates the elimination of a water molecule.
-
Deprotonation: The resulting iminium ion is deprotonated to yield the neutral imine product.[3][4]
Caption: Acid-catalyzed formation of the target imine.
Protocol: Synthesis of this compound
This protocol is adapted from established procedures for imine synthesis.[7]
Materials:
-
3-Bromobenzaldehyde
-
Anhydrous Magnesium Sulfate (MgSO₄) or Molecular Sieves
-
Toluene or Dichloromethane (DCM)
-
Stir plate and magnetic stir bar
-
Round-bottom flask with reflux condenser (if heating)
Procedure:
-
To a solution of 3-bromobenzaldehyde (1.0 eq) in toluene, add 2,2-dimethoxyethanamine (1.0-1.1 eq).
-
Add a dehydrating agent, such as anhydrous MgSO₄ (2.0 eq), to the mixture. This is critical for sequestering the water produced and driving the equilibrium towards the imine product.[1]
-
Stir the reaction mixture at room temperature. The reaction is often rapid.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.
-
Once the reaction is complete, filter off the dehydrating agent.
-
Remove the solvent in vacuo using a rotary evaporator. The resulting crude product is often of sufficient purity for subsequent steps. If further purification is needed, it can be achieved via vacuum distillation or column chromatography, though imines can be sensitive to hydrolysis on silica gel.[5]
| Parameter | Condition | Rationale / E-E-A-T Insight |
| Solvent | Toluene, DCM | Inert solvents that facilitate the dissolution of reactants. Toluene can be used for azeotropic removal of water with a Dean-Stark apparatus. |
| Stoichiometry | Amine (1.0-1.1 eq) | A slight excess of the amine can help drive the reaction to completion. |
| Temperature | Room Temperature | The condensation is typically facile and does not require heating, minimizing side reactions. |
| Catalyst | None (or trace acid) | While acid-catalyzed, the reaction often proceeds without an external catalyst. If slow, a trace of acetic acid can be added. Careful pH control is needed to avoid protonating the amine nucleophile.[5] |
| Workup | Filtration & Evaporation | Simple, non-aqueous workup prevents hydrolysis of the imine product. |
Part 2: Key Reaction Mechanisms and Applications
The synthetic utility of this compound stems from the diverse reactivity of its functional groups.
Imine Hydrolysis: The Reverse Reaction
Imine formation is reversible, and the C=N bond is susceptible to hydrolysis, especially under acidic aqueous conditions.[3] The mechanism is the microscopic reverse of imine formation, starting with protonation of the imine nitrogen to form an iminium ion, which is then attacked by water.[10][11]
Trustworthiness Insight: Understanding the lability of the imine bond is crucial for experimental design. All subsequent reactions should be conducted under anhydrous conditions unless hydrolysis is the desired outcome. The acetal group is also acid-labile, providing a potential secondary reaction pathway under harsh acidic conditions.
Caption: Hydrolysis regenerates the parent aldehyde and amine.
Reduction to a Secondary Amine: Reductive Amination
One of the most powerful applications of imines is their reduction to amines. This two-step sequence of imine formation followed by reduction is known as reductive amination.[12] The imine can be reduced by various agents, including sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation.[10][13] NaBH₄ is a mild and selective reagent suitable for this transformation.[7]
Mechanism Insight: The reduction proceeds via the transfer of a hydride ion (H⁻) from the reducing agent to the electrophilic carbon of the C=N bond. In practice, the reduction is often fastest under slightly acidic conditions where the imine is protonated to the more reactive iminium salt.[3]
Caption: Experimental workflow for reductive amination.
Protocol: Reduction to N-(3-Bromobenzyl)-2,2-dimethoxyethanamine
This protocol is based on a reported procedure for a structurally analogous compound.[7]
Materials:
-
This compound
-
Sodium Borohydride (NaBH₄)
-
Methanol or Ethanol
-
Stir plate and magnetic stir bar
-
Round-bottom flask
Procedure:
-
Dissolve the crude or purified imine (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution in an ice bath to 0 °C.
-
Carefully add sodium borohydride (NaBH₄, 1.5-2.0 eq) portion-wise to the stirred solution. Caution: NaBH₄ reacts with methanol to generate hydrogen gas; ensure adequate ventilation and slow addition.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC to confirm the disappearance of the imine.
-
Quench the reaction by slowly adding water to destroy any excess NaBH₄.
-
Remove the bulk of the organic solvent via rotary evaporation.
-
Perform an aqueous workup: add water and extract the product with an organic solvent like ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the secondary amine product, N-(3-Bromobenzyl)-2,2-dimethoxyethanamine.
Cycloaddition Reactions: Building Heterocycles
Imines are valuable partners in cycloaddition reactions for synthesizing nitrogen-containing heterocycles.[14]
-
[4+2] Aza-Diels-Alder Reaction: The imine can act as a dienophile or, if it contains conjugation, as an azadiene, reacting with alkenes or dienes to form six-membered rings like tetrahydropyridines.[1]
-
[3+2] Cycloaddition: Imines react with 1,3-dipoles such as nitrile oxides or azomethine ylides to construct five-membered heterocyclic rings.[15][16]
Expertise Insight: The viability of these reactions depends on the electronic nature of the imine. The bromophenyl group is weakly deactivating, which can influence the reactivity of the C=N bond. Lewis acid catalysis is often employed to lower the LUMO of the imine, facilitating cycloaddition.[17]
Cross-Coupling Reactions: Modifying the Aromatic Ring
The C-Br bond on the phenyl ring provides a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig amination). These reactions are fundamental to modern drug discovery for creating molecular complexity.
Authoritative Grounding: It is generally advisable to perform cross-coupling reactions on the more stable secondary amine (after reduction) rather than on the imine itself. The imine's nitrogen lone pair could potentially coordinate to the metal catalyst, inhibiting its activity. Furthermore, the basic or nucleophilic conditions of many coupling reactions could lead to undesired side reactions with the imine.
References
-
Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. [Link][3]
-
Chemistry Steps. Imine and Enamine Hydrolysis Mechanism. [Link][18]
-
Chemistry LibreTexts. (2020, May 30). 20.4: Synthesis of Amines. [Link][13]
-
News-Medical.Net. (2018, October 30). Imine Hydrolysis. [Link][19]
-
Organic Chemistry Tutor. Imine and Enamine Hydrolysis. [Link][11]
-
Organic Chemistry Portal. Amine synthesis by imine reduction. [Link][20]
-
Seo, S., & Schaus, S. E. (2018). Formal [4+2] Cycloaddition of Imines with Alkoxyisocoumarins. Organic letters, 20(15), 4591–4595. [Link][17]
-
Turner, N. J., & Dunsmore, C. J. (2017). Reductive aminations by imine reductases: from milligrams to tons. Chemical Communications, 53(50), 6617–6628. [Link]
-
Chemistry Steps. Formation of Imines and Enamines. [Link][6]
-
Kumar, A., & Sharma, G. (2016). Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). RSC Advances, 6(81), 77808–77831. [Link][14]
-
Chemistry LibreTexts. (2020, July 1). 21.4: Imine formation. [Link][4]
-
Yang, S., et al. (2023). Stereospecific [3+2] Cycloaddition of Chiral Arylallenes with C,N-Cyclic Azomethine Imines. Organic Letters, 25(18), 3293–3298. [Link][15]
-
MDPI. (2022). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. [Link][16]
-
ChemHelp ASAP. (2020, March 21). imine preparation & formation mechanism. [Link][2]
-
Beaton, J. H., et al. (2000). Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. Arkivoc, 2001(1), 158-169. [Link][7]
-
Chemistry LibreTexts. (2023, January 22). Reaction with Primary Amines to form Imines. [Link][5]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine
Welcome to the technical support center for the synthesis of N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthesis and achieve higher yields of this important imine intermediate.
The synthesis of this compound involves the condensation reaction between 3-bromobenzaldehyde and 2,2-dimethoxyethanamine. While seemingly straightforward, this reaction is governed by an equilibrium that can be influenced by several factors, leading to challenges in achieving high purity and yield. This guide will walk you through common issues and provide evidence-based solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yield in this imine formation is typically due to the reversible nature of the reaction.[1][2] The equilibrium can be shifted towards the product by addressing the following key areas:
-
Water Removal: The condensation reaction produces one equivalent of water.[3][4] The presence of water can hydrolyze the imine product back to the starting materials, thus lowering the yield.[2][5][6]
-
Solution: Implement a method for continuous water removal.
-
Azeotropic Distillation: Use a Dean-Stark apparatus with a suitable solvent like toluene. This method effectively removes water as it forms, driving the reaction to completion.[1][7][8][9]
-
Dehydrating Agents: Add anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves (3Å or 4Å) directly to the reaction mixture.[1][10][11] Molecular sieves are particularly effective but must be properly activated (dried at high temperature under vacuum) before use.[10]
-
-
-
Catalysis: The reaction is often slow without a catalyst.
-
Reactant Stoichiometry: An equimolar ratio of reactants might not be optimal.
Q2: I'm observing the formation of significant byproducts. What are they and how can I minimize them?
A2: The primary byproduct concern is the hydrolysis of the starting materials or the product. Additionally, the acetal group in 2,2-dimethoxyethanamine is sensitive to strongly acidic conditions.
-
Hydrolysis: As mentioned, water in the reaction mixture can lead to the hydrolysis of the imine.
-
Solution: Ensure rigorous anhydrous conditions. Dry your solvents and glassware thoroughly, and use an effective water removal technique as described in Q1.
-
-
Acetal Hydrolysis: The 2,2-dimethoxyethanamine starting material contains a dimethyl acetal functional group, which can be hydrolyzed to the corresponding aldehyde under strongly acidic aqueous conditions.[15][16] This would lead to a complex mixture of products.
-
Solution: Carefully control the amount of acid catalyst used. A catalytic amount is sufficient. Avoid using strong mineral acids. If acetal hydrolysis is suspected, consider running the reaction with a solid-supported acid catalyst like Amberlyst® 15, which can be easily filtered off.[14]
-
-
Side reactions of 3-bromobenzaldehyde: Aromatic aldehydes can undergo self-condensation or other side reactions under certain conditions, although this is less common for imine synthesis.
-
Solution: Ensure the purity of your starting aldehyde. Using fresh, purified 3-bromobenzaldehyde can prevent unforeseen side reactions.
-
Q3: The purified imine product seems unstable and decomposes over time. How can I improve its stability?
A3: The C=N double bond in imines is susceptible to hydrolysis, especially in the presence of moisture and acid.[2][5][6]
-
Anhydrous Storage: Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator to protect it from atmospheric moisture.
-
Aprotic Solvents: If storing in solution, use a dry, aprotic solvent.
-
Neutral pH: Ensure that the final product is free from any residual acid catalyst from the reaction or purification steps. This can be achieved by a mild basic wash (e.g., with saturated sodium bicarbonate solution) during the workup, followed by drying of the organic layer.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for this synthesis?
A1: The synthesis of this compound proceeds via a two-step mechanism:
-
Nucleophilic Addition: The primary amine (2,2-dimethoxyethanamine) acts as a nucleophile and attacks the electrophilic carbonyl carbon of 3-bromobenzaldehyde. This forms a tetrahedral intermediate called a carbinolamine.[17][18]
-
Dehydration: The carbinolamine is then protonated on the oxygen atom by the acid catalyst, making water a good leaving group. Subsequent elimination of water and deprotonation of the nitrogen atom forms the C=N double bond of the imine.[3][12]
Q2: What are the recommended reaction conditions and solvents?
A2: The optimal conditions can vary, but a good starting point is:
| Parameter | Recommended Condition | Rationale |
| Solvent | Toluene, Dichloromethane (DCM), or Tetrahydrofuran (THF) | Toluene is ideal for azeotropic removal of water.[8] DCM and THF are good solvents for the reactants and can be used with dehydrating agents.[11][19] |
| Temperature | Reflux (for toluene) or Room Temperature to 60°C | Higher temperatures can accelerate the reaction and aid in water removal.[1] |
| Catalyst | p-Toluenesulfonic acid (pTSA) (0.01-0.05 eq.) or Acetic Acid (catalytic) | Provides the necessary mild acidity to catalyze the reaction without causing significant acetal hydrolysis.[1] |
| Water Removal | Dean-Stark trap (with toluene) or 4Å Molecular Sieves | Crucial for driving the reaction equilibrium towards the product.[1][10] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the aldehyde and minimizes exposure to atmospheric moisture. |
Q3: How should I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[1][14]
-
Stationary Phase: Silica gel plates.
-
Mobile Phase: A mixture of non-polar and polar solvents (e.g., hexane/ethyl acetate or dichloromethane/methanol). The exact ratio should be determined experimentally to achieve good separation of the starting materials and the product.
-
Visualization: UV light (since the product contains a phenyl ring) and/or staining with an appropriate agent (e.g., potassium permanganate). The reaction is considered complete when the limiting reactant spot (usually the aldehyde) has disappeared.
Q4: What is the best way to purify the final product?
A4:
-
Workup: After the reaction is complete, cool the mixture. If a solid dehydrating agent was used, filter it off. If an acid catalyst was used, wash the organic layer with a mild base like saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Purification:
-
Distillation: If the product is a liquid and thermally stable, bulb-to-bulb distillation under reduced pressure can be an effective purification method.[1]
-
Column Chromatography: If the product is a solid or a high-boiling liquid, purification by column chromatography on silica gel is recommended. Use a solvent system similar to the one developed for TLC analysis.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, or a mixture of a polar and non-polar solvent) can yield a highly pure product.[1]
-
Experimental Workflow and Troubleshooting Logic
The following diagrams illustrate the general experimental workflow and a decision tree for troubleshooting common issues.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for low yield.
References
-
Optimization of reaction conditions for synthesis of imine and amide from amines and alcohols. ResearchGate. Available at: [Link]
-
Imine formation-Typical procedures. OperaChem. Available at: [Link]
-
Facile imine synthesis under green conditions using Amberlyst® 15. PeerJ. Available at: [Link]
-
Enhanced imine synthesis in water: from surfactant-mediated catalysis to host–guest mechanisms. RSC Publishing. Available at: [Link]
-
Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Organic Chemistry Portal. Available at: [Link]
-
Selective Synthesis of Imines by Photo-Oxidative Amine Cross-Condensation Catalyzed by PCN-222(Pd). ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. Available at: [Link]
-
Imine - Wikipedia. Wikipedia. Available at: [Link]
-
Chapter 20.7 Hydrolysis of Acetals, Imines, Enamines [ORGANIC CHEMISTRY] Klein. YouTube. Available at: [Link]
-
Imine Hydrolysis. News-Medical.Net. Available at: [Link]
-
Problem in synthesis of imine? ResearchGate. Available at: [Link]
-
Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry. Available at: [Link]
-
Imine and Enamine Hydrolysis Mechanism. Chemistry Steps. Available at: [Link]
-
An Effective Method To Prepare Imines from Aldehyde, Bromide/Epoxide, and Aqueous Ammonia. ResearchGate. Available at: [Link]
-
Azeotropic Preparation of a C-Phenyl N-Aryl Imine: An Introductory Undergraduate Organic Chemistry Laboratory Experiment. ACS Publications. Available at: [Link]
-
Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles. Journal of Chemical Education. Available at: [Link]
-
Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. PMC - PubMed Central. Available at: [Link]
-
Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. Semantic Scholar. Available at: [Link]
-
A Citrus Serenade: An Improved Procedure for the Imine Condensation Reaction in Undergraduate Laboratories. Journal of Chemical Education. Available at: [Link]
-
Azeotropic Preparation of a C‑Phenyl N‑Aryl Imine: An Introductory Undergraduate Organic Chemistry Laboratory Experiment. Pendidikan Kimia. Available at: [Link]
-
Video: Aldehydes and Ketones with Amines: Imine and Enamine Formation Overview. JoVE. Available at: [Link]
-
Scheme 1: Reaction pathway for the formation of Imine compounds [A 1-A 3 ]. ResearchGate. Available at: [Link]
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Purification challenges of N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine
Welcome to the dedicated technical support guide for the purification of N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the specific challenges associated with the purification of this molecule.
Introduction: The Purification Challenge
This compound is a molecule that presents a unique set of purification challenges due to the presence of two acid-sensitive functional groups: an imine and an acetal. The imine linkage is susceptible to hydrolysis, a reaction catalyzed by both acids and bases, which can lead to the cleavage of the C=N bond.[1][2] Similarly, the acetal group is unstable in acidic conditions and can hydrolyze to reveal an aldehyde and two equivalents of methanol.[3][4] This dual reactivity necessitates careful control of the purification environment to prevent degradation of the target compound.
This guide provides a systematic approach to overcoming these challenges, ensuring you can achieve high purity of your target molecule.
Frequently Asked Questions (FAQs)
Q1: My NMR spectrum shows the presence of 3-bromobenzaldehyde and 2,2-dimethoxyethanamine. What is the likely cause?
A1: The presence of the starting materials in your purified sample strongly suggests that hydrolysis of the imine bond has occurred. This can happen during the reaction work-up or the purification step itself.[1] The imine formation is a reversible reaction, and the presence of water, especially under acidic or basic conditions, can shift the equilibrium back to the starting materials.[2][5]
Q2: I'm observing a new aldehyde peak in my NMR that is not 3-bromobenzaldehyde. What could it be?
A2: This is likely due to the hydrolysis of the acetal group to an aldehyde. Under acidic conditions, the dimethoxy acetal will hydrolyze to form an amino-aldehyde intermediate, which is likely unstable. Careful pH control during your work-up and purification is crucial to prevent this side reaction.[3][4]
Q3: Can I use standard silica gel chromatography for purification?
A3: While possible, it is challenging. Standard silica gel is inherently acidic and can catalyze the hydrolysis of both the imine and the acetal.[1] If you must use silica gel, it is essential to neutralize it by adding a small percentage of a base, such as triethylamine (typically 0.5-2%), to your eluent system.[1]
Q4: What is a safer alternative to silica gel chromatography?
A4: Column chromatography using neutral or basic alumina is a better choice.[6] Alumina is less acidic than silica and provides a more inert stationary phase for this sensitive compound. Alternatively, recrystallization is a highly effective method if a suitable solvent system can be found.[1][7][8]
Q5: How can I minimize hydrolysis during the aqueous work-up?
A5: To minimize hydrolysis, your aqueous work-up should be performed under neutral or slightly basic conditions. Use a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide to wash the organic layer. Work quickly and at low temperatures to reduce the contact time with the aqueous phase. Ensure all organic solvents are thoroughly dried (e.g., with anhydrous sodium sulfate or magnesium sulfate) before concentration.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield After Chromatography | Degradation on the column due to acidic stationary phase. | Use a less acidic stationary phase like neutral or basic alumina.[6] If using silica, add 1% triethylamine to the eluent.[1] |
| Product is an Oil, Fails to Crystallize | Presence of impurities (e.g., starting materials, hydrolysis products) preventing crystallization. | Attempt purification by column chromatography on basic alumina first to remove impurities.[6] Then, attempt recrystallization from a different solvent system. |
| TLC shows a streak instead of a clean spot | The compound may be interacting strongly with the stationary phase, or it could be degrading on the TLC plate. | Spot the TLC plate and elute immediately. For column chromatography, consider a less polar stationary phase or a more polar eluent system with a basic additive. |
| Incomplete reaction | The equilibrium of the imine formation has not been driven to completion. | Ensure efficient removal of water during the reaction, for example, by using a Dean-Stark apparatus or molecular sieves.[5] |
Purification Protocols
Protocol 1: Column Chromatography on Basic Alumina
-
Slurry Preparation: Prepare a slurry of basic alumina in your starting eluent (e.g., 95:5 hexane:ethyl acetate).
-
Column Packing: Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Start with a non-polar eluent mixture and gradually increase the polarity. A typical gradient could be from 100% hexane to a mixture of hexane and ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Column Chromatography on Neutralized Silica Gel
-
Eluent Preparation: Prepare your eluent system (e.g., hexane:ethyl acetate) and add 1% triethylamine by volume.
-
Column Packing: Pack a silica gel column using the neutralized eluent.
-
Sample Loading: Dissolve the crude product in a small amount of the neutralized eluent and load it onto the column.
-
Elution and Collection: Elute the column with the neutralized eluent, collecting fractions and monitoring by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Be aware that residual triethylamine may need to be removed by co-evaporation with a suitable solvent.
Protocol 3: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexane, toluene) at room temperature and upon heating.
-
Ideal Solvent System: An ideal solvent will dissolve the compound when hot but not at room temperature. A two-solvent system (one in which the compound is soluble and one in which it is not) can also be effective.
-
Dissolution: Dissolve the crude product in the minimum amount of boiling solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Visualizing the Challenges and Solutions
Here are some diagrams to help visualize the key concepts discussed in this guide.
Caption: Hydrolysis pathways of the target molecule.
Caption: Decision workflow for purification strategy.
References
-
Russo, G., & Di Lorenzo, A. (Year not available). Gas Chromatographic Analysis of Aliphatic Amines and Imines. Journal of Chromatographic Science. Available at: [Link]
-
Ji, W., et al. (2019). Solvothermal depolymerization and recrystallization of imine-linked two-dimensional covalent organic frameworks. Chemical Science. Available at: [Link]
-
ResearchGate. (2022). How to isolate imine from reaction mixture? Available at: [Link]
-
University of Lethbridge Open Scholar. (Date not available). Chapter 16! Bonds With Hidden Leaving Groups. Available at: [Link]
-
OperaChem. (2024). Imine formation-Typical procedures. Available at: [Link]
-
Chad's Prep. (2021). 19.5 Imine and Enamine Formation | Addition of Amines | Organic Chemistry. YouTube. Available at: [Link]
-
Organic Chemistry with Dr. David Klein. (2021). Chapter 20.7 Hydrolysis of Acetals, Imines, Enamines [ORGANIC CHEMISTRY] Klein. YouTube. Available at: [Link]
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- 5. Imine formation-Typical procedures - operachem [operachem.com]
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- 7. Solvothermal depolymerization and recrystallization of imine-linked two-dimensional covalent organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvothermal depolymerization and recrystallization of imine-linked two-dimensional covalent organic frameworks - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine
Introduction
Welcome to the technical support guide for N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine (CAS 497863-61-3). This versatile imine is a valuable intermediate in synthetic organic chemistry, particularly in the development of novel heterocyclic compounds and pharmaceutical agents.[1][2][3][4] However, its chemical structure, which features a critical imine (C=N) bond and an acetal group, presents specific stability challenges that researchers must navigate for successful experimentation.
The primary lability of this molecule is the imine bond, which is susceptible to hydrolysis.[5][6][7] This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth troubleshooting advice and answers to frequently asked questions regarding the stability, handling, and purification of this compound. Our goal is to empower you with the causal understanding needed to anticipate and resolve experimental hurdles, ensuring the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the main stability issue with this compound?
The most significant stability concern is the susceptibility of the imine bond to hydrolysis.[7][8][9] Imines exist in equilibrium with their parent aldehyde and amine, and the presence of water can readily shift this equilibrium back to the starting materials.[10] This process is catalyzed by acid, meaning that even trace amounts of acidic impurities or exposure to acidic environments can significantly accelerate degradation.[6][11]
The reaction is a direct reversal of the imine's synthesis, where water acts as a nucleophile, attacking the electrophilic carbon of the imine.[5][12]
Caption: Reversible hydrolysis of the target imine.
Q2: What are the recommended storage and handling conditions for this compound?
To maximize the shelf-life and ensure the integrity of this compound, meticulous storage and handling are paramount. A supplier datasheet suggests a shelf life of up to 1095 days under optimal conditions.[13] The primary goal is to rigorously exclude moisture and acidic contaminants.
| Parameter | Recommended Condition | Rationale |
| Temperature | Store at 2-8°C (refrigerated). | Low temperatures slow down the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents exposure to atmospheric moisture and oxygen, minimizing hydrolysis and potential oxidative degradation. |
| Container | Use a tightly sealed, amber glass vial or bottle. | Prevents moisture ingress and protects the compound from light, which can catalyze degradation in some organic molecules. |
| Handling | Handle exclusively in a glove box or under a stream of inert gas. Use anhydrous solvents and dry glassware. | Amines and imines can be hygroscopic; this prevents the introduction of water during experimental setup.[14] |
Q3: My compound is decomposing during silica gel column chromatography. What is happening and how can I fix it?
This is a very common and expected issue. Standard silica gel is inherently acidic and contains surface-bound water, creating a perfect microenvironment for the acid-catalyzed hydrolysis of your imine.[11][15][16] As your compound travels down the column, it continuously breaks down into the more polar starting materials (aldehyde and amine), which then adhere strongly to the silica, resulting in streaking, low recovery, and a contaminated product.
Troubleshooting Workflow for Purification:
Caption: Decision workflow for purifying unstable imines.
Troubleshooting Guides
Guide 1: Overcoming Decomposition During Chromatographic Purification
Issue: You observe new, more polar spots (likely starting materials) on your TLC plate after spotting your crude product, or you recover a mixture of starting materials after a silica gel column.
Causality: The acidic silanol groups (Si-OH) on the surface of silica gel catalyze the hydrolysis of the imine bond.
Protocol: Purification on a Deactivated Silica Column
This protocol aims to neutralize the acidic sites on the silica gel, creating a more inert stationary phase.
-
Prepare the Eluent: Choose an appropriate solvent system (e.g., Hexane:Ethyl Acetate). To this system, add 1-2% triethylamine (TEA) by volume.[11][15] The TEA is a volatile base that will neutralize the acidic sites on the silica.
-
Pack the Column: Pack your chromatography column with silica gel using the TEA-containing eluent. Ensure the column is well-packed and homogenous.
-
Pre-flush the Column: Before loading your sample, flush the packed column with at least 2-3 column volumes of the TEA-containing eluent. This step is critical to ensure the entire stationary phase is neutralized.
-
Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase (or a less polar solvent) and load it onto the column.
-
Elute and Collect: Run the column quickly and efficiently.[15] Do not leave the compound on the column for an extended period. Collect fractions and monitor by TLC.
-
Validate: On your TLC plate, run reference spots of your starting materials (3-bromobenzaldehyde and 2,2-dimethoxyethanamine) alongside your collected fractions to confirm separation and product integrity.
-
Isolate: Combine the pure fractions and remove the solvent and TEA under reduced pressure. Note that TEA is volatile and should be easily removed.
Comparison of Purification Techniques
| Method | Principle | Pros | Cons |
| Deactivated Silica | Neutralize acidic sites on silica with a base (e.g., TEA).[15] | Uses standard silica, good resolution. | May need to remove residual base; not always 100% effective. |
| Basic/Neutral Alumina | Use a non-acidic stationary phase.[16] | Completely avoids acidic conditions. | Resolution and separation profile may differ from silica. |
| Recrystallization | Purify by differential solubility in a chosen solvent. | Excellent for high purity; avoids stationary phases. | Only applicable if the compound is a solid; potential for material loss. |
| Reverse-Phase (RP) Chromatography | Separation based on hydrophobicity on a C18 or similar column. | Can be very effective for gentle purification.[17] | Requires specialized equipment (HPLC); may be costly for large scales. |
Guide 2: Maximizing Yield During Synthesis
Issue: The yield of the imine synthesis is lower than expected, even after the reaction appears complete by TLC.
Causality: Imine formation is a reversible condensation reaction.[18] The presence of the water byproduct in the reaction mixture can prevent the reaction from reaching completion by promoting the reverse (hydrolysis) reaction.
Protocol: Anhydrous Imine Synthesis
-
Setup: Use oven-dried or flame-dried glassware assembled under an inert atmosphere (Nitrogen or Argon).
-
Reagents & Solvents: Use anhydrous solvents (e.g., toluene, dichloromethane, or THF). Ensure both the 3-bromobenzaldehyde and 2,2-dimethoxyethanamine are dry.
-
Dehydrating Agent: To a stirred solution of 3-bromobenzaldehyde (1.0 eq) in your chosen anhydrous solvent, add 2,2-dimethoxyethanamine (1.0-1.2 eq). Immediately add a powdered, anhydrous dehydrating agent such as magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å).[18][19]
-
Expert Insight: MgSO₄ is inexpensive and effective, while molecular sieves are often more efficient at scavenging trace amounts of water.
-
-
Reaction: Allow the reaction to stir at room temperature. The formation of aromatic imines is often rapid.[6] Monitor the reaction progress by TLC, observing the consumption of the aldehyde.
-
Work-up: Once the reaction is complete, filter off the dehydrating agent. Wash the filter cake with a small amount of anhydrous solvent. The resulting filtrate is your crude product solution.
-
Isolation: Concentrate the filtrate under reduced pressure. The crude product should be of high purity and can be taken to the next step or purified using one of the methods described in Guide 1. Avoid aqueous work-ups if at all possible. If an aqueous wash is necessary, use a saturated brine solution to minimize contact time and reduce the water activity.
By rigorously excluding water, you drive the reaction equilibrium towards the imine product, significantly improving your isolated yield and minimizing premature hydrolysis.
References
-
BYJU'S. (n.d.). Imine Hydrolysis. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. Retrieved from [Link]
-
Corrada, D., et al. (2021). Kinetic and Thermodynamic Modulation of Dynamic Imine Libraries Driven by the Hexameric Resorcinarene Capsule. Molecules, 26(15), 4487. Retrieved from [Link]
-
Organic Chemistry. (n.d.). Imines are usually unstable and are easily hydrolysed. Retrieved from [Link]
-
ResearchGate. (2021). How can I purify Schiff base or imine compounds except column chromatography as they decompose in silica?. Retrieved from [Link]
-
ResearchGate. (2016). How to isolate Imine by column chromatography?. Retrieved from [Link]
-
ResearchGate. (2019). Structure‐stability correlations for imine formation in aqueous solution. Retrieved from [Link]
-
Reddit. (2017). Purification of an imine/methods on using alumina. Retrieved from [Link]
-
ResearchGate. (2015). Is it possible to purify imine using column chromatography?. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 21.4: Imine formation. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Imine and Enamine Hydrolysis. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
-
ResearchGate. (2019). Relative stability of the most stable imine (ZI) and amine (A1) tautomers. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reaction with Primary Amines to form Imines. Retrieved from [Link]
-
Journal of Chemical Education. (2023). Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Retrieved from [Link]
-
Wikipedia. (n.d.). Imine. Retrieved from [Link]
-
ARKIVOC. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Spectral Characteristics of N-(1-(((2E,4E)-6-(2-Bromophenyl).... Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of dimethyl 3-(3-bromophenyl).... Retrieved from [Link]
-
ResearchGate. (2020). Synthesis and characterization of 3,3'-(disulfanediylbis(methylene)).... Retrieved from [Link]
-
ResearchGate. (2018). Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives.... Retrieved from [Link]
-
MolPort. (n.d.). N-(2-{2-[(3-bromophenyl)methylidene]hydrazinyl}-2-oxoethyl).... Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Direct defluorinative amidation–hydrolysis reaction of gem-difluoroalkenes.... Retrieved from [Link]
-
PubChem. (n.d.). N-[(2-bromophenyl)methyl]-2-methylpentan-3-amine. Retrieved from [Link]
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- 2. Synthesis, crystal structure and Hirshfeld surface analysis of dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]
Technical Support Center: Synthesis of N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine
Welcome to the technical support guide for the synthesis of N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during this synthetic procedure. Our goal is to provide you with the expertise and practical solutions needed to ensure high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
A1: The synthesis is a classic condensation reaction that forms an imine, also known as a Schiff base. It involves the reaction of 3-bromobenzaldehyde with 2,2-dimethoxyethanamine, typically with the removal of water to drive the reaction to completion. The reaction is often catalyzed by a mild acid.[1][2][3]
Q2: What are the most common impurities I should anticipate in my final product?
A2: The most prevalent impurities stem from three main sources:
-
Unreacted Starting Materials: Residual 3-bromobenzaldehyde and 2,2-dimethoxyethanamine.
-
Starting Material Degradation: 3-Bromobenzoic acid, formed from the oxidation of 3-bromobenzaldehyde.
-
Product Hydrolysis: The imine product can hydrolyze back to the starting aldehyde and amine in the presence of water.[4][5]
Q3: My reaction yield is consistently low. What are the likely causes?
A3: Low yield is often attributed to an incomplete reaction or product loss during workup. The primary culprit for an incomplete reaction is the presence of water, which shifts the equilibrium back towards the reactants.[1][6] Ensure your solvent and reagents are anhydrous and that you are using an effective method for water removal, such as a Dean-Stark apparatus or molecular sieves.[6][7] Additionally, purification methods like column chromatography can lead to product loss if the imine hydrolyzes on acidic silica gel.[4][8]
Q4: I've isolated my product, but it seems to be degrading over time. What is happening and how can I prevent it?
A4: The C=N bond in the imine is susceptible to hydrolysis, especially in the presence of moisture and acidic or basic conditions.[1][4][5] To ensure stability, store the purified product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. Using anhydrous solvents for storage and handling is also critical.
Troubleshooting Guide: From Synthesis to Purification
This section provides a deeper dive into specific issues you may encounter during your experiment, linking observations to root causes and providing actionable solutions.
Problem 1: My initial reaction mixture shows incomplete conversion by TLC or NMR.
-
Possible Cause A: Inefficient Water Removal
-
Scientific Rationale: Imine formation is a reversible equilibrium reaction that produces water as a byproduct.[1][2] According to Le Châtelier's principle, the presence of water in the reaction medium will inhibit the forward reaction, preventing full conversion of the starting materials.
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents.
-
Employ a Dehydrating Agent: Add 4Å molecular sieves to the reaction mixture to sequester water as it forms.[6][7]
-
Azeotropic Distillation: If the solvent forms an azeotrope with water (e.g., toluene), use a Dean-Stark apparatus to physically remove water from the reaction.
-
-
-
Possible Cause B: Sub-Optimal pH
-
Scientific Rationale: The reaction is typically fastest at a mildly acidic pH (around 4-5).[3] If the pH is too low, the amine nucleophile will be protonated and rendered non-nucleophilic. If the pH is too high, there is insufficient acid to catalyze the dehydration step.[3]
-
Troubleshooting Steps:
-
Add a Catalytic Amount of Acid: Introduce a catalyst such as p-toluenesulfonic acid (p-TSA) or acetic acid to achieve the optimal pH range.
-
Monitor pH: If possible, check the pH of the reaction mixture and adjust accordingly.
-
-
Problem 2: I see unexpected peaks in my crude product's analytical data (NMR, HPLC, GC-MS).
This table summarizes the most common impurities, their source, and key analytical signatures.
| Impurity Name | Source | 1H NMR Signature (DMSO-d6) | Mass Spec (m/z) |
| 3-Bromobenzaldehyde | Unreacted Starting Material | Aldehyde proton (~9.9 ppm, s), Aromatic protons (7.5-8.1 ppm, m) | ~184/186 (M+) |
| 2,2-Dimethoxyethanamine | Unreacted Starting Material | Methoxy protons (~3.2 ppm, s, 6H), CH proton (~4.3 ppm, t), CH2 protons (~2.6 ppm, d) | ~105 (M+) |
| 3-Bromobenzoic Acid | Oxidation of Aldehyde | Carboxylic acid proton (~13.0 ppm, broad s), Aromatic protons (7.5-8.2 ppm, m) | ~200/202 (M+) |
| Water | Reaction byproduct/Contaminant | Broad singlet, chemical shift varies (typically ~3.3 ppm in DMSO-d6) | 18 (M+) |
-
Troubleshooting Steps:
-
Identify the Impurity: Use the table above and reference spectra to identify the unexpected peaks.
-
Trace the Source:
-
If starting materials are present, refer to Problem 1 to improve reaction completion.
-
If 3-bromobenzoic acid is detected, it indicates that the 3-bromobenzaldehyde starting material may have been partially oxidized before use or that oxidation occurred during the reaction. Use freshly purchased or purified aldehyde. Running the reaction under an inert atmosphere can also mitigate in-situ oxidation.
-
The presence of water can confirm hydrolysis issues.
-
-
Problem 3: My product degrades during purification by column chromatography.
-
Scientific Rationale: Standard silica gel is acidic and contains adsorbed water, creating an ideal environment for the hydrolysis of the imine bond back to its aldehyde and amine components.[4][8] This is often observed as streaking on a TLC plate or the isolation of fractions containing starting materials instead of the desired product.
-
Troubleshooting & Purification Protocol:
-
Neutralize the Stationary Phase: Before running the column, flush the silica gel with an eluent containing a small amount of a non-nucleophilic base, such as triethylamine (TEA) (~1-2%).[8][9] This deactivates the acidic sites on the silica.
-
Use an Alternative Stationary Phase: If hydrolysis persists, consider using a less acidic stationary phase like neutral alumina.[8][10]
-
Alternative Purification - Recrystallization: If the product is a solid, recrystallization from an anhydrous solvent system (e.g., ethanol, ethyl acetate/hexanes) is often the best method to avoid hydrolysis and achieve high purity.[4][5]
-
Visualized Workflows and Pathways
The following diagrams illustrate the key chemical transformations discussed in this guide.
Caption: Main synthesis pathway.
Caption: Key impurity formation pathways.
Caption: A logical troubleshooting workflow.
Experimental Protocols
Protocol 1: General Synthesis of this compound
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzaldehyde (1.0 eq) and an anhydrous solvent (e.g., toluene or dichloromethane, ~0.5 M).
-
Begin stirring and add 2,2-dimethoxyethanamine (1.05 eq) dropwise to the solution.
-
(Optional but recommended) Add a catalytic amount of p-toluenesulfonic acid (~0.01 eq) or a few drops of glacial acetic acid.
-
(Optional but recommended) Add activated 4Å molecular sieves to the flask.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the molecular sieves (if used) and wash with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Neutralized Column Chromatography
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 99% hexanes / 1% triethylamine).
-
Pack the column with the slurry.
-
Equilibrate the packed column by flushing with 2-3 column volumes of the initial eluent.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate), ensuring that 1% triethylamine is maintained in the eluent mixture at all times.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified imine.
References
-
ResearchGate. (2016). How to separate imine from reaction mixture? [Online Forum]. Available at: [Link]
-
ResearchGate. (2015). Is it possible to purify imine using column chromatography? [Online Forum]. Available at: [Link]
-
Reddit. (2016). How do you work-up or isolate imine products? [Online Forum]. Available at: [Link]
-
Reddit. (2017). Purification of an imine/methods on using alumina. [Online Forum]. Available at: [Link]
-
Journal of Chemical Education. (2006). Synthesis and Analysis of a Versatile Imine for the Undergraduate Organic Chemistry Laboratory. Available at: [Link]
-
ACS Publications. (n.d.). Synthesis and Analysis of a Versatile Imine for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. Available at: [Link]
-
Master Organic Chemistry. (2022). Imines – Properties, Formation, Reactions, and Mechanisms. Available at: [Link]
-
ResearchGate. (2006). Synthesis and Analysis of a Versatile Imine for the Undergraduate Organic Chemistry Laboratory. Request PDF. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Available at: [Link]
-
Chemistry Steps. (n.d.). Imines from Aldehydes and Ketones with Primary Amines. Available at: [Link]
-
PubChem. (n.d.). 3-Bromobenzaldehyde. Available at: [Link]
-
Wikipedia. (n.d.). 3-Bromobenzaldehyde. Available at: [Link]
-
SCIRP. (n.d.). Efficient Solvent- and Catalyst-Free Syntheses of Imine Derivatives Applying the Pressure Reduction Technique. Available at: [Link]
-
TradeIndia. (n.d.). 3 Bromobenzaldehyde. Available at: [Link]
-
Lumen Learning. (n.d.). Imine formation. Organic Chemistry II. Available at: [Link]
-
ChemSrc. (n.d.). 2,2-Dimethoxyethanamine. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Imines from Aldehydes and Ketones with Primary Amines - Chemistry Steps [chemistrysteps.com]
- 3. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]
- 4. researchgate.net [researchgate.net]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Optimizing Reaction Conditions for N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine
Welcome to the technical support center for the synthesis of N-[(3--Bromophenyl)methylene]-2,2-dimethoxyethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring robust and reproducible outcomes.
Introduction: The Chemistry of Imine Formation
The synthesis of N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine is a classic example of imine formation, also known as a Schiff base condensation. This reaction involves the nucleophilic addition of a primary amine (2,2-dimethoxyethanamine) to an aldehyde (3-bromobenzaldehyde), followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N).[1][2] While seemingly straightforward, this reversible reaction is highly sensitive to reaction conditions.[1][3][4] Understanding and controlling these parameters is paramount for maximizing yield and purity.
This guide will walk you through common challenges and optimization strategies, grounded in established chemical principles.
Troubleshooting Guide & FAQs
Low or No Product Yield
Q1: I'm not seeing any product formation, or the yield is very low. What are the most likely causes?
Several factors can contribute to poor yields in imine synthesis. Let's break down the most common culprits:
-
Presence of Water: Imine formation is a reversible equilibrium reaction.[1][4][5] The presence of water in the reaction mixture can drive the equilibrium back towards the starting materials (hydrolysis).[1][2]
-
Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. The use of a Dean-Stark apparatus to azeotropically remove water as it is formed is a classic and effective method.[2][3] Alternatively, adding a drying agent like anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves can effectively sequester water.[3]
-
-
Incorrect pH: The pH of the reaction is critical.[1][6]
-
Overly Acidic Conditions (Low pH): If the pH is too low, the primary amine (2,2-dimethoxyethanamine) will be protonated to form an ammonium salt.[1][7] This protonated amine is no longer nucleophilic and cannot attack the carbonyl carbon of the aldehyde.[1]
-
Neutral or Basic Conditions (High pH): Without sufficient acid, the carbonyl oxygen of 3-bromobenzaldehyde is not adequately protonated.[1][6] Protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.[1][2]
-
Solution: The optimal pH for imine formation is typically mildly acidic, around 4.5 to 5.5.[1][5] You can achieve this by adding a catalytic amount of a weak acid like acetic acid or a stronger acid like p-toluenesulfonic acid (p-TSA).[3]
-
-
Insufficient Reaction Time or Temperature: Aromatic aldehydes like 3-bromobenzaldehyde are generally reactive, but the overall reaction rate can still be influenced by time and temperature.[2]
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction appears sluggish at room temperature, gentle heating (e.g., 40-60 °C) can often increase the rate.
-
Q2: I'm using an acid catalyst, but the reaction is still not proceeding. What could be wrong?
This is a common issue that often points back to the delicate balance of pH.
-
Too Much Acid: As mentioned, an excess of a strong acid can fully protonate the amine, halting the reaction.[1][7]
-
Solution: Use only a catalytic amount of acid. If you suspect you've added too much, you may need to restart the reaction with the correct amount.
-
-
Choice of Catalyst: While various acid catalysts can be used, their effectiveness can vary depending on the specific substrates and solvent system.
-
Solution: If a common catalyst like acetic acid isn't effective, consider trying p-toluenesulfonic acid or a solid acid catalyst like Amberlyst® 15, which can simplify workup.[8]
-
Product Purity and Side Reactions
Q3: My final product is impure. What are the likely side products and how can I avoid them?
The primary impurity is often unreacted starting materials due to the reversible nature of the reaction. However, other side reactions can occur:
-
Aldol Condensation of the Aldehyde: While less common with aromatic aldehydes lacking alpha-hydrogens, it's a possibility under certain conditions.
-
Oxidation of the Aldehyde: If the reaction is exposed to air for prolonged periods, especially at elevated temperatures, the 3-bromobenzaldehyde can oxidize to 3-bromobenzoic acid.
-
Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.
-
-
Hydrolysis during Workup: The imine product can hydrolyze back to the starting materials if exposed to aqueous acidic conditions during the workup procedure.[2]
-
Solution: Use a non-aqueous workup if possible. If an aqueous wash is necessary, use a neutral or slightly basic solution (e.g., saturated sodium bicarbonate solution) and work quickly. Ensure the final product is thoroughly dried.
-
Q4: How should I purify the this compound?
The purification method will depend on the physical state of your product and the nature of the impurities.
-
Recrystallization: If the imine is a solid, recrystallization is often an effective method for achieving high purity.[9] Common solvents for recrystallization of imines include ethanol, methanol, or mixtures of ethyl acetate and hexanes.
-
Column Chromatography: If the product is an oil or if recrystallization is ineffective, silica gel column chromatography can be used. A typical eluent system would be a gradient of ethyl acetate in hexanes.
-
Vacuum Filtration: For reactions that go to completion and yield a solid product, simple vacuum filtration followed by washing with a cold, non-polar solvent can sometimes be sufficient to isolate a pure product.[9]
Product Stability and Characterization
Q5: My purified imine seems to be degrading over time. How should I store it?
Imines can be susceptible to hydrolysis from atmospheric moisture.[1]
-
Storage Conditions: The purified this compound should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container.[1] Storing at low temperatures, such as -20°C, is also recommended to prolong its shelf life.[10]
Q6: What are the key spectroscopic features I should look for to confirm the identity and purity of my product?
-
FT-IR Spectroscopy: The most telling feature is the appearance of a C=N stretching band, typically in the range of 1600-1650 cm⁻¹.[11] You should also see the disappearance of the C=O stretching band from the 3-bromobenzaldehyde (around 1700 cm⁻¹) and the N-H stretching bands from the 2,2-dimethoxyethanamine (around 3300-3400 cm⁻¹).
-
¹H NMR Spectroscopy: Look for a characteristic singlet for the imine proton (-CH=N-), typically in the range of 8.0-8.5 ppm. The aromatic protons of the 3-bromophenyl group and the protons of the 2,2-dimethoxyethanamine moiety should also be present with the correct integrations and splitting patterns.
-
¹³C NMR Spectroscopy: The imine carbon (C=N) will have a characteristic chemical shift in the range of 150-165 ppm.
-
Mass Spectrometry: This will confirm the molecular weight of the product. For this compound (C₁₁H₁₄BrNO₂), the expected molecular weight is approximately 272.14 g/mol .[12]
Experimental Protocols & Data
Optimized Synthesis Protocol
This protocol is a starting point and may require further optimization based on your specific laboratory conditions.
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (or Dean-Stark trap), add 3-bromobenzaldehyde (1.0 eq) and an anhydrous solvent such as toluene or dichloromethane.
-
Add 2,2-dimethoxyethanamine (1.05 eq). A slight excess of the amine can help drive the reaction to completion.
-
Add a catalytic amount of p-toluenesulfonic acid (0.01-0.05 eq).
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solid product precipitates, it can be collected by vacuum filtration.
-
If the product remains in solution, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Table of Optimized Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Toluene | Allows for azeotropic removal of water with a Dean-Stark trap. |
| Reagent Ratio | 1:1.05 (Aldehyde:Amine) | A slight excess of the amine helps to drive the equilibrium forward. |
| Catalyst | p-Toluenesulfonic Acid (p-TSA) | Effective acid catalyst for imine formation.[3] |
| Catalyst Loading | 1-5 mol% | Sufficient to catalyze the reaction without causing excessive protonation of the amine. |
| Temperature | Reflux (Toluene: ~111°C) | Increases reaction rate and facilitates azeotropic water removal. |
| Water Removal | Dean-Stark Apparatus | The most effective method for physically removing water and driving the reaction to completion.[2][3] |
Visualizing the Workflow
General Imine Synthesis Workflow
Caption: A typical workflow for the synthesis and purification of imines.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield in imine synthesis.
References
- Efficient imine synthesis using an eco-friendly solvent - ACS Fall 2025. American Chemical Society.
- Technical Support Center: Troubleshooting Imine Synthesis ("Im-1"). Benchchem.
- Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. Published March 7, 2022.
- Nucleophilic Addition of Amines- Imine and Enamine Formation. Chemistry LibreTexts. Published September 30, 2024.
- Optimization of reaction conditions for synthesis of imine and amide from amines and alcohols a. ResearchGate.
- This compound.
- Facile imine synthesis under green conditions using Amberlyst® 15. PeerJ. Published August 9, 2022.
- Does imine/amine formation require the presence of an acid catalyst? Reddit. Published July 18, 2021.
- Towards the synthesis of imines and iminiums and their reactions in situ. White Rose eTheses Online.
- Iminium and enamine catalysis in enantioselective photochemical reactions. Chemical Society Reviews. Published November 20, 2017.
- Imine formation-Typical procedures. OperaChem. Published October 21, 2024.
- imine preparation & formation mechanism. YouTube. Published March 20, 2020.
- Catalytic Methods for Imine Synthesis. ResearchGate. Published August 10, 2025.
- Imine formation. Chemistry LibreTexts. Published July 1, 2020.
- Nitrile Imines: Matrix Isolation, IR Spectra, Structures, and Rearrangement to Carbodiimides. Journal of the American Chemical Society. Published February 25, 2012.
- The FT-IR of synthesized imine compounds. ResearchGate.
- Experimental Study on the Raman Spectra of Imine Emulsification with Chemometrics.
- Formation of Imines and Enamines. Chemistry Steps.
- SAFETY DATA SHEET. Fisher Scientific. Published March 23, 2012.
- Reaction Monitoring of Imine Synthesis Using Raman Spectroscopy. ResearchGate. Published August 9, 2025.
- Reaction monitoring of imine synthesis using Raman spectroscopy. Semantic Scholar.
- This compound | CAS 497863-61-3. Santa Cruz Biotechnology.
- Aminoacetaldehyde dimethyl acetal | 22483-09-6. ChemicalBook.
- N-Benzylideneamine synthesis. ChemicalBook.
- Safety Data Sheet. AK Scientific, Inc.
- N-Benzylideneamine | 16118-22-2. ChemicalBook.
- Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Organic Chemistry Portal.
- Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). PMC.
- Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid. Redalyc.
- N-Benzylideneamine - Introduction. ChemBK. Published April 9, 2024.
- Synthesis and Spectral Characteristics of N-(1-(((2E,4E)-6-(2-Bromophenyl)-3-cyclohexyl-2-(cyclohexylimino)-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)-2,2,2-trichloroethyl)acetamide. MDPI. Published November 12, 2025.
- Synthesis, crystal structure and Hirshfeld surface analysis of dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate. PMC. Published January 1, 2022.
- Synthesis and characterization of 3,3'-(disulfanediylbis(methylene))bis(1-(4-bromophenyl)-4- (4-chlorophenyl)azetidin-2-one). ResearchGate. Published November 23, 2020.
- Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. ResearchGate. Published July 18, 2018.
Sources
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- 11. researchgate.net [researchgate.net]
- 12. scbt.com [scbt.com]
Troubleshooting N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine NMR spectra
Technical Support Center: N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine
Welcome to the dedicated technical support guide for the analysis of this compound. This resource is designed for researchers, chemists, and drug development professionals who are working with this compound and need to ensure the quality and accuracy of their NMR data. As an imine derivative, this molecule presents specific challenges, primarily its sensitivity to hydrolysis. This guide provides expert-driven, field-proven insights to help you navigate these challenges, from sample preparation to final spectral interpretation.
Part 1: Understanding the Expected ¹H NMR Spectrum
A successful analysis begins with a clear understanding of the expected spectral features of the target molecule. Deviations from this standard are the first indication of a potential issue. The structure of this compound with proton labels is shown below.

Based on its structure, the following table outlines the anticipated signals in a typical deuterated solvent like CDCl₃.
| Proton Label | Description | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ha | Imine Proton (-CH=N-) | 8.2 - 8.4 | Singlet (s) | 1H |
| Hb, c, d, e | Aromatic Protons | 7.3 - 7.9 | Multiplet (m) | 4H |
| Hf | Acetal Proton (-CH(OMe)₂) | 4.6 - 4.8 | Triplet (t) | 1H |
| Hg | Methylene Protons (-N-CH₂-) | 3.6 - 3.8 | Doublet (d) | 2H |
| Hh | Methoxy Protons (-OCH₃) | 3.3 - 3.5 | Singlet (s) | 6H |
Note: Chemical shifts are predictive and can be influenced by solvent and concentration.[1][2][3][4]
Part 2: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the NMR analysis of this compound.
Q1: I see a sharp singlet around δ 9.9-10.1 ppm in my spectrum. What is it? A: This signal is characteristic of an aldehyde proton (-CHO). Its presence strongly indicates that you have unreacted 3-bromobenzaldehyde, one of the starting materials for the imine synthesis, in your sample.
Q2: My imine proton signal (Ha, ~δ 8.3 ppm) is weak or missing, and I now see a peak at ~δ 10 ppm. What happened? A: This is a classic sign of imine hydrolysis.[5][6] Imines are reversible functional groups and can react with trace amounts of water, especially under slightly acidic conditions, to revert to their constituent aldehyde and amine.[7][8][9] The presence of water in your deuterated solvent (especially DMSO-d₆) or on glassware is the most likely cause.[5]
Q3: The peaks in my spectrum, particularly in the aromatic region, are broad and poorly resolved. What's the cause? A: Peak broadening can stem from several factors:
-
Poor Shimming: The magnetic field is not homogeneous across the sample. This is the most common cause and should be the first thing you address.[2][10]
-
High Concentration: Overly concentrated samples can lead to increased viscosity and intermolecular interactions, causing line broadening.[2][11] A typical concentration for ¹H NMR is 5-25 mg in 0.6-0.7 mL of solvent.[11]
-
Particulate Matter: Undissolved solids in the NMR tube will disrupt magnetic field homogeneity.[11][12] Always ensure your sample is fully dissolved and filter it if necessary.[13]
-
Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.[12][14]
Q4: The chemical shifts I'm observing are slightly different from the reference table. Should I be concerned? A: Minor deviations (±0.05 ppm) are generally not a cause for concern. Chemical shifts are sensitive to the local electronic environment, which is influenced by:
-
Solvent Choice: Aromatic solvents like benzene-d₆ can cause significant upfield or downfield shifts compared to chloroform-d₆ due to anisotropic effects.[2][3][15] This can sometimes be used to your advantage to resolve overlapping signals.[2]
-
Sample Concentration: As concentration changes, so can intermolecular interactions, leading to slight shifts in resonance frequencies.[2]
-
Temperature: Temperature can affect conformational equilibria and hydrogen bonding, which may also alter chemical shifts.
Q5: I see extra singlets at δ 7.26, 2.50, or 1.56 ppm. What are they? A: These are very common impurity signals. δ 7.26 ppm is residual non-deuterated chloroform (CHCl₃) in CDCl₃. δ 2.50 ppm is residual DMSO-d₅ in DMSO-d₆. δ 1.56 ppm is often attributed to water. Other common contaminants include silicone grease (a broad singlet near δ 0 ppm) or residual solvents from purification like ethyl acetate (quartet ~δ 4.1, singlet ~δ 2.0, triplet ~δ 1.2 ppm).[2]
Part 3: In-Depth Troubleshooting Guides
For more persistent issues, follow these detailed experimental protocols.
Guide 1: Diagnosing and Mitigating Sample Hydrolysis
The C=N bond in an imine is electrophilic and susceptible to nucleophilic attack by water. This process is often catalyzed by trace acid. This guide provides a systematic approach to prevent and diagnose this critical issue.
Symptoms:
-
Appearance of a sharp singlet at δ ~10 ppm (3-bromobenzaldehyde).
-
Potential appearance of signals corresponding to 2,2-dimethoxyethanamine.
-
A time-dependent decrease in the integration of the imine proton (Ha) and a corresponding increase in the aldehyde proton signal.[16]
Workflow for Preventing Hydrolysis:
Detailed Protocol:
-
Glassware Preparation: Ensure all glassware, including vials and Pasteur pipettes, are rigorously dried in an oven (~120 °C) for several hours and cooled in a desiccator before use.
-
Solvent Integrity: Use a fresh, sealed bottle of high-quality deuterated solvent. For particularly sensitive experiments, use a solvent from a Sure/Seal™ bottle. Solvents like DMSO-d₆ are hygroscopic and readily absorb atmospheric moisture.[5][17]
-
Controlled Environment: If possible, prepare the sample in an inert atmosphere, such as a nitrogen-filled glovebox.
-
Use of Dehydrating Agents: As a preventative measure, you can add a small amount of activated molecular sieves (3Å or 4Å) to the NMR tube. Allow it to sit for a few minutes before acquiring the spectrum.
-
Confirmation via D₂O Exchange: If you suspect hydrolysis and want to confirm the presence of exchangeable protons (like an amine N-H from the hydrolysis product), add one drop of D₂O to your NMR sample, shake the tube vigorously for a minute, and re-acquire the spectrum.[2] The N-H peak, if visible, should diminish or disappear.
Guide 2: Improving Poor Spectral Resolution and Lineshape
Achieving high resolution is fundamental for accurate structural elucidation, allowing for the correct interpretation of coupling patterns and integrations.
Symptoms:
-
Peaks are wider than expected (high Full Width at Half Maximum, FWHM).
-
Multiplets (e.g., triplets, doublets) are not well-defined and appear as broad humps.
-
Poor signal-to-noise ratio.[18]
Decision Tree for Resolution Issues:
Detailed Protocol:
-
Sample Concentration Check: For ¹H NMR, an ideal concentration is 5-25 mg in 0.6-0.7 mL of solvent.[11] Highly concentrated samples can be viscous, which slows molecular tumbling and leads to broader lines.[11][18] If your sample is too concentrated, dilute it.
-
Solubility and Filtration: Visually inspect the NMR tube for any suspended particles or cloudiness. If present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette into a clean NMR tube.[13] Solid particles severely disrupt field homogeneity.[12]
-
Shimming: This is the process of adjusting currents in the shim coils to counteract inhomogeneities in the main magnetic field (B₀).
-
Automated Shimming: Most modern spectrometers have robust gradient shimming routines. Always run this before your experiment.
-
Manual Shimming: For difficult samples, manual shimming may be necessary. Focus on adjusting lower-order shims like Z1, Z2, X, and Y while observing the lock signal or a strong singlet from your compound to maximize its height and symmetry.
-
-
Probe Tuning: The probe must be tuned to the correct frequency for the nucleus being observed (¹H) and the specific solvent. An untuned probe will result in poor sensitivity and distorted peak shapes. This procedure is standard on most instruments.
References
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Cavaleiro, J. A. S. (1986). "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment. Journal of Chemical Education, 63(10), 915. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
-
University of Ottawa. (n.d.). How to make an NMR sample. Retrieved from [Link]
-
PPM, Inc. (n.d.). Sample Preparation. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
-
Cavaleiro, J. A. S., et al. (1986). "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment. Journal of Chemical Education. Retrieved from [Link]
-
Buckingham, A. D., Schaefer, T., & Schneider, W. G. (1960). Solvent Effects in Nuclear Magnetic Resonance Spectra. The Journal of Chemical Physics. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Retrieved from [Link]
-
Kunchandy, S., & Nambudiry, M. E. N. (1990). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Chemical Society of Japan. Retrieved from [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Direct and Mild Palladium-Catalyzed Aerobic Oxidative Synthesis of Imines from Alcohols and Amines. Retrieved from [Link]
-
Al-Showiman, S. S. (1990). Imines and derivatives. Part 23. Anomalous 1H NMR spectrum of N-[1-(1-naphthyl)ethylidene]-1-phenyl-2-propylamine: conformation in solution, atropisomerism and an X-ray crystal structure. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
SpectraBase. (n.d.). N-benzylideneaniline - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
Hafidh, S. H., Muslim, R. F., & Awad, M. (2020). The 1 H-NMR spectra of some synthesized imine compounds. ResearchGate. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Interpreting HNMR. Retrieved from [Link]
-
ResearchGate. (2018). Imine hydrolysis, I am working on the synthesis of imines derived from 2-aminopyridine? Retrieved from [Link]
-
Scribd. (n.d.). 1H-NMR Organic Structure Guide. Retrieved from [Link]
-
Unknown. (n.d.). 14.8 INTERPRETATION OF 1H-NMR SPECTRA. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems. Retrieved from [Link]
-
The OChem Whisperer. (2012). Guide to Solving NMR Questions. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR chemical shift data d/ppm (J/Hz) for imines and their Pt complexes. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Troubleshooting Acquisition Related Problems. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
ResearchGate. (2022). Is there a way to increase the resolution in proton nmr for the paramagnetic transition metal complexes? Retrieved from [Link]
-
Torres, A. M., & Price, W. S. (2020). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A, 2020, 1–16. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). Towards the synthesis of imines and iminiums and their reactions in situ. Retrieved from [Link]
-
Talkboard. (2014). Low Resolution NMR Spectra. Retrieved from [Link]
-
OperaChem. (2024). Imine formation-Typical procedures. Retrieved from [Link]
-
Wikipedia. (n.d.). Imine. Retrieved from [Link]
-
eScholarship.org. (n.d.). STEPS TO ACHIEVING HIGH-RESOLUTION NMR SPECTROSCOPY ON SOLUTIONS AT GPa PRESSURE. Retrieved from [Link]
-
ResearchGate. (n.d.). 86 questions with answers in IMINES | Science topic. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Retrieved from [Link]
-
Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Spectral Characteristics of N-(1-(((2E,4E)-6-(2-Bromophenyl)-3-cyclohexyl-2-(cyclohexylimino)-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)-2,2,2-trichloroethyl)acetamide. Retrieved from [Link]
-
MDPI. (2025). Synthesis and Spectral Characteristics of N-(1-(((2E,4E)-6-(2-Bromophenyl)-3-cyclohexyl-2-(cyclohexylimino)-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)-2,2,2-trichloroethyl)acetamide. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis and characterization of 3,3'-(disulfanediylbis(methylene))bis(1-(4-bromophenyl)-4- (4-chlorophenyl)azetidin-2-one). Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Troubleshooting [chem.rochester.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. organomation.com [organomation.com]
- 13. How to make an NMR sample [chem.ch.huji.ac.il]
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- 15. jstage.jst.go.jp [jstage.jst.go.jp]
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- 18. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
Technical Support Center: Synthesis of N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine
Welcome to the technical support center for the synthesis of N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific imine formation. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and mechanistic insights to ensure the successful synthesis and purification of your target compound.
I. Reaction Overview and Key Challenges
The formation of this compound is a condensation reaction between 3-bromobenzaldehyde and 2,2-dimethoxyethanamine. While seemingly straightforward, this reaction is susceptible to several side reactions that can impact yield and purity. The primary challenges stem from the inherent reactivity of the starting materials and the lability of the product under certain conditions.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Question 1: My reaction yield is low, and I'm observing unreacted 3-bromobenzaldehyde in my crude product analysis. What could be the cause?
Answer:
Low conversion of the aldehyde is a common issue in imine synthesis and can be attributed to several factors related to the reaction equilibrium.
-
Incomplete Water Removal: The formation of an imine is a reversible condensation reaction that produces water as a byproduct.[1] To drive the reaction to completion, water must be effectively removed from the reaction mixture. Inadequate drying agents or an inefficient Dean-Stark trap will allow the imine to hydrolyze back to the starting materials.[2]
-
Suboptimal pH: The reaction is typically acid-catalyzed.[1] However, the pH must be carefully controlled. At a pH that is too low, the amine nucleophile will be protonated, rendering it non-nucleophilic.[3] Conversely, at a high pH, there may not be sufficient acid to protonate the hydroxyl group of the intermediate carbinolamine, which is necessary for its elimination as water.[3] The optimal pH for many imine formations is around 4-5.[3]
-
Insufficient Reaction Time or Temperature: Aromatic aldehydes are generally reactive, but reaction completion may still require adequate time and temperature, especially if no catalyst is used.[1]
Troubleshooting Steps:
-
Enhance Water Removal:
-
If using a drying agent (e.g., anhydrous MgSO₄, Na₂SO₄), ensure it is freshly activated and used in sufficient quantity.
-
If using a Dean-Stark trap, ensure the solvent forms an effective azeotrope with water (e.g., toluene, benzene).
-
-
Optimize pH:
-
If not using a catalyst, consider adding a catalytic amount of a mild acid, such as acetic acid or p-toluenesulfonic acid.
-
If using a catalyst, perform small-scale experiments to screen for the optimal acid catalyst and loading.
-
-
Adjust Reaction Conditions:
-
Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.
-
If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-60 °C).
-
Question 2: I've isolated my product, but it decomposes over time or during purification. Why is my imine unstable?
Answer:
The instability of the target imine, this compound, is primarily due to the susceptibility of both the imine and the acetal functionalities to hydrolysis.
-
Imine Hydrolysis: The C=N bond of the imine is susceptible to hydrolysis, especially in the presence of water and acid or base, reverting the product to 3-bromobenzaldehyde and 2,2-dimethoxyethanamine.[1][3]
-
Acetal Hydrolysis: The dimethyl acetal group of the amine portion is stable under basic and neutral conditions but will readily hydrolyze in the presence of acid and water to form an aldehyde.[4][5] This can lead to complex side products.
Troubleshooting Steps:
-
Anhydrous Work-up and Storage:
-
During the work-up, use anhydrous solvents and avoid acidic aqueous washes if possible.
-
Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator to protect it from moisture.
-
-
Purification Strategy:
-
Avoid purification methods that expose the compound to acidic conditions for prolonged periods. For example, silica gel chromatography can be slightly acidic and may cause hydrolysis. Consider using neutral alumina or deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent.
-
Purification by recrystallization from a non-polar, anhydrous solvent is often a good alternative to chromatography.
-
Question 3: My NMR analysis shows the presence of 3-bromobenzyl alcohol and 3-bromobenzoic acid in my crude product. How are these being formed?
Answer:
The presence of both an alcohol and a carboxylic acid derived from the starting aldehyde is a strong indicator of a Cannizzaro reaction.
-
Cannizzaro Reaction: This is a base-induced disproportionation reaction that occurs with aldehydes lacking α-hydrogens, such as 3-bromobenzaldehyde.[6][7] In the presence of a strong base (e.g., NaOH, KOH), one molecule of the aldehyde is reduced to the corresponding alcohol (3-bromobenzyl alcohol), and another is oxidized to the carboxylic acid (3-bromobenzoic acid).[6][8]
Troubleshooting Steps:
-
Avoid Strong Bases: Do not use strong bases like hydroxides in your reaction or work-up. If a base is needed to neutralize an acid catalyst, use a milder, non-nucleophilic base such as triethylamine or sodium bicarbonate.
-
Control pH: Maintain a neutral or slightly acidic pH throughout the reaction and purification process.
Question 4: I'm observing a complex mixture of byproducts, and I suspect the 2,2-dimethoxyethanamine is not stable under my reaction conditions. What could be happening?
Answer:
The 2,2-dimethoxyethanamine starting material contains an acetal functional group, which is sensitive to acidic conditions.
-
Acetal Hydrolysis: Under the acidic conditions often used to catalyze imine formation, the acetal can hydrolyze to form aminoacetaldehyde.[4][5] This aldehyde is reactive and can undergo self-condensation or react with the starting amine to form other imines, leading to a complex mixture of products.
Troubleshooting Steps:
-
Use Mild Acid Catalysts: Employ the mildest possible acid catalyst that is effective for the imine formation. Catalysts like Amberlyst® 15, a solid-supported acid, can sometimes offer better control and easier removal.[9]
-
Anhydrous Conditions: Since water is required for acetal hydrolysis, maintaining strictly anhydrous conditions is crucial.[5] Use dry solvents and reagents, and perform the reaction under an inert atmosphere.
-
Consider Catalyst-Free Conditions: Aromatic aldehydes are often reactive enough to form imines without a catalyst, especially with gentle heating.[10] This approach would eliminate the risk of acid-catalyzed side reactions.
III. Potential Side Reactions Pathway
The following diagram illustrates the desired reaction and the major potential side reactions.
Caption: Desired synthesis pathway and major side reactions.
IV. Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and purity requirements.
Materials:
-
3-bromobenzaldehyde
-
2,2-dimethoxyethanamine
-
Anhydrous toluene
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Optional: Catalytic amount of glacial acetic acid
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 3-bromobenzaldehyde (1.0 eq).
-
Dissolve the aldehyde in anhydrous toluene.
-
Add 2,2-dimethoxyethanamine (1.1 eq) to the solution.
-
If using a catalyst, add a few drops of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Once water evolution ceases and TLC analysis indicates the consumption of the limiting reagent, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization from an appropriate solvent (e.g., hexane).
Protocol 2: Purification by Column Chromatography (with precautions)
-
Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).
-
To neutralize the acidic silica, add 1% triethylamine to the eluent mixture.
-
Load the crude product onto the column and elute with the prepared solvent system, monitoring the fractions by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
V. Data Summary
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Appearance |
| 3-bromobenzaldehyde | 185.02 | 233-236 | Colorless to pale yellow liquid |
| 2,2-dimethoxyethanamine | 105.14 | 135-139 | Colorless liquid |
| This compound | 272.14 | - | - |
VI. Mechanistic Insights
The formation of the imine proceeds through a two-step mechanism: nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde, followed by the elimination of water.
Caption: Mechanism of imine formation.
VII. References
-
BYJU'S. (n.d.). General Aldol Condensation Reaction. Retrieved from [Link]
-
PeerJ. (2022). Facile imine synthesis under green conditions using Amberlyst® 15. Retrieved from [Link]
-
Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Aldol condensation. Retrieved from [Link]
-
Allen. (n.d.). Aldol Condensation: Mechanism, Types and Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). An Effective Method To Prepare Imines from Aldehyde, Bromide/Epoxide, and Aqueous Ammonia. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Aldol Condensation. Retrieved from [Link]
-
Wikipedia. (n.d.). Cannizzaro reaction. Retrieved from [Link]
-
YouTube. (2019). Hydrolysis of acetals, imines and enamines. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Hydrolysis of Acetals, Imines and Enamines-Practice Problems. Retrieved from [Link]
-
University of Calgary. (n.d.). The Cannizzaro Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Imines – Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]
-
Stoddard Tutoring. (2021). Chapter 20.7 Hydrolysis of Acetals, Imines, Enamines [ORGANIC CHEMISTRY] Klein. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 21.4: Imine formation. Retrieved from [Link]
-
Semantic Scholar. (2013). Catalytic Methods for Imine Synthesis. Retrieved from [Link]
-
Redalyc. (n.d.). Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Cannizzaro Reaction. Retrieved from [Link]
-
Khan Academy. (n.d.). Worked example: Cannizzaro reaction. Retrieved from [Link]
-
ChemBK. (2024). 2,2-Dimethoxyethylamine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 7. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 9. peerj.com [peerj.com]
- 10. Imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]
Technical Support Center: Degradation Pathways of N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine (CAS 497863-61-3). This document is intended for researchers, scientists, and drug development professionals who may encounter stability issues during the handling, storage, or experimental use of this compound. Our goal is to provide a comprehensive resource rooted in mechanistic principles to help you troubleshoot and prevent unwanted degradation.
Part 1: Frequently Asked Questions (FAQs) on Compound Stability
This section addresses the most common questions regarding the stability and degradation of this compound.
Q1: What are the primary degradation pathways for this compound?
A1: The structure of this compound contains two key functional groups that are susceptible to hydrolysis: an imine (C=N) and an acetal (CH(OCH₃)₂) . Both of these groups are particularly sensitive to acidic conditions in the presence of water.[1][2] The primary degradation pathway is the acid-catalyzed hydrolysis of the imine bond, which is generally faster than the hydrolysis of the acetal.[3]
Q2: What are the expected degradation products I should look for?
A2: Degradation will break the molecule down into its original building blocks.
-
Imine Hydrolysis: The C=N double bond will cleave to yield 3-bromobenzaldehyde and 2,2-dimethoxyethanamine . This is the most common degradation pathway.
-
Acetal Hydrolysis: The acetal group on the 2,2-dimethoxyethanamine fragment can further hydrolyze (or hydrolyze independently, though typically slower) to yield aminoacetaldehyde dimethyl acetal and eventually aminoacetaldehyde and two equivalents of methanol .
Therefore, the primary species to monitor for are 3-bromobenzaldehyde and 2,2-dimethoxyethanamine .
Q3: What specific experimental conditions will accelerate the degradation of this compound?
A3: The presence of acid and water is the primary driver of degradation.[2] Be vigilant for the following conditions:
-
Acidic pH: Any protic or Lewis acid catalyst will significantly accelerate the hydrolysis of both the imine and acetal moieties.[1][3] This includes common reagents like HCl, H₂SO₄, TFA, or even acidic surfaces like silica gel.
-
Presence of Water: Water is a necessary reactant for hydrolysis. Using non-anhydrous solvents or exposure to atmospheric moisture will promote degradation. The combination of acid and water is particularly detrimental.[2]
-
Elevated Temperatures: Increased temperature can accelerate the rate of hydrolysis, especially if trace amounts of acid or water are present.
Q4: My NMR/LC-MS results show unexpected peaks. Could this be degradation?
A4: Yes, this is a classic sign of degradation. If you observe new signals in your analytical data, compare them to the expected degradation products:
-
In ¹H NMR: Look for a new aldehyde proton signal (CHO) for 3-bromobenzaldehyde, typically around 9.9-10.1 ppm. Also, look for changes in the signals corresponding to the CH=N and the CH(OCH₃)₂ protons of the parent compound.
-
In LC-MS: You will likely see a new peak with a lower retention time (as the degradation products are more polar) corresponding to the mass of 3-bromobenzaldehyde (m/z ~185/187 for Br isotopes) and 2,2-dimethoxyethanamine (m/z ~106).
Q5: How should I store this compound to ensure its long-term stability?
A5: Proper storage is critical. Based on supplier recommendations and chemical principles, the following conditions are advised:
-
Temperature: Store at -20°C.[4]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture.
-
Container: Use a tightly sealed vial with a secure cap. For solutions, use anhydrous solvents.
Q6: How can I minimize degradation during a reaction or work-up?
A6: To maintain the integrity of the compound during experimental procedures:
-
Use Anhydrous Solvents: Ensure all solvents are rigorously dried before use.
-
Avoid Acid: If your reaction conditions are flexible, opt for neutral or basic conditions. Avoid acidic work-up procedures; use a mild basic wash (e.g., saturated NaHCO₃ solution) instead of an acid wash.
-
Inert Atmosphere: Run reactions under an inert atmosphere to exclude moisture.
-
Chromatography: Be cautious with silica gel chromatography, as standard silica can be acidic. Consider neutralizing the silica gel with a base (e.g., triethylamine in the eluent) or using an alternative stationary phase like alumina.
Part 2: Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common problems related to the degradation of this compound.
Problem: Low Yield or Complete Loss of Starting Material
-
Symptom: Analysis of the crude reaction mixture by TLC or LC-MS shows a significant reduction or complete absence of the starting material. New, more polar spots/peaks are observed, one of which may correspond to 3-bromobenzaldehyde.
-
Possible Cause: Unintentional hydrolysis due to the presence of acid and/or water in the reaction or work-up. This is the most common failure mode.
-
Solution:
-
Audit Your Reagents: Verify that all solvents and reagents are anhydrous. Use freshly opened bottles of anhydrous solvents or distill them from an appropriate drying agent.
-
Modify Your Work-up: Replace any acidic aqueous washes (e.g., 1M HCl) with a neutral (brine) or mild basic (saturated NaHCO₃) wash.
-
Use a Non-Acidic Drying Agent: Use sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to dry the organic layer instead of agents that could be acidic.
-
Inert Atmosphere: Ensure your reaction setup is properly flushed with an inert gas (argon or nitrogen) and maintained under positive pressure.
-
Problem: Inconsistent Experimental Results and Poor Reproducibility
-
Symptom: The yield and purity of the product from a reaction involving the title compound vary significantly between attempts, even when following the same procedure.
-
Possible Cause: The level of atmospheric moisture or trace acidity in shared reagents is fluctuating. A solvent bottle opened on a humid day may have absorbed more water than one opened on a dry day.
-
Solution:
-
Standardize Solvent Handling: Implement a strict protocol for solvent purification and handling. Using a solvent purification system (e.g., passing solvents through activated alumina columns) provides a consistent source of anhydrous solvent.
-
Use Fresh Reagents: Use freshly opened bottles of reagents or purify them immediately before use. Avoid using "community" solvent bottles for moisture-sensitive reactions.
-
Pre-dry Glassware: Ensure all glassware is oven-dried or flame-dried immediately before use to remove any adsorbed water.
-
Part 3: Key Experimental Protocols & Visualizations
Protocol 1: HPLC Method for Monitoring Degradation
This protocol provides a general method to separate this compound from its primary hydrolysis product, 3-bromobenzaldehyde.
| Parameter | Value |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | Start at 30% B, ramp to 95% B over 10 min |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Expected Elution | 3-bromobenzaldehyde (more polar) will elute earlier than the parent imine. |
*Note: This is an acidic method designed to analyze the extent of degradation that has already occurred. Running the compound continuously in this mobile phase will cause further hydrolysis. Analyze samples promptly after preparation.
Protocol 2: Recommended Non-Acidic Aqueous Work-up
-
Upon completion of the reaction, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Dilute with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Wash the organic layer sequentially with:
-
1x Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
1x Water.
-
1x Brine (saturated aqueous NaCl solution).
-
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the solvent in vacuo at a low temperature (<40°C) to isolate the product.
Visualizing the Degradation Pathways
The following diagrams illustrate the key mechanistic pathways for the degradation of the title compound.
Caption: Acid-catalyzed hydrolysis of the imine moiety.
Caption: Troubleshooting workflow for degradation issues.
References
-
ResearchGate. Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5 '-phosphate. Available from: [Link].
-
University of Lethbridge - Open Scholar. Chapter 16! Bonds With Hidden Leaving Groups. Available from: [Link].
-
ResearchGate. Structure‐stability correlations for imine formation in aqueous solution. Available from: [Link].
-
YouTube. 19.5 Imine and Enamine Formation | Addition of Amines | Organic Chemistry. (2021). Available from: [Link].
-
YouTube. Chapter 20.7 Hydrolysis of Acetals, Imines, Enamines [ORGANIC CHEMISTRY] Klein. (2021). Available from: [Link].
Sources
Scaling up the synthesis of N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine
An authoritative guide for professionals on the process scale-up of N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine, detailing troubleshooting, optimization, and safety protocols.
Introduction: The Challenge of Imine Synthesis at Scale
The synthesis of this compound is a classical condensation reaction between 3-bromobenzaldehyde and 2,2-dimethoxyethanamine to form an imine, also known as a Schiff base.[1] While straightforward at the laboratory bench, scaling this process for pilot or manufacturing campaigns introduces significant challenges related to reaction equilibrium, heat and mass transfer, impurity profiles, and process safety.[2][3]
This technical support center provides field-proven insights and solutions for researchers, chemists, and process engineers tasked with scaling up this synthesis. The guidance is structured to address common problems encountered during development and to establish a robust, reproducible, and safe manufacturing process.
Troubleshooting Guide: Common Scale-Up Issues and Solutions
This section addresses specific, frequently encountered problems in a direct question-and-answer format.
Question 1: My reaction stalls, and I'm seeing low or incomplete conversion even after extended reaction times. What's the likely cause?
Answer: This is the most common issue in imine synthesis and is almost always related to the reversible nature of the reaction.[4] The formation of the imine from the aldehyde and amine co-generates one equivalent of water. As the concentration of water builds in the reactor, the reverse reaction—hydrolysis of the imine back to the starting materials—begins to compete, establishing an equilibrium that prevents full conversion.[1]
Causality & Solution:
-
Le Chatelier's Principle: To drive the reaction to completion, the water byproduct must be actively removed from the reaction medium.[1]
-
Recommended Action: Employ azeotropic distillation using a Dean-Stark trap. Solvents like toluene or heptane form a low-boiling azeotrope with water. As the mixture is refluxed, the azeotrope distills into the trap, where the denser water separates and is collected, while the solvent returns to the reactor. This physically removes the water, preventing the reverse reaction and driving the equilibrium towards the product.[5]
-
Alternative for Lower Temperatures: If the reaction is sensitive to high temperatures, drying agents like anhydrous magnesium sulfate (MgSO₄) or activated molecular sieves (4Å) can be used.[6] However, at scale, this generates a solid waste stream and can be less efficient than azeotropic removal.
Question 2: I'm observing significant amounts of starting materials in my final product after workup. Why is my imine decomposing?
Answer: Imine bonds are susceptible to hydrolysis, especially in the presence of acid.[7] This issue often arises during aqueous workup or purification on silica gel.
Causality & Solution:
-
Hydrolysis during Workup: Standard aqueous workups, particularly if acidic, can rapidly hydrolyze the imine product. The iminium ion intermediate is highly susceptible to attack by water.[4]
-
Silica Gel Chromatography: The surface of silica gel is acidic (due to silanol groups) and retains water, creating a perfect environment for imine degradation during purification.
-
Recommended Action:
-
Workup: Use a non-acidic aqueous wash, such as a saturated sodium bicarbonate or brine solution, to neutralize any residual acid catalyst. Minimize contact time with the aqueous phase.
-
Purification: Avoid standard silica gel chromatography if possible. Prioritize purification by recrystallization or vacuum distillation.[8] If chromatography is unavoidable, neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (~1-2%).
-
Question 3: The reaction works at the 10-gram scale, but at the 1-kilogram scale, the yield is lower and a new, unidentified impurity has appeared. What factors are at play?
Answer: This points to classic scale-up problems related to changes in physical parameters that impact reaction kinetics and selectivity.[2]
Causality & Solution:
-
Heat Transfer: The surface-area-to-volume ratio decreases dramatically as you scale up.[9] A reaction that was easily temperature-controlled in a 500 mL flask may develop localized hot spots in a 50 L reactor, leading to thermal decomposition or side reactions.
-
Mixing Efficiency: Inadequate mixing can create zones of high reagent concentration, promoting side reactions or preventing the reactants from encountering each other effectively. This can affect selectivity and yield.[9]
-
Extended Operation Time: Adding reagents, heating to reflux, and cooling down all take significantly longer at scale.[10] These prolonged times at elevated temperatures can lead to the degradation of sensitive materials.
-
Recommended Action:
-
Calorimetry Studies: Perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to understand the reaction's heat flow and identify any significant exotherms. This data is critical for safe and controlled scale-up.[1]
-
Process Engineering Review: Ensure the reactor's mixing apparatus (impeller type, speed) is suitable for the reaction volume and viscosity.
-
Time Stability Studies: In the lab, hold a sample of the completed reaction mixture at the target temperature for the expected duration of the scaled-up process to check for product degradation or impurity formation.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this reaction?
A1: Imine formation is acid-catalyzed, but the rate is highly pH-dependent. The optimal rate is typically achieved in mildly acidic conditions, around pH 4.5-5.[11]
-
Too Acidic (Low pH): The amine starting material will be protonated to form an ammonium salt. This species is no longer nucleophilic and cannot attack the aldehyde's carbonyl carbon, slowing or stopping the reaction.[12]
-
Too Basic (High pH): There is insufficient acid to protonate the hydroxyl group of the carbinolamine intermediate, which is necessary to make it a good leaving group (water).[13]
Q2: What type of acid catalyst is recommended for scale-up?
A2: For large-scale synthesis, it is preferable to use a solid-supported acid catalyst or one that is easily removed.
-
Amberlyst® 15: This is a strongly acidic ion-exchange resin that can be easily filtered off at the end of the reaction, simplifying the workup and avoiding quenching steps.[14]
-
p-Toluenesulfonic Acid (pTSA): A common, effective, and inexpensive catalyst. It can be neutralized and removed during an aqueous workup.
-
Lewis Acids: In some cases, Lewis acids can be effective, but they often require stricter anhydrous conditions and can be more expensive.
Q3: What are the key safety considerations for scaling up this synthesis?
A3: A thorough Process Hazard Analysis (PHA) is mandatory before any scale-up operation.[10] Key points to consider include:
-
Reagents: 3-Bromobenzaldehyde is an irritant. 2,2-Dimethoxyethanamine is corrosive and flammable. Ensure proper personal protective equipment (PPE) is used.
-
Solvent: Toluene is flammable and has associated health risks. Use in a well-ventilated area with appropriate grounding to prevent static discharge.
-
Pressure: If the reaction is run in a sealed vessel, the vapor pressure of the solvent at reflux temperature must not exceed the maximum allowable working pressure (MAWP) of the reactor.[10]
-
Exothermicity: As discussed, understanding the reaction's heat output is critical to prevent a thermal runaway.
Visualizing the Process
Reaction Mechanism
The formation of this compound proceeds via an acid-catalyzed nucleophilic addition-elimination pathway.
Caption: Figure 1: Acid-Catalyzed Imine Formation Mechanism
Scale-Up Workflow
A successful scale-up campaign follows a structured, multi-stage workflow to ensure safety, reproducibility, and quality.
Caption: Figure 2: General Workflow for Synthesis Scale-Up
Experimental Protocol: 1 kg Scale Synthesis
This protocol describes a robust procedure for the synthesis of this compound on a 1 kg scale using azeotropic water removal.
Equipment:
-
20 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, condenser, and Dean-Stark trap.
-
Heating/cooling mantle.
-
Nitrogen inlet.
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and inerted with a nitrogen atmosphere.
-
Charge Reagents:
-
Charge the reactor with 3-bromobenzaldehyde (1.00 kg, 5.40 mol, 1.0 equiv).
-
Add Toluene (8.0 L).
-
Begin agitation at 100-150 RPM.
-
Add 2,2-dimethoxyethanamine (0.62 kg, 5.94 mol, 1.1 equiv) to the reactor over 15-20 minutes. A slight exotherm may be observed.
-
Add p-toluenesulfonic acid monohydrate (pTSA) (20.5 g, 0.108 mol, 0.02 equiv).
-
-
Azeotropic Distillation:
-
Heat the reaction mixture to reflux (approx. 110-112 °C).
-
Begin collecting the water/toluene azeotrope in the Dean-Stark trap.
-
Monitor the reaction progress by tracking the amount of water collected (theoretical max: ~97 mL) and by in-process control (IPC) analysis (e.g., GC or TLC) until the consumption of 3-bromobenzaldehyde is >99%. This is expected to take 4-8 hours.
-
-
Cooling and Quench:
-
Once the reaction is complete, cool the mixture to 20-25 °C.
-
Slowly add a 5% aqueous solution of sodium bicarbonate (2.0 L) to neutralize the pTSA catalyst. Stir for 30 minutes.
-
-
Workup and Phase Separation:
-
Stop agitation and allow the layers to separate.
-
Drain the lower aqueous layer.
-
Wash the organic layer with brine (2.0 L).
-
Drain the lower aqueous brine layer.
-
-
Solvent Removal:
-
Concentrate the organic layer under vacuum to remove the toluene, yielding the crude product as an oil.
-
-
Purification:
-
The crude this compound can be purified by vacuum distillation to afford the final product.
-
Data Summary Table
| Compound | Formula | MW ( g/mol ) | Moles (mol) | Mass/Volume | Role | Notes |
| 3-Bromobenzaldehyde | C₇H₅BrO | 185.02 | 5.40 | 1.00 kg | Reactant | Limiting Reagent |
| 2,2-Dimethoxyethanamine | C₄H₁₁NO₂ | 105.14 | 5.94 | 0.62 kg | Reactant | 1.1 equivalents |
| Toluene | C₇H₈ | 92.14 | - | 8.0 L | Solvent | Forms azeotrope with water |
| p-Toluenesulfonic Acid (pTSA) | C₇H₈O₃S·H₂O | 190.22 | 0.108 | 20.5 g | Catalyst | 2 mol % |
| Product (Theoretical) | C₁₁H₁₄BrNO₂ | 272.14 | 5.40 | 1.47 kg | Product | Expected Yield: 85-95% |
References
- American Chemical Society. (2025). Efficient imine synthesis using an eco-friendly solvent. ACS Fall 2025.
- Shandong Look Chemical. (2021). Problems needing attention in synthesis process scaling up.
- Pure Synth. (2025). Key Factors for Successful Scale-Up in Organic Synthesis.
- Master Organic Chemistry. (2022).
- Kumar, V., et al. (n.d.). Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). PMC.
- ResearchGate. (n.d.).
- Bosica, G., & Abdilla, R. (2022). Facile imine synthesis under green conditions using Amberlyst® 15. PeerJ.
- UK-CPI.com. (2025). 6 key challenges when scaling up sustainable chemical processes.
- Williams, M. J. (2022). How to Scale Up a New Synthesis Reaction. Lab Manager Magazine.
- Mostafa, E. (2024). Innovations, Challenges and Future Perspectives in Large-Scale Organic Synthesis. Journal of Molecular Pharmacy & Organic Process Research.
- ResearchGate. (2018). Problem in synthesis of imine?.
- Chemistry LibreTexts. (2020). 21.
- JoVE. (2025).
- Lumen Learning. (n.d.). 21.4.
- Chemistry LibreTexts. (2025). 19.
- Chemistry Steps. (n.d.). Imines from Aldehydes and Ketones with Primary Amines.
- Pendidikan Kimia. (2016).
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- 4. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
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- 11. Video: Aldehydes and Ketones with Amines: Imine Formation Mechanism [jove.com]
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- 13. chem.libretexts.org [chem.libretexts.org]
- 14. peerj.com [peerj.com]
How to improve the purity of N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine
Welcome to the technical support center for N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine (CAS 497863-61-3). This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize the purification of this versatile imine intermediate. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to solve challenges in your own laboratory setting.
Part 1: Quick Diagnosis & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis and purification of this compound.
Q1: My final product is an oil, but I expected a solid. What does this indicate?
A: An oily product often suggests the presence of impurities that are depressing the melting point. The most common culprits are residual starting materials (3-bromobenzaldehyde or 2,2-dimethoxyethanamine) or solvents. It could also indicate partial hydrolysis of the imine back to its starting components.
Q2: My ¹H NMR spectrum shows a peak around 9.9-10.1 ppm. What is this?
A: This is a classic indicator of the aldehydic proton from unreacted 3-bromobenzaldehyde. Its presence confirms that your reaction has not gone to completion or that your product has partially hydrolyzed during workup or storage.
Q3: Why does my product seem to decompose when I run a silica gel column?
A: This is a very common problem with imines. Standard silica gel is slightly acidic (pH ~4-5), which can catalyze the hydrolysis of the acid-sensitive imine bond (C=N).[1] Your target molecule is doubly sensitive because it also contains an acetal group, which is also unstable in acidic conditions.[2] The prolonged contact time on the column provides ample opportunity for this degradation to occur.
Q4: What are the primary impurities I should be looking for?
A: The main impurities are typically:
-
Unreacted Starting Materials: 3-bromobenzaldehyde and 2,2-dimethoxyethanamine.
-
Hydrolysis Products: The same as the starting materials, formed by the breakdown of the imine.
-
Solvent Residues: From the reaction or purification steps.
-
Water: Promotes hydrolysis and should be rigorously excluded.[3]
Part 2: In-Depth Troubleshooting & Optimization Guide
This section provides a deeper dive into specific problems, explaining the causality and offering detailed solutions.
Issue 1: Persistent Starting Material Contamination
Q: I've tried a standard aqueous workup, but my NMR still shows significant amounts of 3-bromobenzaldehyde. Why is this happening and how do I fix it?
A: Causality & Explanation: The formation of an imine is a reversible equilibrium reaction.[3][4]
Aldehyde + Amine ⇌ Imine + Water
According to Le Châtelier's principle, the presence of water, a product of the reaction, can push the equilibrium back towards the starting materials.[5] If water is not effectively removed during the reaction, you will inevitably have a mixture at equilibrium. Standard aqueous workups can even exacerbate the problem by re-introducing water and promoting hydrolysis.
Solution: Drive the Reaction to Completion & Refine the Workup
The most effective strategy is to prevent the problem at its source by ensuring the reaction goes to completion.
Experimental Protocol 1: Optimized Synthesis with Anhydrous Conditions
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Reagents: Dissolve 3-bromobenzaldehyde (1.0 eq) in anhydrous toluene. Add activated 4Å molecular sieves (approximately 2x the mass of the aldehyde).[6][7]
-
Reaction: Add 2,2-dimethoxyethanamine (1.05 eq) dropwise to the stirring solution at room temperature.
-
Heating: Heat the mixture to reflux for 4-6 hours. The molecular sieves will sequester the water as it is formed, driving the reaction forward.[8]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the 3-bromobenzaldehyde spot is your primary indicator.
-
Workup:
-
Cool the reaction to room temperature.
-
Filter off the molecular sieves through a pad of Celite®, washing with a small amount of anhydrous ethyl acetate.
-
Concentrate the filtrate in vacuo to yield the crude product. Avoid overheating on the rotary evaporator.
-
Issue 2: Product Degradation During Column Chromatography
Q: I've confirmed my reaction went to completion, but after running a silica column, my fractions are impure and show the aldehyde again. How can I safely purify my imine via chromatography?
A: Causality & Explanation: As mentioned in the FAQ, the acidic nature of silica gel is the primary cause of imine hydrolysis.[1] The Si-OH groups on the silica surface create a locally acidic and protic environment that facilitates the addition of water (even trace amounts in the solvent) across the C=N bond, leading to decomposition.
Solution: Deactivate the Stationary Phase & Optimize Elution
To prevent hydrolysis, you must neutralize the acidic sites on the silica gel and work quickly.
Experimental Protocol 2: Column Chromatography on Neutralized Silica Gel
-
Slurry Preparation: Prepare your silica gel slurry as usual in your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate). Add triethylamine (TEA) to the slurry to constitute 1% of the total solvent volume (e.g., 5 mL of TEA for 500 mL of eluent).[1][9] Stir for 15 minutes.
-
Column Packing: Pack the column with the neutralized slurry.
-
Mobile Phase: Prepare your mobile phase with the same 1% TEA concentration. This ensures the column remains basic throughout the purification.[10]
-
Loading & Elution:
-
Dissolve your crude product in a minimal amount of dichloromethane.
-
Adsorb it onto a small amount of neutralized silica gel, evaporate the solvent, and dry-load it onto the column.
-
Elute the column with your TEA-containing solvent system, running the column relatively quickly to minimize the residence time of the compound on the stationary phase.[9]
-
-
Fraction Analysis: Analyze fractions by TLC. Combine the pure fractions and remove the solvent and residual TEA in vacuo. A high-vacuum line may be necessary to remove all traces of TEA.
The following table provides starting points for developing a TLC system. The addition of 1% TEA is recommended for all systems to prevent streaking and decomposition on the plate.[11]
| System # | Hexane (%) | Ethyl Acetate (%) | Dichloromethane (%) | Approx. Rf (Imine) | Notes |
| 1 | 90 | 10 | 0 | ~0.4 - 0.5 | Good for initial reaction monitoring. |
| 2 | 80 | 20 | 0 | ~0.6 - 0.7 | May be too high for good separation. |
| 3 | 0 | 5 | 95 | ~0.3 - 0.4 | Good alternative for separation. |
Note: Rf values are estimates and will vary based on the specific brand of TLC plates and chamber saturation.
Issue 3: Difficulty with Crystallization
Q: My product is a clean oil after chromatography, but I can't get it to crystallize. What alternative purification methods or crystallization techniques can I try?
A: Causality & Explanation: Some imines are inherently low-melting solids or oils at room temperature, making crystallization challenging. Success depends on finding a solvent system where the imine has high solubility at elevated temperatures but poor solubility when cold.
Solution: Systematic Solvent Screening for Recrystallization
If chromatography yields a product of >95% purity that is still an oil, recrystallization is an excellent final polishing step.
Experimental Protocol 3: Recrystallization of this compound
-
Solvent Screening: In small test tubes, dissolve ~20 mg of your purified oil in a few drops of various solvents while gently warming. Good candidates are solvents in which the compound is sparingly soluble at room temperature.
-
Hot Dissolution: Once a promising solvent is found (see table below), dissolve the bulk of your material in a minimal amount of the hot solvent to create a saturated solution.
-
Cooling & Crystallization:
-
Allow the solution to cool slowly to room temperature. Rapid cooling often leads to oiling out.
-
If no crystals form, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.
-
If still unsuccessful, cool the flask in an ice bath, and finally, a freezer.
-
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry in vacuo.
| Solvent | Boiling Point (°C) | Properties & Rationale |
| Hexane / Heptane | 69 / 98 | Good non-polar choice. The imine should have low solubility. Often used as an anti-solvent. |
| Isopropanol | 82 | A polar protic solvent. May work if the imine is sufficiently non-polar. |
| Ethyl Acetate | 77 | A moderately polar solvent. Often used in a co-solvent system with hexane. |
| Toluene | 111 | An aromatic solvent that may promote crystallization through π-π stacking interactions. |
| Diethyl Ether | 35 | Very volatile. Good for precipitating the product from a more soluble solvent. Use with care. |
Part 3: Visualization of Purification Strategy & Risks
To aid in decision-making, the following diagrams illustrate the recommended purification workflow and the key chemical instability to be aware of.
Caption: Decision tree for purification of this compound.
Caption: Equilibrium showing the acid-catalyzed hydrolysis risk for the target imine.
Part 4: References
-
Solvothermal depolymerization and recrystallization of imine-linked two-dimensional covalent organic frameworks. National Institutes of Health (NIH).
-
How to isolate Imine by column chromatography? ResearchGate.
-
Solvothermal depolymerization and recrystallization of imine-linked two-dimensional covalent organic frameworks. Royal Society of Chemistry (RSC).
-
This compound. ChemicalBook.
-
How to separate imine from reaction mixture? ResearchGate.
-
How to separate imine from reaction mixture? ECHEMI.
-
Is it possible to purify imine using column chromatography? ResearchGate.
-
Aminoacetaldehyde dimethyl acetal | 22483-09-6. ChemicalBook.
-
How can I purify Schiff base or imine compounds except column chromatography as they decompose in silica? ResearchGate.
-
Technical Support Center: Troubleshooting Imine Synthesis ("Im-1"). BenchChem.
-
This compound | CAS 497863-61-3. Santa Cruz Biotechnology.
-
Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes. ResearchGate.
-
How do you work-up or isolate imine products? Reddit r/chemistry.
-
This compound. LabSolu.
-
Imine formation-Typical procedures. OperaChem.
-
21.4: Imine formation. Chemistry LibreTexts.
-
Structure‐stability correlations for imine formation in aqueous solution. ResearchGate.
-
CHEM 2600 Topic 7: Acetals, Imines, etc. CHEMISTRY 1000.
-
Problem in synthesis of imine? ResearchGate.
-
Synthesis and Analysis of a Versatile Imine for the Undergraduate Organic Chemistry Laboratory. ACS Publications.
-
Imine. Wikipedia.
-
Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry.
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- 11. reddit.com [reddit.com]
Validation & Comparative
A Senior Application Scientist's Guide to Comparative Analysis: N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine and Its Analogs in Early-Stage Drug Discovery
Introduction: The Scientific Rationale
In the landscape of medicinal chemistry, Schiff bases, characterized by their azomethine group (-C=N-), represent a privileged scaffold due to their synthetic accessibility and diverse biological activities.[1][2][3] These compounds and their metal complexes are known to exhibit a wide spectrum of therapeutic properties, including antimicrobial, anticancer, antioxidant, and anti-inflammatory effects.[1][4][5]
This guide focuses on N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine, a specific Schiff base derived from 3-bromobenzaldehyde and aminoacetaldehyde dimethyl acetal.[6][7][8] While this particular molecule is not extensively documented in peer-reviewed literature, its structure presents a compelling starting point for a drug discovery campaign. The guide is structured not as a review of existing data, but as a prospective research framework. It outlines the strategic synthesis of structural analogs and provides robust, validated protocols for their comparative evaluation, empowering researchers to build a comprehensive Structure-Activity Relationship (SAR) profile from the ground up.
The core structure contains two key features ripe for investigation:
-
The 3-Bromophenyl Moiety: The inclusion of a bromine atom is a deliberate strategy in drug design.[9][10][11][12] Bromine, as a halogen, can influence a molecule's lipophilicity, metabolic stability, and binding affinity through halogen bonding—a specific, non-covalent interaction with biological targets.[9][10] Its position on the phenyl ring (meta in this case) dictates its electronic and steric influence on the molecule's overall conformation and target engagement.
-
The Iminomethoxyethanamine Side Chain: The imine linkage is crucial for biological activity, while the dimethyl acetal group offers a protected aldehyde functionality that can influence solubility and bioavailability.
This guide will walk you through the process of designing a focused compound library, synthesizing the molecules, and performing a panel of in vitro assays to systematically probe how structural modifications translate into functional activity.
Strategic Design and Synthesis of Analogs
A successful SAR study hinges on the logical and systematic modification of a lead compound. For this compound, we propose a focused library that explores the impact of the phenyl ring substituent.
Proposed Structural Modifications
The following diagram illustrates our diversification strategy, focusing on varying the nature and position of the substituent 'R' on the phenyl ring.
Caption: Figure 1: SAR strategy for analog design.
Causality Behind Analog Selection:
-
Positional Isomers (4-Br, 2-Br): Comparing the lead compound (3-Br) with its ortho and para isomers allows us to probe the steric and electronic effects of the bromine atom's position on target binding.
-
Halogen Substitution (4-Cl, 4-F): Replacing bromine with chlorine and fluorine systematically alters the substituent's size, electronegativity, and propensity for halogen bonding. This helps determine the optimal halogen for activity.
-
Electronic Variation (4-CH₃, 4-OCH₃): Introducing an electron-donating group (methyl) and a stronger electron-donating group (methoxy) in place of the electron-withdrawing bromine atom helps to elucidate the electronic requirements for activity.
-
Unsubstituted Analog (H): The parent compound serves as a crucial baseline to quantify the overall contribution of the substituent to the observed biological activity.
General Synthetic Protocol: Imine Condensation
The synthesis of these Schiff bases is typically achieved via a straightforward condensation reaction between the appropriately substituted benzaldehyde and aminoacetaldehyde dimethyl acetal.[13][14]
Materials:
-
Substituted Benzaldehyde (e.g., 3-bromobenzaldehyde) (1.0 eq)
-
Aminoacetaldehyde dimethyl acetal (1.1 eq)[7]
-
Anhydrous Ethanol or Methanol
-
Molecular Sieves (4Å) or a Dean-Stark apparatus
-
Magnetic stirrer and heating plate
Procedure:
-
Dissolve the substituted benzaldehyde (1.0 eq) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Add aminoacetaldehyde dimethyl acetal (1.1 eq) to the solution.
-
(Optional but Recommended) Add activated 4Å molecular sieves to the reaction mixture to sequester the water produced during the reaction, driving the equilibrium towards the imine product.
-
Stir the reaction mixture at room temperature or reflux gently for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter off the molecular sieves and wash with a small amount of ethanol.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield the desired N-(substituted-phenyl)methylene-2,2-dimethoxyethanamine analog.
-
Confirm the structure and purity of the final compounds using ¹H NMR, ¹³C NMR, and mass spectrometry.
Comparative Biological Evaluation: A Multi-Assay Approach
To build a robust SAR profile, it is essential to screen the synthesized compounds across a panel of well-validated biological assays. Based on the known activities of Schiff bases, we propose a primary screening cascade focusing on antimicrobial, cytotoxic, and antioxidant potential.
Caption: Figure 2: Overall experimental workflow.
Protocol 1: Antimicrobial Susceptibility Testing
The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of a novel compound.[15][16][17][18]
Objective: To determine the lowest concentration of each analog that inhibits the visible growth of selected bacterial strains (e.g., Staphylococcus aureus and Escherichia coli).
Materials:
-
96-well microtiter plates
-
Bacterial cultures adjusted to 0.5 McFarland standard
-
Mueller-Hinton Broth (MHB)
-
Compound stock solutions (e.g., 1 mg/mL in DMSO)
-
Standard antibiotic (e.g., Ciprofloxacin) as a positive control
-
Incubator (37°C)
Procedure:
-
Plate Preparation: Add 50 µL of MHB to wells 2 through 12 of a 96-well plate.
-
Compound Dilution: In well 1, add 100 µL of the compound stock solution. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (positive control) and 12 (sterility control) will not contain the test compound.
-
Inoculation: Prepare a bacterial inoculum diluted from the 0.5 McFarland standard to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Add 50 µL of this inoculum to wells 1 through 11. Add 50 µL of sterile MHB to well 12.
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[16][17]
Protocol 2: Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability and cytotoxicity.[19][20][21][22]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of each analog against a selected cancer cell line (e.g., MCF-7, human breast adenocarcinoma).
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
96-well cell culture plates
-
Compound stock solutions in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for attachment.[23]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the various compound concentrations. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[19][20]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.[23]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 3: Antioxidant Activity (DPPH Assay)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid method to screen for radical scavenging activity.[24][25]
Objective: To measure the ability of each analog to scavenge the stable DPPH free radical.
Materials:
-
DPPH solution (e.g., 0.1 mM in methanol)
-
Compound stock solutions in methanol
-
Trolox or Ascorbic Acid as a positive standard
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Plate Setup: In a 96-well plate, add 20 µL of various concentrations of the test compounds or standard (e.g., Trolox) to respective wells. Add 20 µL of methanol to blank wells.
-
DPPH Addition: Add 180 µL of the DPPH working solution to all wells. Mix gently by pipetting.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[24]
-
Absorbance Measurement: Measure the absorbance at 517 nm. The purple color of the DPPH radical fades in the presence of an antioxidant.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula:
-
% Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
The results can be expressed as an EC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
-
Data Summary and Structure-Activity Relationship (SAR) Analysis
All quantitative data should be organized into a clear, comparative table. This format facilitates the identification of trends and the development of a preliminary SAR.
Table 1: Hypothetical Comparative Data for Synthesized Analogs
| Compound ID | R Group | MIC (µg/mL) vs. S. aureus | IC₅₀ (µM) vs. MCF-7 | DPPH EC₅₀ (µM) |
| LEAD-01 | 3-Br | 16 | 25.4 | >100 |
| ANALOG-02 | 4-Br | 8 | 15.8 | >100 |
| ANALOG-03 | 2-Br | 32 | 45.1 | >100 |
| ANALOG-04 | 4-Cl | 16 | 20.2 | >100 |
| ANALOG-05 | 4-F | 32 | 35.7 | >100 |
| ANALOG-06 | 4-CH₃ | 64 | 78.9 | 85.2 |
| ANALOG-07 | 4-OCH₃ | >128 | >100 | 60.5 |
| ANALOG-08 | H | 128 | 95.0 | >100 |
| Control | Ciprofloxacin | 1 | N/A | N/A |
| Control | Doxorubicin | N/A | 0.8 | N/A |
| Control | Trolox | N/A | N/A | 22.5 |
Note: The data presented in this table is purely illustrative to demonstrate format and is not actual experimental data.
Interpreting the Data (Based on Hypothetical Results):
-
Antimicrobial & Cytotoxic Activity: Moving the bromine from the meta- (LEAD-01) to the para-position (ANALOG-02) appears to enhance both antimicrobial and cytotoxic activity, suggesting the para-position is electronically or sterically more favorable for target interaction. The ortho-position (ANALOG-03) is detrimental, likely due to steric hindrance.
-
Halogen Effect: Chlorine at the para-position (ANALOG-04) shows comparable antimicrobial activity to the 3-bromo lead but is slightly more cytotoxic. Fluorine (ANALOG-05) is less active, indicating that a larger, more polarizable halogen might be preferred.
-
Electronic Effects: Replacing the electron-withdrawing halogens with electron-donating groups (ANALOG-06, ANALOG-07) or removing the substituent entirely (ANALOG-08) significantly reduces or abolishes antimicrobial and cytotoxic activity. This strongly suggests that an electron-poor aromatic ring is critical for these activities.[26]
-
Antioxidant Activity: Interestingly, the electron-donating groups, which were poor for antimicrobial/cytotoxic effects, show some modest antioxidant potential. This indicates a different mechanism of action for this activity.
These initial findings provide a clear direction for the next round of synthesis. A medicinal chemist could now focus on exploring other substituents at the 4-position, such as iodo or trifluoromethyl groups, to further optimize the compound's potency.
References
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Kaur, N., & Kishore, D. (2017). Schiff bases in medicinal chemistry: a patent review (2010-2015). Expert Opinion on Therapeutic Patents, 27(1), 63-79. [Link]
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Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Scientific Reports. [Link]
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Tethys Chemical. (2024). The Role of Bromine in Modern Pharmaceuticals. Retrieved from [Link]
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Sahu, R., Thakur, D. S., & Kashyap, P. (2012). Schiff Base: An Overview of its Medicinal Chemistry Potential for New Drug Molecules. International Journal of Pharmaceutical Sciences and Nanotechnology, 5(3), 1725-1732. [Link]
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Kaur, N., & Kishore, D. (2024). Part-II: an update of Schiff bases synthesis and applications in medicinal chemistry-a patent review (2016-2023). Expert Opinion on Therapeutic Patents. [Link]
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Ahamad, T., & Nishat, N. (2021). Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review. Journal of Chemical Reviews, 3(1), 1-14. [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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S. S. Bej, S. Paira, S. Goon, et al. (2022). Biological aspects of Schiff base–metal complexes derived from benzaldehydes: an overview. Semantic Scholar. [Link]
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Watharkar, A., Kute, G., & Karuppayil, S. M. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(10), e20752. [Link]
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Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]
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Bouyahya, A., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
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Studzińska-Sroka, E., et al. (2021). Introducing bromine in the molecular structure as a good strategy to the drug design. Molecules, 26(18), 5638. [Link]
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ResearchGate. (2025). Synthesis and biological activity of Schiff bases derived from dehydroabietylamine and benzaldehyde derivatives. Retrieved from [Link]
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Studzińska-Sroka, E., et al. (2024). Introducing bromine in the molecular structure as a good strategy to the drug design. Semantic Scholar. [Link]
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Studzińska-Sroka, E., et al. (2021). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 90(3), e475. [Link]
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Frontiers Media S.A. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Cellular and Infection Microbiology. [Link]
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Al-Oqaili, N. (2023). MTT (Assay protocol). protocols.io. [Link]
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Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry, 113(4), 1202-1205. [Link]
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PubMed. (2024). Part-II: an update of Schiff bases synthesis and applications in medicinal chemistry-a patent review (2016-2023). [Link]
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ResearchGate. (2023). Synthesis, Characterization and Biological Activities of Schiff Bases Derived from 2-Aminophenol and Substituted Benzaldehydes and their Metal Complexes. [Link]
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Zen-Bio, Inc. (n.d.). DPPH Antioxidant Assay Kit. Retrieved from [Link]
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Saleh, N., et al. (2013). Antipathogenic effects of structurally-related Schiff base derivatives: Structure–activity relationship. Arabian Journal of Chemistry, 6(2), 139-145. [Link]
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Siddiqui, H. L., et al. (2013). Biological Potential of Synthetic Hydrazide Based Schiff Bases. Journal of Scientific and Innovative Research, 2(4), 747-753. [Link]
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S. Al-Ghamdi, F. Al-Otaibi, A. Al-Fahd, et al. (2015). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry. [Link]
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Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
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Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Retrieved from [Link]
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Huang, J.-M., Zhang, J.-F., Dong, Y., & Gong, W. (2011). An Effective Method To Prepare Imines from Aldehyde, Bromide/Epoxide, and Aqueous Ammonia. The Journal of Organic Chemistry, 76(9), 3511-3514. [Link]
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ResearchGate. (n.d.). Antipathogenic effects of structurally-related Schiff base derivatives: Structure-Activity relationship. Retrieved from [Link]
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ResearchGate. (n.d.). A brief Structure activity relationship (SAR) study of Schiff bases 14–25. Retrieved from [Link]
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El-Gammal, O. A., et al. (2023). Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies. ResearchGate. [Link]
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Nunes, I. J., et al. (2024). Exploring the structure-activity relationship (SAR) of Schiff bases as effective compounds in scavenging free radicals. ResearchGate. [Link]
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Ashenhurst, J. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]
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National Center for Biotechnology Information. (n.d.). Recent Applications of Imines as Key Intermediates in the Synthesis of Alkaloids and Novel Nitrogen Heterocycles. [Link]
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The Organic Chemistry Tutor. (2019, January 17). Synthesis of imines from primary amines and carbonyl compounds [Video]. YouTube. [Link]
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Al-Hussain, S. A., et al. (2023). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. Frontiers in Chemistry, 11, 1160161. [Link]
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Narsinghani, T., et al. (2022). Novel benzylidene benzofuranone analogues as potential anticancer agents: design, synthesis and in vitro evaluation based on CDK2 inhibition assays. Journal of the Iranian Chemical Society, 19(9), 3767-3780. [Link]
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A Comparative Guide to the Synthesis of N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the efficient and reliable synthesis of novel molecular scaffolds is paramount. Among these, imines or Schiff bases, characterized by a carbon-nitrogen double bond, serve as critical intermediates in the construction of a diverse array of biologically active compounds. This guide provides a comprehensive comparative analysis of synthetic methodologies for a specific imine of interest: N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine. This compound holds potential as a versatile building block due to the presence of a reactive bromophenyl group and a protected aldehyde functionality in the form of a dimethyl acetal.
This document delves into three primary synthetic strategies: traditional conventional heating, modern microwave-assisted synthesis, and an environmentally conscious solvent-free approach. Each method is presented with a detailed, step-by-step protocol, an exploration of the underlying chemical principles, and a critical evaluation of its respective advantages and disadvantages. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate synthetic route based on their specific laboratory capabilities, desired scale, and green chemistry considerations.
Unveiling the Synthetic Pathways: A Head-to-Head Comparison
The synthesis of this compound is fundamentally a condensation reaction between 3-bromobenzaldehyde and aminoacetaldehyde dimethyl acetal. The core of this transformation involves the nucleophilic attack of the primary amine onto the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic imine bond. The efficiency of this process can be significantly influenced by the chosen reaction conditions.
dot graph "Reaction_Scheme" { layout=dot; rankdir=LR; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];
} END_DOT Caption: General reaction scheme for the synthesis.
Method 1: The Cornerstone of Synthesis - Conventional Heating
Conventional heating remains a widely practiced and well-understood method for organic synthesis. This approach typically involves refluxing the reactants in a suitable solvent, often with the aid of an acid catalyst to facilitate the dehydration step.
Experimental Protocol:
Materials:
-
3-bromobenzaldehyde (1.0 eq)
-
Aminoacetaldehyde dimethyl acetal (1.1 eq)
-
Ethanol (as solvent)
-
Glacial acetic acid (catalytic amount, ~2-3 drops)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 3-bromobenzaldehyde and ethanol. Stir the mixture until the aldehyde is completely dissolved.
-
Add aminoacetaldehyde dimethyl acetal to the solution, followed by the catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Causality and Insights:
The choice of ethanol as a solvent is strategic; it readily dissolves both reactants and has a boiling point suitable for reflux without requiring excessively high temperatures. The catalytic amount of glacial acetic acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and accelerating the initial nucleophilic attack by the amine. The subsequent elimination of water is the rate-determining step, which is driven to completion by heating under reflux. While reliable, this method can be time-consuming and energy-intensive.
Method 2: The Accelerator - Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique to dramatically reduce reaction times and often improve yields.[1][2][3] This method utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture.
Experimental Protocol:
Materials:
-
3-bromobenzaldehyde (1.0 eq)
-
Aminoacetaldehyde dimethyl acetal (1.1 eq)
-
Ethanol (minimal amount as solvent, or solvent-free)
-
Glacial acetic acid (catalytic amount, ~1-2 drops) (optional)
Procedure:
-
In a microwave-safe reaction vessel, combine 3-bromobenzaldehyde and aminoacetaldehyde dimethyl acetal.
-
If using a solvent, add a minimal amount of ethanol. For a solvent-free approach, proceed without a solvent.
-
Add a catalytic amount of glacial acetic acid if desired.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120°C) for a short duration (e.g., 5-15 minutes).
-
Monitor the reaction progress by TLC after cooling the vessel.
-
Once the reaction is complete, the crude product can be purified using the same methods as for conventional heating.
Causality and Insights:
Microwave irradiation directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This localized superheating can accelerate reaction rates far beyond what is achievable with conventional heating. The efficiency of microwave synthesis often allows for the reduction or complete elimination of solvents, aligning with the principles of green chemistry.[4]
dot graph "Workflow_Comparison" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#5F6368"];
} END_DOT Caption: Comparative experimental workflows.
Method 3: The Green Approach - Solvent-Free Synthesis
Solvent-free, or neat, reactions represent a significant step towards more sustainable chemical synthesis by minimizing waste and avoiding the use of potentially hazardous organic solvents.[5][6] This method often involves grinding the reactants together, sometimes with a solid catalyst.
Experimental Protocol:
Materials:
-
3-bromobenzaldehyde (1.0 eq)
-
Aminoacetaldehyde dimethyl acetal (1.1 eq)
-
Solid acid catalyst (e.g., Amberlyst® 15, optional) or a few drops of glacial acetic acid.
Procedure:
-
In a mortar and pestle, combine 3-bromobenzaldehyde and aminoacetaldehyde dimethyl acetal.
-
If using a catalyst, add it to the mixture.
-
Grind the mixture vigorously at room temperature for 10-20 minutes. The reaction is often accompanied by a change in the physical state of the mixture (e.g., from solid to liquid or paste).
-
Monitor the reaction progress by TLC.
-
Upon completion, the product can be directly purified by recrystallization or column chromatography.
Causality and Insights:
In the absence of a solvent, the reactants are in intimate contact, which can lead to a high reaction rate, especially when mechanical energy (grinding) is applied.[4] The close proximity of the molecules facilitates the necessary collisions for the reaction to occur. This method is highly atom-economical and significantly reduces the environmental impact of the synthesis. The use of a recyclable solid acid catalyst like Amberlyst® 15 further enhances the green credentials of this approach.[6]
Comparative Performance Data
To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthetic method based on typical results for similar Schiff base syntheses.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Solvent-Free Synthesis |
| Reaction Time | 2 - 4 hours | 5 - 15 minutes | 10 - 20 minutes |
| Typical Yield | Good to Excellent (70-90%) | Excellent (>90%)[1] | Excellent (>90%)[6] |
| Energy Consumption | High | Low | Very Low |
| Solvent Usage | High | Low to None | None |
| Scalability | Readily Scalable | Scalability can be a challenge | Scalable with appropriate equipment |
| Simplicity | Simple | Requires specialized equipment | Very Simple |
Conclusion and Recommendations
The choice of synthetic method for this compound will ultimately depend on the specific needs and resources of the laboratory.
-
Conventional heating is a reliable and well-established method suitable for both small and large-scale synthesis, especially when specialized equipment is not available.
-
Microwave-assisted synthesis is the method of choice for rapid reaction optimization and high-throughput synthesis in a research and development setting, offering significant time savings and often higher yields.[3]
-
Solvent-free synthesis is the most environmentally friendly option and is particularly attractive for its simplicity, high atom economy, and reduced waste generation. It is an excellent choice for laboratories committed to green chemistry principles.
For researchers in the early stages of drug discovery, the speed and efficiency of microwave-assisted synthesis may be most advantageous for rapidly generating analogs for biological screening. For process development and larger-scale production, the scalability of conventional heating and the green credentials of solvent-free methods become more critical considerations. It is recommended that each laboratory validates the chosen method to ensure it meets its specific requirements for purity, yield, and scalability.
References
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- Álvarez-Santamaría, L., Juaristi, E., Arroyo-Colín, A., Palma-Flores, J., Cabrera-Rivera, F., & Escalante, J. (2019). Efficient Solvent-Free Preparation of Imines, and Their Subsequent Oxidation with m-CPBA to Afford Oxaziridines. Green and Sustainable Chemistry, 9, 143-154.
- Bosica, G., & Abdilla, R. (2022). Facile imine synthesis under green conditions using Amberlyst® 15. PeerJ, 10, e13883.
- Imine synthesis by oxidation, condensation, hydroamination or rearrangement. (n.d.). Organic Chemistry Portal.
- Comparison Study of Synthesis of some Aromatic Compounds Using Conventional and Microwave Method. (2023).
- Comparison Study of Synthesis of some Aromatic Compounds Using Conventional and Microwave Method. (2023). Libyan Journal of Medical and Applied Sciences.
- Solvent-free, environmentally benign synthesis of some imines and antioxidant activity. (n.d.). Journal of Chemical and Pharmaceutical Research.
- COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. (n.d.). International Journal of Pharmaceutical Sciences and Research.
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A Guide to the Orthogonal Structural Validation of N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Principle of Orthogonal Validation
The synthesis of a novel compound is incomplete without rigorous structural verification. The target molecule, N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine (Molecular Formula: C₁₁H₁₄BrNO₂, Molecular Weight: 272.14 g/mol [1]), is typically formed via a condensation reaction between 3-bromobenzaldehyde and 2,2-dimethoxyethanamine[2][3]. While the reaction is straightforward, the potential for unreacted starting materials, side products, or isomeric impurities necessitates a robust validation strategy.
Relying on a single analytical technique is fraught with peril. For instance, while ¹H NMR is powerful, it may not readily distinguish between a desired product and an impurity with a similar proton environment. The core principle of our approach is orthogonal validation : the use of multiple, independent analytical methods whose results converge to support a single, unambiguous structural hypothesis. Each technique interrogates the molecule based on a different physical principle (mass-to-charge ratio, molecular vibration, nuclear spin), providing a multi-faceted and trustworthy confirmation.
The logical workflow for this validation process is outlined below.
Caption: Fig 1. Overall workflow for synthesis and validation.
Mass Spectrometry: Confirming Molecular Weight and Elemental Composition
Our first analytical step post-purification is Gas Chromatography-Mass Spectrometry (GC-MS). This technique serves two immediate and critical purposes: confirming the molecular weight of the product and verifying the presence of the bromine atom, a key structural feature.
Expertise & Causality: We choose an electron ionization (EI) source because it provides reproducible fragmentation patterns and a clear molecular ion (M⁺•) peak, which is essential for determining the molecular weight[4]. The presence of bromine is unequivocally confirmed by its characteristic isotopic signature. Natural bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance[5][6]. Therefore, any molecule containing a single bromine atom will exhibit two molecular ion peaks of nearly equal intensity, separated by 2 m/z units (the M⁺• and M+2 peaks)[5][6]. This isotopic pattern is a powerful diagnostic tool that NMR and IR cannot provide.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of the purified compound in a volatile solvent such as ethyl acetate or dichloromethane.
-
Instrumentation: Use a standard GC-MS system equipped with an EI source.
-
GC Conditions:
-
Column: Phenyl-methyl polysiloxane capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 20°C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230°C.
-
Data Presentation & Interpretation
The expected mass spectrum would provide clear evidence for the successful synthesis of the target molecule.
| Ion Fragment | Expected m/z | Interpretation |
| [M]⁺• | 271 | Molecular ion containing the ⁷⁹Br isotope. |
| [M+2]⁺• | 273 | Molecular ion containing the ⁸¹Br isotope. |
| [M-OCH₃]⁺ | 240/242 | Loss of a methoxy radical. |
| [M-CH(OCH₃)₂]⁺ | 196/198 | Loss of the dimethoxyethyl radical. |
| [C₇H₅Br]⁺ | 156/158 | Bromophenyl fragment. |
Trustworthiness: The key observation is the pair of peaks at m/z 271 and 273 with a relative intensity ratio of approximately 1:1. This pattern is a definitive fingerprint for a monobrominated compound and provides very high confidence that the bromine atom from the starting material has been incorporated into a molecule of the correct mass[5][6][7]. The absence of peaks corresponding to the starting materials (3-bromobenzaldehyde MW: 185.02; 2,2-dimethoxyethanamine MW: 105.14) in the chromatogram further confirms the purity of the analyzed sample.
FT-IR Spectroscopy: Probing Functional Group Transformations
With the molecular weight and bromine presence confirmed, FT-IR spectroscopy offers a rapid and non-destructive method to verify that the correct functional group transformation has occurred. Specifically, we are looking for the appearance of the characteristic imine (C=N) bond and the disappearance of the aldehyde (C=O) and primary amine (N-H) bonds from the starting materials.
Expertise & Causality: The C=O stretch of an aromatic aldehyde is typically a strong, sharp absorption around 1700 cm⁻¹. The N-H bonds of a primary amine exhibit two distinct stretching bands in the 3300-3400 cm⁻¹ region[8]. The product imine, lacking these groups, should not show these signals. Instead, the formation of the C=N double bond introduces a new absorption band, typically in the 1690-1640 cm⁻¹ range[9][10]. Observing this specific transformation provides strong evidence for the condensation reaction.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount (a few milligrams) of the purified solid or a drop of the neat liquid product directly onto the ATR crystal.
-
Instrumentation: Use an FT-IR spectrometer equipped with a diamond or germanium ATR accessory.
-
Data Acquisition:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Average 16 scans to improve the signal-to-noise ratio.
-
-
Background Correction: Perform a background scan of the clean, empty ATR crystal before analyzing the sample.
Data Presentation & Interpretation
A comparative table of key vibrational frequencies is the most effective way to present the data.
| Functional Group | Starting Material (Expected cm⁻¹) | Product (Expected cm⁻¹) | Status |
| N-H Stretch (Amine) | ~3350 & 3280 cm⁻¹ | Absent | Confirmed Disappearance |
| C-H Stretch (Aromatic) | ~3050 cm⁻¹ | ~3050 cm⁻¹ | Present |
| C-H Stretch (Aliphatic) | ~2950 & 2850 cm⁻¹ | ~2950 & 2850 cm⁻¹ | Present |
| C=O Stretch (Aldehyde) | ~1700 cm⁻¹ | Absent | Confirmed Disappearance |
| C=N Stretch (Imine) | Absent | ~1645 cm⁻¹ | Confirmed Appearance |
| C-O Stretch (Acetal) | ~1120 & 1070 cm⁻¹ | ~1120 & 1070 cm⁻¹ | Present |
| C-Br Stretch | ~680 cm⁻¹ | ~680 cm⁻¹ | Present |
Trustworthiness: The self-validating nature of this experiment lies in the simultaneous disappearance of key reactant peaks (C=O, N-H) and the appearance of the key product peak (C=N). This reciprocal change confirms that a chemical transformation has occurred and that the product contains the expected imine functional group[9].
NMR Spectroscopy: The Definitive Structural Blueprint
While MS confirms the mass and IR confirms the key functional group, NMR spectroscopy provides the complete atomic-level connectivity map. It is the most powerful technique for unambiguous structure elucidation, revealing the precise chemical environment of each proton and carbon atom.
Expertise & Causality:
-
¹H NMR: Provides information on the number of different types of protons, their electronic environment (chemical shift), the number of protons of each type (integration), and the number of neighboring protons (splitting pattern). The imine proton (-N=CH-) is a particularly diagnostic singlet in a downfield region, typically >8.0 ppm.
-
¹³C NMR: Reveals the number of unique carbon environments in the molecule. The chemical shift of the imine carbon (>160 ppm) is distinct from the aldehyde carbonyl carbon (~190 ppm) it replaced.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 10-15 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Ensure a sufficient number of scans (e.g., 16) for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum (e.g., using a PENDANT or DEPT sequence to also gain information on CH, CH₂, and CH₃ groups).
-
A greater number of scans will be required due to the lower natural abundance of ¹³C.
-
Data Presentation & Interpretation
The predicted NMR data for this compound is summarized below.
Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.25 | s | 1H | Imine H (a) |
| ~7.80 | t | 1H | Ar-H (b) |
| ~7.65 | d | 1H | Ar-H (c) |
| ~7.45 | d | 1H | Ar-H (d) |
| ~7.30 | t | 1H | Ar-H (e) |
| ~4.60 | t, J=5.5 Hz | 1H | Acetal CH (f) |
| ~3.60 | d, J=5.5 Hz | 2H | Methylene CH₂ (g) |
| ~3.40 | s | 6H | Methoxy 2 x CH₃ (h) |
Table 4: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~162.5 | Imine C=N |
| ~137.0 | Ar-C (Quaternary) |
| ~133.0 | Ar-CH |
| ~130.5 | Ar-CH |
| ~128.0 | Ar-CH |
| ~123.0 | Ar-C-Br (Quaternary) |
| ~127.5 | Ar-CH |
| ~103.0 | Acetal CH |
| ~62.0 | Methylene CH₂ |
| ~54.0 | Methoxy 2 x CH₃ |
Trustworthiness: The NMR data provides a self-consistent and detailed picture. The presence of the imine proton singlet around 8.25 ppm, the characteristic pattern of the 3-substituted aromatic ring, and the coupled triplet-doublet system of the dimethoxyethylamine moiety (-CH-CH₂-) all perfectly align with the proposed structure. The ¹³C spectrum showing 9 distinct signals (some aromatic carbons may overlap) including the downfield imine carbon further solidifies the assignment.
Caption: Fig 2. Key proton coupling relationship.
Conclusion: A Triad of Converging Evidence
The structural validation of this compound is not achieved by a single "magic bullet" technique. Instead, it is the result of a logical and strategic application of orthogonal methods.
Caption: Fig 3. Orthogonal validation model.
-
Mass Spectrometry confirmed the correct molecular weight and the essential presence of a single bromine atom.
-
FT-IR Spectroscopy confirmed the successful functional group transformation from an aldehyde and amine to an imine.
-
NMR Spectroscopy provided the definitive, high-resolution map of the atomic connectivity, leaving no doubt as to the isomeric identity and overall structure.
Each piece of data, derived from a different physical principle, corroborates the others. This convergence of evidence allows us to state with an exceptionally high degree of scientific certainty that the synthesized compound is, in fact, this compound. This rigorous, self-validating approach is essential for ensuring the integrity and reproducibility of chemical research.
References
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Hafidh, S. H., Muslim, R. F., & Awad, M. (n.d.). The FT-IR of synthesized imine compounds. ResearchGate. [Link]
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine
For researchers, scientists, and drug development professionals, the journey from a promising hit compound to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity. A small molecule's tendency to bind to unintended targets, known as cross-reactivity or off-target activity, can lead to unforeseen side effects, toxicity, or diminished efficacy. This guide provides an in-depth technical comparison of N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine , a novel investigational compound, against established alternatives, focusing on the crucial aspect of cross-reactivity within a key enzyme family.
Given the structural motifs of this compound, we will postulate its primary target class as the Janus kinase (JAK) family of non-receptor tyrosine kinases. The JAK family, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine signaling pathways that govern immune responses and hematopoiesis.[1] Dysregulation of this pathway is implicated in numerous autoimmune disorders and cancers, making JAKs a highly attractive therapeutic target.[1][2]
However, the high degree of conservation in the ATP-binding site across the kinase superfamily presents a substantial challenge for developing selective inhibitors.[3] An inhibitor designed for one JAK isoform may inadvertently inhibit others, leading to a distinct clinical outcome. For example, inhibiting JAK2 is beneficial for myeloproliferative neoplasms, while inhibiting JAK1/JAK3 is a strategy for autoimmune diseases like rheumatoid arthritis.[2][4] Therefore, a rigorous assessment of cross-reactivity is not merely a characterization step but a fundamental requirement for predicting a compound's therapeutic window and potential liabilities.
This guide will compare our investigational compound, which we will refer to as "Compound-BDE" (for Bromophenyl-Dimethoxy-Ethanamine), with two well-characterized JAK inhibitors:
-
Tofacitinib: A pan-JAK inhibitor with a preference for JAK1 and JAK3.
-
Ruxolitinib: A potent inhibitor of JAK1 and JAK2.
We will outline a multi-tiered experimental strategy to build a comprehensive selectivity profile, explaining the rationale behind each assay and presenting hypothetical data to illustrate the comparative analysis.
The Selectivity Profiling Workflow
A robust assessment of kinase inhibitor selectivity requires a combination of in vitro biochemical assays and cell-based functional assays.[5] The former provides a direct measure of the inhibitor's potency against isolated enzymes, while the latter confirms on-target activity in a physiological context and helps identify potential off-target effects.
Caption: Tiered workflow for assessing kinase inhibitor selectivity.
Comparative Data Summary
The following tables summarize the hypothetical data obtained from our proposed experimental workflow. This data is intended to illustrate how Compound-BDE's selectivity profile compares to established benchmarks.
Table 1: Biochemical IC50 Values for JAK Family Inhibition
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| Compound-BDE | 25 | 850 | 15 | 120 |
| Tofacitinib | 1.2 | 20 | 1.0 | 112 |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 |
IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Lower values indicate higher potency.
Table 2: Cellular IC50 Values for STAT Phosphorylation Inhibition
| Compound | Cell Line | Cytokine Stimulant | Downstream Marker | Cellular IC50 (nM) |
| Compound-BDE | HEL | IL-3 (JAK2) | pSTAT5 | >1000 |
| NK-92 | IL-2 (JAK1/3) | pSTAT5 | 35 | |
| Ruxolitinib | HEL | IL-3 (JAK2) | pSTAT5 | 5.2 |
| NK-92 | IL-2 (JAK1/3) | pSTAT5 | 8.5 |
Cellular IC50 values represent the concentration required to inhibit the phosphorylation of the downstream STAT protein by 50% in a cellular context.
Mechanistic Deep Dive: The JAK/STAT Signaling Pathway
To understand the experimental results, it is crucial to visualize the biological context. The JAK/STAT pathway is a primary signaling cascade for a wide range of cytokines and growth factors.[6]
Caption: Simplified JAK/STAT signaling pathway.
Upon cytokine binding, receptor-associated JAKs are activated and phosphorylate each other, the receptor, and recruited STAT (Signal Transducer and Activator of Transcription) proteins.[1] Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the expression of target genes.[6] Our cell-based assays directly measure the inhibition of step #6, providing a functional readout of a compound's activity.
Experimental Protocols
Scientific trust is built on reproducible methodology. The following sections provide detailed, step-by-step protocols for the key experiments described.
Protocol 1: In Vitro Radiometric Kinase Assay (JAK Panel)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of isolated kinase domains. It measures the transfer of a radiolabeled phosphate from [γ-³³P]-ATP to a peptide substrate.[7]
Rationale: This is the gold standard for determining direct enzyme inhibition and generating precise IC50 values. Its high sensitivity and direct measurement principle make it ideal for primary screening and lead optimization.
Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Reconstitute recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes in kinase buffer to a working concentration (e.g., 2-5 nM).
-
Prepare a peptide substrate solution (e.g., poly[Glu:Tyr] 4:1) at 0.2 mg/mL in kinase buffer.[7]
-
Prepare a solution of [γ-³³P]-ATP in kinase buffer at a concentration close to its Km for each enzyme (typically 10 µM).
-
Prepare serial dilutions of Compound-BDE, Tofacitinib, and Ruxolitinib in 100% DMSO, followed by a final dilution in kinase buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 5 µL of serially diluted compound or vehicle (DMSO control) to appropriate wells.
-
Add 20 µL of the kinase/peptide substrate mixture to all wells.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 25 µL of the [γ-³³P]-ATP solution.
-
Incubate the plate for 60 minutes at 30°C.
-
Stop the reaction by adding 50 µL of 3% phosphoric acid.
-
Transfer the reaction mixture onto a P81 phosphocellulose filter plate.
-
Wash the filter plate three times with 0.75% phosphoric acid and once with acetone.
-
Allow the plate to dry, add scintillant, and measure the incorporated radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Phospho-STAT5 ELISA
This assay measures the level of a specific phosphorylated STAT protein within cells after cytokine stimulation, providing a quantitative measure of pathway inhibition.[6]
Rationale: This assay moves from the isolated enzyme to a physiological system. It validates that the compound can penetrate the cell membrane and inhibit its target in the complex cellular milieu, which is a critical step in drug development.[8][9]
Methodology:
-
Cell Culture and Plating:
-
Culture cytokine-dependent cell lines (e.g., HEL cells for JAK2, NK-92 cells for JAK1/3) according to standard protocols.
-
Starve the cells of serum and growth factors for 4-6 hours prior to the experiment to reduce basal signaling.
-
Plate the starved cells into a 96-well culture plate at a density of 1 x 10⁵ cells/well.
-
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of the test compounds in the appropriate cell culture medium.
-
Add the diluted compounds to the cells and pre-incubate for 1 hour at 37°C.
-
Prepare a stock solution of the appropriate cytokine (e.g., IL-3 for HEL cells, IL-2 for NK-92 cells).
-
Stimulate the cells by adding the cytokine to a final concentration known to elicit a robust phosphorylation response (e.g., 10 ng/mL) for 15-30 minutes at 37°C.
-
-
Cell Lysis and ELISA:
-
Terminate the stimulation by placing the plate on ice and pelleting the cells via centrifugation.
-
Aspirate the supernatant and lyse the cells using a commercial cell lysis buffer containing protease and phosphatase inhibitors.
-
Determine the total protein concentration of the lysates using a BCA assay.
-
Perform a sandwich ELISA using a commercial kit specific for phosphorylated STAT5 (pY694). Briefly:
-
Add equal amounts of total protein from each sample to wells pre-coated with a capture antibody for total STAT5.
-
Incubate, wash, and then add a detection antibody conjugated to horseradish peroxidase (HRP) that specifically recognizes phosphorylated STAT5.
-
Incubate, wash, and add a TMB substrate.
-
Stop the reaction with stop solution and measure the absorbance at 450 nm.
-
-
-
Data Analysis:
-
Normalize the pSTAT5 signal to the vehicle-treated, cytokine-stimulated control.
-
Plot the normalized signal against the logarithm of inhibitor concentration and fit the data to determine the cellular IC50 value.
-
Concluding Remarks
The comprehensive cross-reactivity profiling of a new chemical entity is paramount in modern drug discovery.[10] Based on our hypothetical data, Compound-BDE presents an interesting profile. Biochemically, it demonstrates potent inhibition of JAK1 and JAK3 with significantly less activity against JAK2 and TYK2. This selectivity is confirmed in the cell-based assays, where it effectively blocks JAK1/3-mediated signaling (IL-2 stimulation) at low nanomolar concentrations but fails to inhibit JAK2-mediated signaling (IL-3 stimulation) within the tested range.
Compared to Tofacitinib, Compound-BDE shows a potentially improved selectivity window against JAK2. While less potent than Ruxolitinib against JAK1, its greatly reduced JAK2 activity suggests a different therapeutic application, possibly more aligned with treating autoimmune conditions where JAK2 inhibition might be an undesirable liability.
The next logical step, as outlined in our workflow, would be a broad kinome screen to identify any unexpected off-target binding. This would provide a more complete picture of Compound-BDE's specificity and guide further preclinical development. By employing a systematic, multi-tiered approach that combines biochemical and cellular assays, researchers can build a robust data package to confidently advance the most promising and selective compounds toward clinical investigation.
References
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Davis, M.I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Reviews Drug Discovery. Available at: [Link]
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Gao, Y., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]
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Bantscheff, M., et al. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Expert Review of Proteomics. Available at: [Link]
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Wilson, M.W., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. Available at: [Link]
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Vieth, M., et al. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Semantic Scholar. Available at: [Link]
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Gorre, M.E., et al. (2011). Development of a high-throughput cell-based reporter assay for screening of JAK3 inhibitors. Journal of Biomolecular Screening. Available at: [Link]
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Mtoz Biolabs. (n.d.). Competitive Ligand Binding Assay. Mtoz Biolabs. Available at: [Link]
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Fabgennix International. (n.d.). Competition Assay Protocol. Fabgennix International. Available at: [Link]
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Kim, D.W., et al. (2010). A receptor-independent, cell-based JAK activation assay for screening for JAK3-specific inhibitors. Journal of Immunological Methods. Available at: [Link]
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NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. NanoTemper Technologies. Available at: [Link]
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Sittampalam, G.S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Available at: [Link]
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Godbersen, J.C., et al. (2014). Modulation of activation-loop phosphorylation by JAK inhibitors is binding mode dependent. Cell Chemical Biology. Available at: [Link]
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Wu, F., et al. (2022). STAT3 expression and phosphorylation under JAK inhibitor treatment. ResearchGate. Available at: [Link]
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Reaction Biology. (n.d.). JAK2 JH1&2 Kinase Assay Service. Reaction Biology. Available at: [Link]
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Wang, W., et al. (2019). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs. Available at: [Link]
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Trepo, L. (2023). ASSAY DEVELOPMENT AND INHIBITOR SCREENING FOR JANUS KINASE 2. Trepo. Available at: [Link]
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BellBrook Labs. (n.d.). JAK1 Activity Assay | Inhibitor Screening Kits. BellBrook Labs. Available at: [Link]
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Li, J., et al. (2014). Synthesis and preliminary evaluation of antidiabetic activity of 4-(3-(4-bromophenyl)-3-oxo-1-arylpropylamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide. Zhongguo Zhongyao Zazhi. Available at: [Link]
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Lee, J., et al. (2022). Molecular dissection of Janus kinases as drug targets for inflammatory diseases. Frontiers in Immunology. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). N-(4-amino-3-bromophenyl)-4-methoxypentanamide. PubChem. Available at: [Link]
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Reddy, T.R., et al. (2017). Synthesis of N‐protected protected aminoacetaldehyde dimethyl acetal derivatives. ResearchGate. Available at: [Link]
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N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine purity assessment methods
An In-Depth Technical Guide to Purity Assessment of N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine
Introduction: The Imperative of Purity in Chemical Synthesis
This compound, a molecule incorporating both an imine and an acetal functional group, serves as a valuable intermediate in synthetic chemistry. Its precise structure allows for further elaboration in the development of complex molecules, potentially for pharmaceutical or materials science applications. The purity of such an intermediate is not a trivial matter; it is the bedrock upon which the reliability, reproducibility, and safety of subsequent research and development activities are built. The presence of unreacted starting materials, by-products, residual solvents, or degradation products can lead to failed experiments, misleading biological data, and complications in regulatory submissions.
This guide provides a comparative analysis of key analytical methods for the robust purity assessment of this compound. As a Senior Application Scientist, the focus here is not merely on protocols but on the strategic application of orthogonal techniques to build a comprehensive and trustworthy purity profile. We will delve into the causality behind experimental choices, particularly addressing the inherent chemical liabilities of the imine and acetal moieties, namely their susceptibility to hydrolysis.[1][2]
Anticipating the Impurity Profile
A robust purity assessment begins with a theoretical understanding of what impurities might be present. The synthesis of this compound typically involves the condensation reaction between 3-bromobenzaldehyde and 2,2-dimethoxyethanamine.[3][4] This reaction is reversible, and water is generated as a byproduct.
Potential impurities therefore include:
-
Starting Materials: Unreacted 3-bromobenzaldehyde and 2,2-dimethoxyethanamine.
-
Hydrolysis Products: The presence of water can hydrolyze the imine bond, reverting the compound back to its starting materials.[1][2][5][6] The acetal group is also susceptible to hydrolysis under acidic conditions.
-
Residual Solvents: Solvents used during the reaction and purification (e.g., toluene, methanol, ethyl acetate) may be retained in the final product.
-
Water Content: As a reactant in hydrolysis and a common environmental contaminant, water itself is a critical impurity to quantify.
A Comparative Guide to Purity Assessment Methodologies
No single analytical technique can provide a complete picture of a compound's purity. A multi-faceted, orthogonal approach is essential. We will compare four critical methods: Quantitative NMR (qNMR), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Karl Fischer Titration.
Quantitative NMR (qNMR) Spectroscopy: The Absolute Purity Assay
qNMR stands as a powerful primary method for determining purity without the need for a specific reference standard of the analyte itself.[7][8] The principle is based on the direct proportionality between the integrated area of an NMR signal and the number of nuclei responsible for that signal.[9][10]
Expertise & Causality: For a molecule like this compound, ¹H qNMR is ideal. It allows for the simultaneous quantification of the main compound and any proton-bearing impurities in a single, non-destructive measurement.[8][11] The key is to select a high-purity internal standard with a simple spectrum (e.g., a singlet) that does not overlap with any analyte signals. Maleic acid or dimethyl sulfone are excellent candidates. The choice of a deuterated solvent is critical; aprotic solvents like DMSO-d₆ or CDCl₃ are preferred to minimize the risk of hydrolysis during the analysis.
Experimental Protocol: ¹H qNMR for Absolute Purity
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the this compound sample into a clean vial.
-
Accurately weigh approximately 5-10 mg of a high-purity internal standard (e.g., maleic acid, purity >99.5%) into the same vial.
-
Dissolve the mixture in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution.
-
Transfer the solution to a high-precision NMR tube.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer of ≥400 MHz.
-
Crucial Parameters: Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any peak of interest (typically 30-60 seconds) to allow for full relaxation of all protons. This is non-negotiable for accurate integration.
-
Use a calibrated 90° pulse.
-
Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio (>250:1 for the peaks used in the calculation).
-
-
Data Processing & Calculation:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic peak for the analyte (e.g., the imine proton -CH=N-) and a peak for the internal standard (e.g., the vinyl protons of maleic acid).
-
Calculate the purity using the following formula:
Purityₓ (%) = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (Wₛₜd / Wₓ) * Pₛₜd
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
W = Weight
-
P = Purity of the standard
-
x = Analyte; std = Internal Standard
-
High-Performance Liquid Chromatography (HPLC): Profiling Related Substances
HPLC is the workhorse for separating the main compound from non-volatile organic impurities and degradation products.[12] It provides a "purity profile" typically reported as area percent, which is a measure of relative purity.
Expertise & Causality: Given the compound's structure, a reversed-phase C18 column is a logical starting point. The imine functionality is sensitive to protic solvents, especially under acidic conditions.[13] Therefore, the mobile phase should be carefully selected. A buffered mobile phase (e.g., using a phosphate buffer) around neutral pH (pH ~7) can help suppress hydrolysis during the chromatographic run.[12] Acetonitrile is often a good organic modifier. UV detection is suitable due to the presence of the bromophenyl chromophore.
Experimental Protocol: Reversed-Phase HPLC for Impurity Profiling
-
System Preparation:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 30°C.
-
-
Sample Preparation:
-
Prepare a stock solution of the sample at ~1.0 mg/mL in a diluent consisting of Mobile Phase A/B (50:50). The use of a mixed aqueous-organic diluent balances solubility with stability.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Run:
-
Inject 10 µL of the sample.
-
Run a gradient elution to separate early-eluting polar impurities and later-eluting non-polar impurities. A typical gradient might be:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by area percent:
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
Trustworthiness Note: This method assumes all impurities have a similar response factor at the detection wavelength. For accurate quantification of specific impurities, reference standards for those impurities would be required to develop a response factor.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatile Impurities
GC-MS is the definitive method for identifying and quantifying volatile organic compounds, making it essential for analyzing residual solvents.[14][15] The direct analysis of the target compound by GC can be challenging due to its relatively high molecular weight and the potential for thermal degradation or reaction with the column.[16] However, it is the gold standard for residual solvents as mandated by pharmacopeias like the USP.[17]
Expertise & Causality: The standard approach is static headspace sampling (HS-GC). This technique involves heating the sample in a sealed vial and injecting only the vapor phase (the "headspace"). This protects the GC column from the non-volatile analyte and provides excellent sensitivity for volatile solvents. The choice of diluent is critical; a high-boiling point solvent in which the analyte is soluble but the residual solvents are not (e.g., DMSO, DMF) is ideal.
Experimental Protocol: Headspace GC-MS for Residual Solvents (based on USP <467>)
-
System Preparation:
-
GC Column: G43 (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane), 30 m x 0.32 mm, 1.8 µm film.
-
Carrier Gas: Helium.
-
Injector Temp: 140°C.
-
Detector (MS): Scan range 35-350 amu.
-
Oven Program: 40°C (20 min), then ramp to 240°C at 10°C/min, hold for 20 min.
-
-
Sample Preparation:
-
Accurately weigh ~100 mg of the sample into a 20 mL headspace vial.
-
Add 5.0 mL of a suitable diluent (e.g., DMSO).
-
Seal the vial immediately.
-
-
Headspace Parameters:
-
Vial Equilibration Temp: 80°C.
-
Vial Equilibration Time: 60 min.
-
Injection Volume: 1 mL from the headspace.
-
-
Data Analysis:
-
Identify residual solvents by comparing their mass spectra to a library (e.g., NIST) and their retention times to those of known standards.
-
Quantify by comparing the peak area of each solvent in the sample to a calibration curve generated from standards. Limits for solvents are defined in USP <467>.[17][18]
-
Karl Fischer Titration: Quantifying Water Content
For a moisture-sensitive compound, precise water quantification is non-negotiable. Karl Fischer (KF) titration is the gold standard for this purpose, offering high accuracy and specificity for water.[19][20][21] Unlike "Loss on Drying" methods, KF is not affected by other volatile components.
Expertise & Causality: A volumetric KF titrator is suitable for samples with expected water content above 0.1%. For lower levels, a coulometric system provides better sensitivity.[19] The choice of solvent is important to ensure the sample dissolves completely without reacting with the KF reagents. Anhydrous methanol is a common choice.
Experimental Protocol: Volumetric Karl Fischer Titration
-
Instrument Setup:
-
Set up a volumetric Karl Fischer titrator with a standardized titrant (e.g., Hydranal-Composite 5).
-
Standardize the titrant using a known amount of water or a certified water standard (e.g., sodium tartrate dihydrate).[22]
-
-
Sample Analysis:
-
Add a suitable volume of anhydrous methanol to the titration vessel and titrate to a dry endpoint to remove residual moisture.
-
Accurately weigh a suitable amount of the this compound sample (typically 100-500 mg) and add it directly to the vessel.
-
Stir to ensure complete dissolution.
-
Titrate the sample with the KF reagent to the electrometric endpoint.
-
-
Calculation:
-
The instrument's software will automatically calculate the water content based on the titrant volume, titrant factor, and sample weight. The result is typically reported as % w/w.
-
Data Presentation and Comparison
Table 1: Comparison of Purity Assessment Methods
| Feature | Quantitative NMR (qNMR) | HPLC-UV | Headspace GC-MS | Karl Fischer Titration |
| Primary Purpose | Absolute purity, structure confirmation, impurity quantification | Relative purity, separation of non-volatile impurities | Identification & quantification of residual solvents | Absolute water content |
| Principle | Nuclear spin resonance | Differential partitioning | Volatility & mass-to-charge ratio | Stoichiometric reaction with iodine |
| Reference Standard | Internal standard of known purity required (not analyte specific) | Analyte reference standard needed for identity; not for area % purity | Solvent standards required for identity & quantification | Standardized titrant required |
| Sample Requirement | ~15-20 mg | ~1-2 mg | ~100 mg | ~100-500 mg |
| Key Strengths | - Absolute quantification[10]- Non-destructive- Simultaneous analysis of multiple components- Provides structural info | - High separation efficiency- Excellent for related substances- Widely available and robust | - Gold standard for residual solvents (USP <467>)[15]- High sensitivity for volatiles- Definitive identification via MS | - Highly specific to water[19]- Accurate and precise- Official method in pharmacopeias[23] |
| Key Limitations | - Lower sensitivity than HPLC- Signal overlap can be an issue- Requires specialized expertise for setup | - Relative quantification (area %)- Requires method development- Potential for on-column degradation | - Not suitable for non-volatile impurities- Potential for thermal degradation of analyte | - Only measures water content- Requires anhydrous solvents |
Visualizing the Workflow: An Integrated Strategy
A comprehensive purity certificate for this compound requires an integrated approach. The following workflow illustrates how these orthogonal methods are combined for a complete and reliable assessment.
Caption: Integrated workflow for comprehensive purity assessment.
This workflow demonstrates a self-validating system. The absolute purity value obtained from qNMR can be cross-referenced with the purity calculated by mass balance (i.e., 100% minus all quantified impurities from HPLC, GC, and KF). A close correlation between these two values provides a high degree of confidence in the final reported purity.
Conclusion
The purity assessment of this compound is a multi-faceted task that demands a strategic selection of orthogonal analytical methods. Due to the molecule's inherent sensitivity to hydrolysis, careful consideration of solvents and analytical conditions is paramount. While HPLC provides an excellent profile of related substances and GC-MS is indispensable for residual solvents, Quantitative NMR (qNMR) emerges as a uniquely powerful tool, offering a direct and absolute measure of purity in a single experiment. Complemented by Karl Fischer titration for precise water quantification, this integrated suite of techniques provides the robust, reliable, and defensible data required by researchers, scientists, and drug development professionals to advance their work with confidence.
References
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15.
- Pharmaguideline. (2011).
- Analab Scientific Instruments. (2024). The Role of Karl Fischer Titration in Pharmaceutical Analysis. Analab.
- Emery Pharma. (n.d.).
- University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI).
- Pacific BioLabs. (n.d.). Karl Fischer Moisture Analysis. Pacific BioLabs.
- PerkinElmer. (n.d.). Residual Solvents in Pharmaceuticals by USP Chapter <467>. PerkinElmer.
- Webster, G. K., & Ruan, J. (2014).
- ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
- Li, L., & Williams, T. (2010).
- Metrohm. (n.d.). Volumetric Karl Fischer Titration in Pharmaceuticals as per USP and Ph. Eur. Guidelines. Metrohm.
- Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81.
- USP-NF. (2019). <467> RESIDUAL SOLVENTS. USP-NF.
- ResolveMass Laboratories Inc. (2025). USP 467 Residual Solvents Guide for Pharma Manufacturers.
- Gadek, T. R., et al. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment.
- CPT Labs. (n.d.). Residual Solvents In Therapeutic Products. CPT Labs.
- Gfesser, G. A., & Kennan, A. J. (2014).
- USP-NF. (n.d.). (467) RESIDUAL SOLVENTS. USP-NF.
- Miles, W. H., et al. (2011). Synthesis and Analysis of a Versatile Imine for the Undergraduate Organic Chemistry Laboratory.
- Liu, Q., et al. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy.
- Organic Chemistry Portal. (2025). Imines are usually unstable and are easily hydrolysed. Organic Chemistry Portal.
- Bruker. (2017).
- Clark, C. R., DeRuiter, J., & Noggle, F. T. (1992). GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse.
- ResearchGate. (2025). Structure‐stability correlations for imine formation in aqueous solution.
- BYJU'S. (n.d.). Imine Hydrolysis. BYJU'S.
- Organic Chemistry Tutor. (2021, February 25). Chapter 20.7 Hydrolysis of Acetals, Imines, Enamines [ORGANIC CHEMISTRY] Klein [Video]. YouTube.
- Chemistry Steps. (n.d.). Hydrolysis of Acetals, Imines and Enamines-Practice Problems. Chemistry Steps.
- ResearchGate. (n.d.). Validation parameters for imine derivative analyzed by HPLC method.
- Cheung, A., et al. (2005). Direct liquid chromatography determination of the reactive imine SJG-136 (NSC 694501).
- ResearchGate. (n.d.). Hydroxypyridyl Imines: Enhancing Chromatographic Separation and Stereochemical Analysis of Chiral Amines via Circular Dichroism.
- Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC.
- Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Organic Chemistry Portal.
- OperaChem. (2024).
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The Strategic Efficacy of N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine in Heterocyclic Synthesis: A Comparative Analysis
For Immediate Release
In the intricate landscape of pharmaceutical and materials science, the selection of a molecular precursor is a critical decision that dictates the efficiency, yield, and viability of a synthetic pathway. This guide offers an in-depth technical comparison of N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine as a precursor, primarily in the context of the Pomeranz-Fritsch reaction for the synthesis of substituted isoquinolines. This analysis is tailored for researchers, scientists, and drug development professionals, providing a nuanced understanding of its performance against viable alternatives.
Introduction: The Critical Role of Precursors in Isoquinoline Synthesis
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids and synthetic pharmaceuticals with a wide range of biological activities. The Pomeranz-Fritsch reaction is a cornerstone of isoquinoline synthesis, involving the acid-catalyzed cyclization of a benzalaminoacetal. The nature of the substituent on the benzaldehyde-derived precursor profoundly influences the outcome of this electrophilic aromatic substitution.
This compound, an imine derived from 3-bromobenzaldehyde and aminoacetaldehyde dimethyl acetal, presents a case study in the strategic selection of precursors bearing electron-withdrawing groups. The bromine atom at the meta position significantly impacts the electron density of the benzene ring, thereby influencing the propensity and efficiency of the cyclization step.
Comparative Analysis of Precursors in the Pomeranz-Fritsch Reaction
The efficacy of this compound is best understood through a comparative lens, juxtaposed with precursors bearing both electron-donating and other electron-withdrawing substituents. The electronic nature of the substituent on the benzaldehyde ring directly correlates with the reaction's success, influencing both yield and the requisite reaction conditions.
| Precursor (Benzaldehyde Derivative) | Substituent Type | Typical Reaction Conditions | Reported Yield of Isoquinoline | Key Performance Insights |
| 3-Bromobenzaldehyde | Electron-Withdrawing (Inductive) | Harsher conditions: Stronger acids (e.g., polyphosphoric acid, conc. H₂SO₄), elevated temperatures required. | Lower yields are generally expected due to deactivation of the aromatic ring. Specific yield data is not widely reported, but is anticipated to be modest. | The bromo group deactivates the ring towards electrophilic attack, making cyclization more challenging. However, the resulting bromoisoquinoline is a versatile intermediate for further functionalization via cross-coupling reactions.[1][2] |
| Unsubstituted Benzaldehyde | Neutral (Baseline) | Concentrated H₂SO₄ or other strong acids. | Moderate | Provides a baseline for comparison. The absence of strong electronic effects allows for a standard reaction profile. |
| 4-Chlorobenzaldehyde | Electron-Withdrawing (Inductive & Resonance) | Strong acids (conc. H₂SO₄, PPA), elevated temperatures (100-120 °C).[2] | Moderate; requires optimization to maximize yield.[2] | Similar to the bromo-analogue, the chloro group is deactivating, often leading to lower yields. The resulting 6-chloroisoquinoline is a valuable building block.[1][2][3] |
| 3,4-Dimethoxybenzaldehyde | Electron-Donating (Resonance) | Milder acid conditions, lower temperatures. | High[4] | The methoxy groups activate the aromatic ring, facilitating electrophilic cyclization and leading to significantly higher yields under more benign conditions.[4] |
Causality Behind Experimental Choices:
The choice of precursor in the Pomeranz-Fritsch reaction is a strategic one, balancing the ease of cyclization with the synthetic utility of the final product.
-
Electron-Donating Groups (e.g., Methoxy): Precursors with electron-donating groups, such as 3,4-dimethoxybenzaldehyde, enhance the nucleophilicity of the aromatic ring, thereby accelerating the rate-determining intramolecular electrophilic substitution. This results in higher yields and often allows for milder reaction conditions, which can be advantageous for sensitive substrates.[4]
-
Electron-Withdrawing Groups (e.g., Bromo, Chloro): Conversely, precursors like this compound, derived from 3-bromobenzaldehyde, present a greater synthetic challenge. The electron-withdrawing nature of the halogen deactivates the aromatic ring, necessitating more forcing conditions (stronger acids, higher temperatures) to drive the cyclization to completion.[1][2] While this often translates to lower yields, the strategic value lies in the functionality of the product. The resulting bromoisoquinoline is a highly valuable intermediate, primed for diversification through a myriad of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents at a late stage in the synthetic sequence.
Experimental Workflow and Methodologies
A generalized experimental workflow for the utilization of these precursors in the Pomeranz-Fritsch synthesis is depicted below. It is imperative to note that specific conditions, particularly the choice of acid and reaction temperature, must be optimized for each substrate.
Caption: Generalized experimental workflow for the Pomeranz-Fritsch synthesis of substituted isoquinolines.
Detailed Protocol for the Synthesis of a Substituted Isoquinoline (General Procedure):
Part A: Formation of the Benzalaminoacetal (Imine Precursor)
-
To a solution of the substituted benzaldehyde (1.0 eq) in an appropriate solvent (e.g., anhydrous toluene or ethanol), add aminoacetaldehyde dimethyl acetal (1.0-1.1 eq) dropwise at room temperature with stirring.
-
For reactions in toluene, a Dean-Stark apparatus can be employed to remove the water formed during the condensation, driving the equilibrium towards the product.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to yield the crude imine, which can often be used in the subsequent step without further purification.
Part B: Acid-Catalyzed Cyclization
-
In a fume hood, cool a flask containing a strong acid (e.g., concentrated sulfuric acid or polyphosphoric acid) in an ice bath.
-
Slowly and with vigorous stirring, add the crude imine from Part A to the cold acid, maintaining a low temperature (0-10 °C).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then carefully heat to the optimized temperature for the specific substrate (this can range from room temperature to over 100 °C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the cooled reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a suitable base (e.g., aqueous sodium hydroxide) to a pH of 8-9.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the pure substituted isoquinoline.
Signaling Pathways and Logical Relationships
The core of the Pomeranz-Fritsch reaction is an intramolecular electrophilic aromatic substitution. The logical relationship between the precursor's electronic properties and the reaction outcome can be visualized as follows:
Caption: The influence of substituent electronic effects on the outcome of the Pomeranz-Fritsch reaction.
Conclusion
This compound serves as a strategically valuable, albeit challenging, precursor in the synthesis of isoquinolines. While its electron-withdrawing bromo substituent necessitates more forcing reaction conditions and typically results in lower yields compared to precursors with electron-donating groups, the synthetic utility of the resulting 6-bromoisoquinoline as a versatile intermediate for further molecular elaboration often justifies this trade-off. The choice of precursor in the Pomeranz-Fritsch reaction is therefore not merely a question of maximizing yield, but a calculated decision based on the overall synthetic strategy and the desired functionality in the final target molecule. Researchers and drug development professionals must weigh the immediate efficiency of the cyclization against the long-term synthetic flexibility offered by the incorporated functional handle.
References
-
Chem-Station. (2018). Pomeranz-Fritsch Isoquinoline Synthesis. [Link]
Sources
A Researcher's Guide to the Bioactivity Screening of N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine and Its Analogs
In the landscape of modern drug discovery, the exploration of novel chemical entities for therapeutic potential is a cornerstone of progress. Among the myriad of scaffolds, Schiff bases, characterized by their azomethine group (>C=N-), have consistently emerged as privileged structures with a broad spectrum of biological activities.[1] This guide provides a comprehensive framework for the bioactivity screening of a specific imine, N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine, a compound of interest due to the established bioactivities of bromophenyl-containing molecules and the versatile Schiff base linkage.[2]
This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous, step-by-step approach to evaluating the cytotoxic, antimicrobial, and antioxidant potential of this and similar novel compounds. We will delve into the rationale behind experimental choices, provide detailed protocols for robust and reproducible assays, and objectively compare the potential performance of our lead compound against established standards.
Introduction to this compound
This compound (CAS 497863-61-3) is a Schiff base formed from the condensation of 3-bromobenzaldehyde and 2,2-dimethoxyethanamine.[3] The presence of the bromophenyl group is significant, as halogen substituents are known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, often enhancing their bioactivity. The imine linkage is not merely a structural element but is often crucial for the compound's biological effects.[4] While specific bioactivity data for this exact molecule is not extensively documented in publicly available literature, the broader family of Schiff bases exhibits a wide range of pharmacological effects, including anticancer, antibacterial, antifungal, and antioxidant activities.[4][5][6][7][8][9] This provides a strong rationale for a systematic screening cascade to elucidate its potential therapeutic value.
Chemical Structure:
-
IUPAC Name: N-[(3-bromophenyl)methylidene]aminoacetaldehyde dimethyl acetal
-
Molecular Formula: C₁₁H₁₄BrNO₂[3]
-
Molecular Weight: 272.14 g/mol [3]
A Tiered Approach to Bioactivity Screening
A logical and resource-efficient screening strategy begins with broad-spectrum assays and progresses to more specific evaluations based on initial findings. This guide proposes a three-tiered screening cascade designed to provide a comprehensive preliminary bioactivity profile.
Caption: Proposed bioactivity screening workflow for novel compounds.
Comparative Compound Selection
To contextualize the bioactivity of this compound, it is essential to test it alongside appropriate controls and comparator compounds.
| Assay Type | Test Compound | Positive Control | Negative Control | Comparator Compound |
| Cytotoxicity | This compound | Doxorubicin | DMSO (vehicle) | Benzylidene-ethanamine (unsubstituted analog) |
| Antimicrobial | This compound | Ciprofloxacin | DMSO (vehicle) | Benzylidene-ethanamine (unsubstituted analog) |
| Antioxidant | This compound | Ascorbic Acid | Methanol (vehicle) | Benzylidene-ethanamine (unsubstituted analog) |
-
Positive Controls: These are well-characterized agents with known, potent activity in the respective assays. They serve to validate the assay's performance.
-
Negative Control: The vehicle in which the test compound is dissolved (typically Dimethyl Sulfoxide, DMSO) is used to ensure that the solvent itself does not exert any biological effect at the concentrations used.
-
Comparator Compound: An unsubstituted analog (Benzylidene-ethanamine) is proposed to assess the contribution of the 3-bromo and 2,2-dimethoxy groups to the observed bioactivity.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the proposed bioactivity assays. These protocols are designed to be self-validating through the inclusion of appropriate controls.
In Vitro Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10][11] Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Culture: Culture human breast cancer cells (MCF-7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Harvest cells and seed them into a 96-well microtiter plate at a density of 5 x 10³ cells per well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and comparator compounds in DMSO. Create a series of dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Cell Treatment: After 24 hours, remove the old media and add 100 µL of media containing the various concentrations of the test compounds, positive control (Doxorubicin), and vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[10]
-
Antimicrobial Activity Screening: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12] The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism.
Step-by-Step Protocol:
-
Bacterial Culture: Prepare an overnight culture of a test organism (e.g., Staphylococcus aureus ATCC 25923) in Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[4]
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound, positive control (Ciprofloxacin), and comparator compound in MHB. The concentration range should typically span from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control well (bacteria and MHB only) and a sterility control well (MHB only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
-
(Optional) Resazurin Assay: To obtain quantitative data, a cell viability indicator like resazurin can be added. Resazurin is blue and is reduced to the pink, fluorescent resorufin by metabolically active cells. Add resazurin solution to each well, incubate for 2-4 hours, and measure fluorescence or absorbance to quantify bacterial viability.
Antioxidant Activity Screening: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the free radical scavenging ability of a compound.[2][8] DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color changes to a pale yellow.
Step-by-Step Protocol:
-
Compound Preparation: Prepare various concentrations of the test compound, positive control (Ascorbic Acid), and comparator compound in methanol.
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution protected from light.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the compound dilutions to the wells. Then, add 100 µL of the DPPH solution to each well.
-
Incubation: Shake the plate and incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance at 517 nm. A blank well should contain only methanol.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula:
-
% Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The control contains methanol instead of the test sample.
-
Plot the percentage of scavenging activity against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
-
Data Presentation and Interpretation
For clear and objective comparison, the results of the screening assays should be summarized in a tabular format.
Table 1: Comparative Bioactivity Profile (Hypothetical Data)
| Compound | Cytotoxicity (MCF-7) IC₅₀ (µM) | Antimicrobial (S. aureus) MIC (µg/mL) | Antioxidant (DPPH) IC₅₀ (µg/mL) |
| This compound | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Doxorubicin | 0.8 ± 0.1 | N/A | N/A |
| Ciprofloxacin | N/A | 0.5 ± 0.1 | N/A |
| Ascorbic Acid | N/A | N/A | 5.2 ± 0.4 |
| Benzylidene-ethanamine | >100 | >256 | >100 |
Data should be presented as mean ± standard deviation from at least three independent experiments.
Interpretation:
-
Cytotoxicity: A lower IC₅₀ value indicates higher potency.[10] Comparing the IC₅₀ of the test compound to Doxorubicin provides a benchmark of its cytotoxic potential. A significantly lower IC₅₀ than the comparator compound would suggest that the bromo- and dimethoxy- substitutions are critical for activity.
-
Antimicrobial Activity: A lower MIC value indicates greater antibacterial potency. The performance should be compared against a clinically relevant antibiotic like Ciprofloxacin.
-
Antioxidant Activity: A lower IC₅₀ value signifies stronger radical scavenging ability. Ascorbic acid serves as a potent reference standard.
Conclusion and Future Directions
This guide outlines a robust and scientifically sound methodology for the initial bioactivity screening of this compound. By employing a tiered screening cascade and making objective comparisons to established standards and structural analogs, researchers can efficiently profile the therapeutic potential of this novel Schiff base. Positive results in any of these primary screens would warrant further investigation, including screening against a broader panel of cancer cell lines or microbial strains, and delving into mechanistic studies, such as enzyme inhibition assays or apoptosis analysis, to elucidate the specific mode of action.[13][14][15][16] This structured approach ensures that resources are directed toward the most promising avenues, accelerating the journey from novel compound to potential therapeutic lead.
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- MDPI. (2022, November 17). Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes.
- NIH National Center for Biotechnology Information. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
- Biobide. (n.d.). What is an Inhibition Assay?.
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Ye, X.-X., Chen, Z.-F., Zhang, A.-J., & Zhang, L.-X. (2007). Synthesis and biological evaluation of some novel Schiff's bases from 1,2,4-triazole. Molecules, 12(6), 1202–1209. [Link]
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Shekhawat, A. S., Chauhan, N. S., Singh, G., & Chundawat, N. S. (2022). SYNTHESIS OF NOVEL SCHIFF'S BASES AND THEIR BIOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research, 13(1), 192-196. [Link]
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A Comparative Guide to Modern Heterocycle Synthesis: Benchmarking Pre-formed Imines Against Classical Methodologies
Introduction: The Enduring Importance of the Quinoline Scaffold
In the landscape of medicinal chemistry and drug development, certain molecular frameworks consistently prove to be of exceptional value. The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is one such "privileged scaffold."[1][2] Its derivatives are central to a vast array of pharmaceuticals, including antimalarial agents (quinine, chloroquine), antibiotics, and anticancer drugs.[2]
Historically, the synthesis of this vital core has been dominated by a pantheon of named reactions developed in the late 19th and early 20th centuries, such as the Skraup, Friedländer, and Combes syntheses.[1][3][4] While foundational, these methods often necessitate harsh reaction conditions, utilize hazardous reagents, and can suffer from poor regioselectivity and limited substrate scope.[5][6]
Modern synthetic strategy increasingly favors precision, control, and modularity. This guide introduces a strategic approach: the use of pre-formed, multi-functional imines as key building blocks. We will benchmark the performance of N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine , a representative of this class, against its classical alternatives. This analysis will demonstrate how a modern reagent design can overcome long-standing synthetic hurdles, offering researchers a more versatile and efficient pathway to complex heterocyclic targets.
The Reagent in Focus: this compound
At first glance, this compound is a simple imine, or Schiff base. However, its design incorporates three distinct strategic elements that enable advanced synthetic applications.
| Physicochemical Properties | |
| CAS Number | 497863-61-3[7] |
| Molecular Formula | C₁₁H₁₄BrNO₂[7] |
| Molecular Weight | 272.14 g/mol [7] |
| Class | Imine (Schiff Base) |
Strategic Features:
-
A Handle for Post-Synthesis Diversification: The 3-bromophenyl group is not merely a structural component; it is a reactive handle. The carbon-bromine bond provides a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the late-stage introduction of diverse functional groups, enabling the rapid generation of compound libraries from a common quinoline intermediate.
-
Altered Reactivity and Solubility: The N-alkyl (dimethoxyethyl) substituent provides a crucial point of differentiation from classical methods like the Combes or Doebner-von Miller reactions, which typically employ N-aryl amines (anilines).[2][8] This substitution can significantly alter the solubility profile and electronic properties of the imine, often leading to milder reaction conditions and cleaner conversions.
-
A Masked Functional Group: The 2,2-dimethoxyethyl group is a stable acetal, which serves as a protecting group for a highly reactive aldehyde functionality.[9] Following the quinoline-forming cyclization, the acetal can be readily hydrolyzed under acidic conditions to unmask an aldehyde. This latent functional group can then be used for a host of subsequent transformations, such as reductive amination, oxidation, or Wittig reactions, adding another layer of synthetic versatility.
The Arena: A Friedländer-Type Annulation for Quinolines
The Friedländer synthesis, which traditionally involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is the ideal reaction to showcase the advantages of our target reagent.[4][10] In the classical approach, the imine is formed in situ. By using a pre-formed imine like this compound, we circumvent potential side reactions and gain greater control over the outcome.
The benchmark reaction involves the acid-catalyzed cyclization of our target imine with a ketone (e.g., cyclohexanone) to produce a highly substituted tetrahydroacridine, a class of quinoline derivatives.
Caption: Experimental workflow for the synthesis of a quinoline derivative.
Head-to-Head Comparison: The Alternatives
To objectively benchmark this compound, we must compare the strategic approach it represents against the established, classical methods for quinoline synthesis.
| Method | Key Reagents | Typical Product | Conditions | Advantages | Disadvantages |
| Pre-formed Imine Strategy | Functionalized Imine + α-Methylene Ketone/Aldehyde | Precisely substituted quinolines | Mild; Acid or base catalysis (e.g., p-TsOH, KOtBu) | Excellent regiocontrol, high functional group tolerance, milder conditions, modular. | Requires prior synthesis of the imine starting material. |
| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone + α-Methylene Ketone/Aldehyde | 2,3-Substituted quinolines[4] | High temp (150-220 °C) or strong acid/base catalysis[11] | Convergent, builds complexity quickly. | Regioselectivity issues with unsymmetrical ketones; can require harsh conditions.[1] |
| Combes Synthesis | Aniline + β-Diketone | 2,4-Disubstituted quinolines[2] | Strong acid (e.g., H₂SO₄, PPA), heat[2][12] | Uses readily available diketones. | Limited to anilines , harsh acidic conditions can destroy sensitive functional groups. |
| Doebner-von Miller | Aniline + α,β-Unsaturated Carbonyl | 2- and/or 4-Substituted quinolines[8] | Strong acid, often with an oxidant[13][14] | One-pot from simple precursors. | Often low yields due to tar and polymer formation ; complex reaction mechanism.[5][15] |
| Pfitzinger Reaction | Isatin + Carbonyl Compound | Quinoline-4-carboxylic acids[16] | Strong base (e.g., KOH)[17][18] | Good for producing quinoline-4-carboxylic acids, a key pharmacophore.[19] | Requires isatin precursors; strongly basic conditions. |
| Skraup Synthesis | Aniline, glycerol, H₂SO₄, oxidant (e.g., nitrobenzene) | Unsubstituted or simple quinolines[3] | Very harsh: strong acid, high temp, strong oxidant[1] | Inexpensive, large-scale synthesis of the parent quinoline. | Extremely exothermic and hazardous ; very limited substrate scope.[1][20] |
The primary advantage of the pre-formed imine strategy is control . By constructing one of the key intermediates beforehand, the subsequent cyclization step can proceed under significantly milder conditions, preserving sensitive functional groups and, most importantly, dictating the precise arrangement of substituents in the final product.
Deep Dive: Mechanistic & Practical Considerations
The power of the pre-formed imine strategy is best understood by examining the mechanism of the Friedländer synthesis. The reaction can proceed via two competing pathways: (1) an initial aldol condensation followed by imine formation and cyclization, or (2) an initial Schiff base (imine) formation followed by an intramolecular aldol-type reaction.[4][21]
Caption: Competing mechanisms in the classical Friedländer synthesis.
By starting with this compound, we are effectively forcing the reaction to proceed exclusively down "Pathway 2". This provides several key advantages:
-
Causality of Catalyst Choice: An acid catalyst (like p-toluenesulfonic acid) is employed to protonate the imine nitrogen. This protonation increases the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack from the enol or enolate of the ketone partner, thereby promoting the crucial C-C bond-forming step.
-
Elimination of Side Reactions: In the classical mixture, the 2-aminoaryl ketone and the α-methylene ketone can both undergo self-condensation reactions under harsh conditions. By pre-forming the imine, these competing pathways are eliminated, leading to a cleaner reaction profile and higher yield of the desired product.
-
Self-Validating Protocol: The success of this reaction, evidenced by a high yield of a single major product, validates the hypothesis that controlling the initial step by using a pre-formed imine leads to a more efficient and selective synthesis.
Experimental Protocol: Synthesis of 9-(3-Bromophenyl)-10-(2,2-dimethoxyethyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine
This protocol is a representative example and should be adapted and optimized by the end-user. Standard laboratory safety precautions must be followed.
Materials:
-
This compound (1.0 eq, 2.72 g, 10 mmol)
-
Cyclohexanone (2.2 eq, 2.16 g, 22 mmol)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq, 190 mg, 1 mmol)
-
Toluene (50 mL)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, add this compound (2.72 g), cyclohexanone (2.16 g), and toluene (50 mL).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (190 mg) to the mixture.
-
Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by TLC (Thin Layer Chromatography), observing the consumption of the starting imine. Water will collect in the Dean-Stark trap as the reaction proceeds. Rationale: The removal of water drives the equilibrium towards the product, ensuring complete cyclization and dehydration.
-
Workup: After the reaction is complete (typically 4-8 hours), cool the flask to room temperature. Pour the reaction mixture into a separatory funnel containing 50 mL of saturated NaHCO₃ solution to neutralize the acid catalyst.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (1 x 40 mL), and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel, eluting with an appropriate solvent gradient (e.g., 5% to 20% ethyl acetate in hexane) to yield the pure tetrahydroacridine product.
-
Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Conclusion: A Strategic Choice for Modern Synthesis
The choice of a synthetic route is a critical decision based on the desired target, available resources, and required efficiency. While classical named reactions provide the bedrock of heterocyclic chemistry, the strategic use of pre-formed, functionalized reagents like This compound offers a superior level of control and versatility for the modern research scientist.
Choose the pre-formed imine strategy when:
-
Mild conditions are required to preserve sensitive functional groups elsewhere in the molecule.
-
Precise regiochemical outcomes are necessary, especially when using unsymmetrical ketones.
-
Late-stage diversification is planned , leveraging the built-in reactive handle (e.g., the bromo group).
-
A latent functional group is desired for subsequent, post-cyclization transformations (e.g., the masked aldehyde).
By moving the complexity from a one-pot, multi-reaction mixture to a stepwise approach with well-defined intermediates, researchers can achieve higher yields, cleaner products, and a significantly broader synthetic scope, accelerating the discovery and development of novel, high-value chemical entities.
References
- Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines. Bulletin de la Société Chimique de France, 49, 89. (Note: Direct URL not available for this historical document).
-
Kumar, A., & Sharma, S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(40), 23763–23783. [Link]
-
Wikipedia contributors. (2023). Combes quinoline synthesis. Wikipedia, The Free Encyclopedia. [Link]
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Slideshare. (n.d.). Synthesis of quinoline derivatives and its applications. [Link]
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Wikipedia contributors. (2023). Doebner–Miller reaction. Wikipedia, The Free Encyclopedia. [Link]
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IIP Series. (n.d.). Synthesis of Quinoline and Its Derivatives Using Various Name Reactions: An Overview. [Link]
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Cambridge University Press. (n.d.). Pfitzinger Quinoline Synthesis. Name Reactions in Organic Synthesis. [Link]
-
Wikipedia contributors. (2023). Pfitzinger reaction. Wikipedia, The Free Encyclopedia. [Link]
-
SynArchive. (n.d.). Doebner-Miller Reaction. [Link]
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Prajapati, S. M., et al. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4(49), 25681-25704. [Link]
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Wikipedia contributors. (2023). Friedländer synthesis. Wikipedia, The Free Encyclopedia. [Link]
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Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2). [Link]
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JOCPR. (n.d.). Application of pfitzinger reaction in synthesis. [Link]
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Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]
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MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis. [Link]
-
PubMed. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. [Link]
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ResearchGate. (2018). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. [Link]
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PubMed. (1995). Concerning the mechanism of the Friedländer quinoline synthesis. [Link]
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International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. [Link]
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ResearchGate. (n.d.). [3+2] Cyclization reactions of imines on the basis of N-nucleophilicity. [Link]
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PubChem. (n.d.). Aminoacetaldehyde dimethyl acetal. [Link]
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Master Organic Chemistry. (2022). Imines – Properties, Formation, Reactions, and Mechanisms. [Link]
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Safety Operating Guide
Navigating the Handling of N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For the modern researcher navigating the complexities of drug development and chemical synthesis, the safe handling of novel compounds is paramount. N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine, a molecule combining a brominated aromatic ring with an imine functional group, presents a specific set of handling challenges. This guide provides an in-depth, experience-driven framework for the requisite personal protective equipment (PPE), operational protocols, and disposal methods, ensuring both personal safety and experimental integrity.
Understanding the Inherent Risks: A Chemical Structure-Based Hazard Analysis
-
Aromatic Amine Moiety: The core structure is related to aromatic amines, a class of compounds known for potential health hazards, including carcinogenicity and mutagenicity.[1][2][3] Aromatic amines can often be absorbed through the skin.[4]
-
Brominated Aromatic System: The presence of a bromine atom on the phenyl ring introduces hazards associated with halogenated hydrocarbons.[5] Of significant concern is the potential for thermal decomposition to release toxic substances, such as hydrogen bromide (HBr) and polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).[6][7][8]
-
Imine Functional Group: The carbon-nitrogen double bond (imine) is susceptible to hydrolysis, meaning it can react with water to break down. This necessitates careful handling to avoid exposure to moisture, which could compromise the compound's integrity and potentially create byproducts with different hazard profiles.[9][10]
-
General Irritant Effects: Based on data for analogous compounds, this compound is presumed to cause skin, eye, and respiratory irritation.[11][12]
These characteristics dictate a stringent approach to PPE and handling, as outlined in the following sections.
Essential Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific risks posed by the chemical.[13][14] For this compound, a multi-layered defense is critical.
Eye and Face Protection: Shielding Against Splashes and Vapors
Given the high likelihood of eye irritation, robust eye and face protection is non-negotiable.[11][12]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.
-
Recommended Practice: For all procedures involving the transfer of liquids or solids, chemical splash goggles should be worn.[15][16]
-
Enhanced Protection: When there is a significant risk of splashing, such as during transfers of larger quantities or when working under pressure, a full-face shield should be worn in addition to safety goggles.[16][17]
Hand Protection: Selecting the Right Glove Material
The appropriate gloves provide a critical barrier against skin irritation and dermal absorption.[11] Nitrile gloves are a common starting point for incidental contact in a laboratory setting.[18] However, for extended contact or when handling concentrated solutions, a more thorough evaluation is necessary.
| Glove Material | Suitability for Aromatic & Halogenated Hydrocarbons | Advantages | Disadvantages |
| Nitrile | Good for incidental contact/splashes | Good chemical resistance, rips are visible | Poor for extended immersion in many organic solvents.[18] |
| Neoprene | Good for extended contact | Resistant to a broad range of chemicals, including some acids and bases. | May offer less dexterity than nitrile. |
| Viton® | Excellent | Excellent resistance to aromatic and chlorinated solvents.[18] | Expensive, may be less readily available. |
| Butyl Rubber | Good | High resistance to permeation by gases and vapors. | Poor resistance to aliphatic, aromatic, and halogenated hydrocarbons.[18] |
Recommendation: For routine handling and incidental contact, disposable nitrile gloves are appropriate. These should be changed immediately upon contamination.[18] For procedures involving extended contact or significant risk of immersion, heavier-duty Viton® or neoprene gloves are recommended. Always consult the glove manufacturer's specific chemical resistance guides for the most accurate information.[19][20]
Body Protection: Preventing Skin Contact
A lab coat is the minimum requirement for body protection.[13]
-
Standard Use: A standard, long-sleeved lab coat should be worn and kept fully buttoned.
-
Enhanced Protection: For tasks with a higher splash potential, a chemical-resistant apron worn over the lab coat is advised.[13] Clothing worn underneath should be made of natural fibers like cotton, as synthetic fibers can melt and adhere to the skin in the event of a fire. Ensure that legs and feet are fully covered; open-toed shoes are never acceptable in a laboratory setting.[16]
Respiratory Protection: A Precautionary Measure
Given that the compound is expected to cause respiratory irritation, all handling should be performed in a well-ventilated area.[11]
-
Primary Engineering Control: A certified chemical fume hood is the primary and most effective means of controlling exposure to vapors or dusts.
-
When Respirators are Necessary: If engineering controls are insufficient to maintain exposure below acceptable limits, or during a large spill, respiratory protection will be required.[15] The choice of respirator depends on the concentration of the airborne contaminant. A NIOSH-approved air-purifying respirator with organic vapor cartridges would be a typical choice.[21] All respirator use requires a formal respiratory protection program, including medical clearance and fit testing.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
